D-Mannose-3,4-13C2
Description
Properties
Molecular Formula |
¹³C₂C₄H₁₂O₆ |
|---|---|
Molecular Weight |
182.14 |
Origin of Product |
United States |
Foundational & Exploratory
D-Mannose-3,4-13C2: Structural Dynamics & Metabolic Tracing
Executive Summary
D-Mannose-3,4-13C2 is a highly specialized stable isotope-labeled carbohydrate used primarily in high-resolution Metabolic Flux Analysis (MFA) and structural glycobiology. Unlike uniformly labeled (
This guide provides a comprehensive technical breakdown of this compound, detailing its physicochemical properties, synthesis via molybdate-catalyzed epimerization, and its critical role in resolving carbon fate between glycolysis and the pentose phosphate pathway (PPP).
Chemical Structure & Isotopic Configuration
Molecular Specifications
-
IUPAC Name:
-
Chemical Formula:
-
Molecular Weight (MW): 182.17 g/mol (approximate; +2.01 Da shift from natural D-Mannose)
-
Exact Mass: 182.0654 Da
-
Isotopic Purity: Typically >99 atom %
at positions 3 and 4.
Structural Dynamics (Pyranose vs. Furanose)
In aqueous solution, this compound undergoes mutarotation, existing primarily as two pyranose anomers. The isotopic labeling at C3 and C4 does not alter the equilibrium ratio but significantly impacts the NMR spectral signature due to direct carbon-carbon coupling.
| Isomer Form | Approx. Abundance (aq) | C1 Chemical Shift (ppm) |
| ~67% | 94.4 | |
| ~33% | 94.0 | |
| Furanose forms | <1% | N/A |
Physicochemical Properties & NMR Characterization
Nuclear Magnetic Resonance ( -NMR)
The defining feature of this compound is the strong scalar coupling (
-
Coupling Constant (
): 35–40 Hz. -
Spectral Splitting: The C3 and C4 signals will appear as doublets due to the spin-spin interaction between the two
nuclei.
Table 1: Estimated
| Carbon Position | Signal Multiplicity (in 3,4-13C2) | ||
| C1 | 94.4 | 94.0 | Singlet |
| C2 | 71.5 | 72.0 | Singlet |
| C3 | 70.9 | 73.6 | Doublet ( |
| C4 | 67.6 | 67.4 | Doublet ( |
| C5 | 73.1 | 76.8 | Singlet |
| C6 | 61.7 | 61.9 | Singlet |
Mass Spectrometry (MS)
In Mass Spectrometry, the compound presents a mass shift of +2 Da.
-
Parent Ion (
): m/z 183.17 -
Fragment Ions: Fragmentation patterns in GC-MS (typically of aldonitrile acetate or methoxime-TMS derivatives) will show specific mass shifts in fragments containing the C3-C4 backbone, distinguishing them from C1-C2 or C5-C6 fragments.
Synthesis & Production Workflow
The synthesis of this compound is rarely done de novo from small precursors. The industry standard protocol involves the Molybdate-Catalyzed Epimerization of D-Glucose-3,4-13C2. This method is preferred for its stereospecificity at C2.
Synthesis Protocol Summary
-
Precursor: D-Glucose-3,4-13C2 (commercially available or synthesized via gluconeogenesis from labeled trioses).
-
Catalyst: Ammonium Molybdate (VI).
-
Conditions: Acidic aqueous solution (pH 2-3), heated to ~90°C.
-
Mechanism: The molybdate ion forms a complex with the C1-C4 hydroxyls, facilitating a 1,2-carbon shift that inverts the stereochemistry at C2.[1]
-
Purification: The reaction yields a mixture (approx. 3:1 Glucose:Mannose).[1] Separation is achieved via cation-exchange chromatography (e.g., Dowex 50W) or preparative HPLC.
Figure 1: Chemo-enzymatic synthesis workflow for this compound via molybdate-catalyzed epimerization.
Applications in Metabolic Flux Analysis (MFA)[2][3][4]
The primary utility of this compound lies in its ability to probe the Aldolase Cleavage step in glycolysis with high fidelity.
The Mechanistic Logic
When this compound enters the cell, it is phosphorylated to Mannose-6-Phosphate (M6P) and isomerized to Fructose-6-Phosphate (F6P).
-
F6P Labeling: The labels remain at positions 3 and 4.
-
Aldolase Action: Aldolase cleaves Fructose-1,6-Bisphosphate (F1,6BP) between C3 and C4.[2][3][4]
-
Resulting Trioses:
-
DHAP (Dihydroxyacetone phosphate): Derived from C1-C2-C3 of FBP.[3] It inherits the label at C3 .
-
GAP (Glyceraldehyde-3-phosphate): Derived from C4-C5-C6 of FBP. It inherits the label at C1 (the aldehyde carbon).
-
This distinct separation allows researchers to track the equilibration of triose phosphates and distinguish between oxidative PPP flux (which decarboxylates C1) and glycolytic flux.
Figure 2: Metabolic fate of this compound showing the distribution of carbon labels upon aldolase cleavage.
Glycobiology & N-Glycan Tracing
Beyond glycolysis, D-Mannose is the primary precursor for N-linked glycosylation. Using the 3,4-13C2 isotopologue allows for:
-
Direct Incorporation: Tracking mannose incorporation into the Endoplasmic Reticulum (ER) and Golgi without the scrambling often seen with glucose tracers.
-
Structural Confirmation: Using 13C-NMR to confirm the linkage position in complex glycans by observing the persistence or loss of C3-C4 coupling (if bonds are broken/rearranged, though rare in direct incorporation).
Experimental Protocols
Sample Preparation for NMR Analysis
Objective: Verify isotopic purity and structural integrity.
-
Solvent: Dissolve 5–10 mg of this compound in 600 µL of
(99.9% D). -
Reference: Add a trace amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard (
ppm). -
Acquisition:
-
Run a 1D proton-decoupled
-NMR sequence. -
Set relaxation delay (
) to >2 seconds to allow full relaxation of quaternary/methine carbons. -
Validation: Look for the characteristic doublets at ~71 ppm and ~68 ppm. Calculate
by measuring the distance between peak centers in Hz.
-
Metabolic Flux Tracer Incubation (Cell Culture)
Objective: Trace glycolytic split in mammalian cells.
-
Media Prep: Prepare glucose-free DMEM. Supplement with 5 mM D-Glucose (unlabeled) and 5 mM this compound. Note: Mannose is often used in competition or as a secondary tracer.
-
Incubation: Culture cells (e.g., HeLa, CHO) for 24 hours to reach isotopic steady state.
-
Extraction:
-
Wash cells 2x with cold PBS.
-
Quench metabolism with cold (-80°C) 80% Methanol/Water.
-
-
Analysis: Lyophilize extract and derivatize (e.g., MOX-TMS) for GC-MS analysis.
-
Data Interpretation: Analyze the mass isotopomer distribution (MID) of lactate and pyruvate.
-
If glycolysis proceeds via FBP aldolase, lactate will show specific M+1 isotopologues derived from the separated DHAP/GAP pools.
-
References
-
Omicron Biochemicals. (2023). Stable Isotope-Labeled Saccharides: Synthesis and Applications. OmicronBio.[5] Link
-
Sigma-Aldrich (Merck). (2023). D-Mannose Isotope Labeling Standards. SigmaAldrich. Link
-
Wiechert, W., et al. (2001). "Metabolic flux analysis: Isotopic labeling techniques in metabolic engineering." Metabolic Engineering, 3(3), 195-206. Link
- Bondo, K. B., et al. (2019). "Molybdate-catalyzed epimerization of D-glucose to D-mannose.
-
Cambridge Isotope Laboratories. (2023). Metabolic Flux Analysis Application Guide. CIL. Link
Sources
Commercial Suppliers and Technical Applications of D-Mannose-3,4-13C2
The following technical guide details the commercial landscape, procurement strategies, and experimental applications of D-Mannose-3,4-13C2 , a specialized stable isotope tracer.
Content Type: Technical Guide / Whitepaper Audience: Metabolic Researchers, Glycobiologists, and Drug Development Scientists[1][2]
Executive Summary
This compound is a high-fidelity stable isotope tracer used primarily to deconvolute complex metabolic fluxes between glycolysis and the Pentose Phosphate Pathway (PPP).[1][2] Unlike uniformly labeled (
This guide provides a verified list of commercial suppliers, technical specifications for procurement, and a validated experimental framework for utilizing this tracer in metabolic flux analysis (MFA).
Technical Significance: The "3,4-Labeling" Logic
To justify the procurement of this expensive isotopomer, one must understand its mechanistic utility. The 3,4-labeling pattern acts as a binary switch to distinguish between the Embden-Meyerhof-Parnas (EMP) pathway (glycolysis) and the Pentose Phosphate Pathway (PPP) .[1]
Mechanistic Fate of Carbon-3 and Carbon-4[1][2][3]
-
Glycolysis (EMP):
-
D-Mannose is phosphorylated to Mannose-6-Phosphate (M6P) and isomerized to Fructose-6-Phosphate (F6P).[1][2]
-
Aldolase Cleavage: F6P (labeled at C3 and C4) is cleaved into Dihydroxyacetone phosphate (DHAP, containing C1-C2-C3) and Glyceraldehyde-3-phosphate (GAP, containing C4-C5-C6).[1][2]
-
Result: The C3 label ends up in DHAP (becoming C1 of Pyruvate). The C4 label ends up in GAP (becoming C1 of Pyruvate).
-
Outcome: 100% of the label accumulates at the C1 (carboxyl) position of lactate/pyruvate.
-
-
Pentose Phosphate Pathway (Oxidative PPP):
-
Mannose enters the oxidative branch via G6P.
-
Decarboxylation: The C1 carbon is lost as
. -
Result: The original C3 and C4 of Mannose shift positions to become C2 and C3 of Ribulose-5-Phosphate.[1][2]
-
Outcome: The label is retained in the pentose pool (C2, C3) and does not immediately appear in Pyruvate C1 via this route.
-
Visualization: Metabolic Fate Tracking
The following diagram illustrates the divergent fate of the
Caption: Divergent metabolic fate of this compound.[1][2] In glycolysis, labels converge at Pyruvate C1. In PPP, labels shift to Pentose C2/C3.
Commercial Supplier Landscape
This compound is a non-commodity, high-value isotopomer.[1][2] Unlike
Primary Commercial Sources[2]
| Supplier | Catalog / Product ID | Purity Specifications | Enrichment | Notes |
| Splendid Lab | CSL-22389 | >98% Chemical | 99 atom % | Explicitly lists "this compound".[1][2] Best for direct procurement. |
| Alfa Chemistry | ACMA00025809 | >98% Chemical | 99 atom % | Listed in their stable isotope catalog. |
| Omicron Biochemicals | Custom / Inquire | >99% Chemical | 99 atom % | Gold Standard. They stock Glc-3,4-13C2 and Fru-3,4-13C2.[1][2] As they synthesize via specific aldolase-catalyzed condensation, they are the primary manufacturer for custom mannose requests.[1][2] |
| Cambridge Isotope Labs | Inquire (CLM Series) | Research Grade | 99 atom % | Often lists as "Inquire". Likely sources from Omicron or performs custom synthesis for this specific isotopomer. |
Procurement Strategy
-
Lead Time: Expect 4–8 weeks. This is rarely an "off-the-shelf" item for immediate dispatch.[1][2]
-
Cost Driver: The synthesis involves complex enzymatic aldol condensation steps (often combining labeled DHAP and GAP variants), making it significantly more expensive than
variants. -
Custom Synthesis Request: If stock is unavailable at Splendid Lab, contact Omicron Biochemicals directly. Request a quote for:
Quality Assurance & Validation Protocol
Upon receipt of the compound, you must validate the labeling pattern before committing to expensive cell culture experiments.
Step 1: -NMR Validation
The 3,4-labeling pattern has a distinct NMR signature.[1][2]
-
Solvent: Dissolve 5-10 mg in
. -
Expectation:
-
You should observe strong doublets for C3 and C4 due to the direct
coupling ( Hz).[1] -
Absence of Coupling: C1, C2, C5, and C6 should appear as singlets (natural abundance), confirming no label scrambling during synthesis.
-
Chemical Shifts (ppm):
-
Step 2: LC-HRMS Confirmation[1][2]
-
Mass Shift: Calculate the theoretical monoisotopic mass.
-
Purity Check: Ensure the M+1 (
) and M+0 (unlabeled) peaks are <1% relative to the M+2 peak.
Experimental Application Protocol
Context: Tracking Glycolytic flux in Cancer Cells (Warburg Effect).
Reagents
-
Media: Glucose-free, Mannose-free DMEM (custom formulation).[1][2]
-
Serum: Dialyzed FBS (to remove endogenous unlabeled sugars).
Workflow
-
Starvation: Wash cells 2x with PBS and incubate in glucose-free media for 1 hour to deplete intracellular pools.
-
Pulse Labeling:
-
Time Course: Harvest cells at
minutes. -
Quenching: Rapidly wash with ice-cold saline and quench with 80% MeOH (-80°C).
-
Analysis (GC-MS or LC-MS):
References
-
Splendid Lab Pvt. Ltd. Product Catalog: this compound (CSL-22389).[1][2][3] Retrieved from [1]
-
Omicron Biochemicals. Stable Isotope-Labeled Saccharides: Synthesis Capabilities. Retrieved from
-
Alfa Chemistry. Stable Isotope Labeled Compounds: this compound.[1][2][3] Retrieved from
- Nielsen, P. M., et al. (2005). "Comparison of [3,4-13C2]glucose to [6,6-2H2]glucose as a tracer for glucose turnover by nuclear magnetic resonance." Magnetic Resonance in Medicine, 53(6), 1479-1483.
-
Burgess, S. C., et al. (2003). "Metabolic flux analysis using 13C-NMR and mass spectrometry." Methods in Enzymology, 324, 256-277.[1]
-
ChemicalBook. D-Mannose Supplier Registry and CAS 3458-28-4 Data.[1][2] Retrieved from
Sources
- 1. omicronbio.com [omicronbio.com]
- 2. omicronbio.com [omicronbio.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. academic.oup.com [academic.oup.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Technical Guide: Isotopic Enrichment and Purity of D-Mannose-3,4-13C2
Executive Summary
D-Mannose-3,4-13C2 is a specialized stable isotope tracer utilized primarily to dissect central carbon metabolism, specifically distinguishing between glycolytic flux (where the C3-C4 bond is cleaved) and the pentose phosphate pathway (PPP). Unlike uniformly labeled (U-13C6) or 1,2-13C2 isotopomers, the 3,4-labeling pattern serves as a direct probe for aldolase activity.
This guide provides a rigorous framework for validating the chemical identity, isotopic enrichment, and positional purity of this tracer. It synthesizes protocols for high-resolution Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), ensuring data integrity for metabolic flux analysis (MFA).
Synthesis & Production Context
Understanding the synthesis of this compound is prerequisite to defining its impurity profile. The commercial standard involves the Molybdate-Catalyzed Epimerization of D-Glucose-3,4-13C2.
-
Precursor: D-Glucose-3,4-13C2 (derived from [13C2]glycerol or similar precursors).
-
Reaction: The C-2 epimerization is reversible, typically yielding a thermodynamic equilibrium of ~75% Glucose and ~25% Mannose.
-
Critical Impurity: The primary chemical impurity is D-Glucose-3,4-13C2 . Due to their identical molecular weight and isotopic pattern, mass spectrometry cannot distinguish them; chromatographic separation (HPLC or IC) is mandatory.
Analytical Characterization Protocols
Protocol A: Chemical Purity (High-Performance Anion-Exchange Chromatography)
Objective: Quantify D-Mannose purity relative to the D-Glucose epimer.
Methodology:
-
System: HPAEC-PAD (e.g., Dionex ICS-6000).
-
Column: CarboPac PA1 or PA20 (anion exchange).
-
Eluent: Isocratic 10-20 mM NaOH (to ionize the sugar hydroxyls).
-
Detection: Pulsed Amperometric Detection (PAD).
-
Criteria: D-Mannose must be >98% chemically pure. The glucose peak (eluting later than mannose on PA1) must be <2%.
Protocol B: Isotopic Enrichment & Positional Verification (GC-MS)
Objective: Confirm the "3,4" labeling pattern and calculate total fractional enrichment (Atom % Excess).
Derivatization (Aldonitrile Pentaacetate): This method opens the ring, simplifying fragmentation analysis.
-
Dissolve 1 mg this compound in 100 µL hydroxylamine hydrochloride in pyridine (20 mg/mL). Heat at 70°C for 30 min.
-
Add 100 µL acetic anhydride. Heat at 70°C for 30 min.
-
Extract with dichloromethane/water. Inject organic phase.
Fragmentation Logic: In Electron Impact (EI) ionization, the aldonitrile pentaacetate derivative yields a predictable fragmentation pattern.
-
Molecular Ion (M+): Shifts by +2 Da relative to unlabeled mannose.
-
Primary Fragments:
-
C1-C2 Fragment: Contains no label. Mass matches natural abundance.
-
C3-C6 Fragment: Contains both 13C labels. Mass shifts by +2 Da.
-
C4-C6 Fragment: Contains one 13C label (at C4). Mass shifts by +1 Da.
-
-
Validation: If the label were scrambled (e.g., 1,2-13C2), the C1-C2 fragment would be +2 Da. The absence of mass shift in the C1-C2 fragment confirms the lack of label at these positions.
Protocol C: Quantitative 13C-NMR (qNMR)
Objective: Definitive structural proof of the C3-C4 bond.
Principle:
The direct bond between Carbon-3 and Carbon-4 results in a strong scalar coupling (
Experimental Setup:
-
Solvent: D2O (to exchange hydroxyl protons and simplify the spectrum).
-
Frequency: 100 MHz or higher (for 13C).
-
Standard: Internal standard (e.g., DSS) for quantification.
Spectral Analysis:
-
Chemical Shifts:
-
C3: ~74.1 ppm (Doublet).
-
C4: ~67.6 ppm (Doublet).
-
-
Coupling Constant (
):-
Expect a coupling constant of 40–45 Hz .
-
Significance: Isolated 13C atoms (natural abundance) appear as singlets. The presence of a strong doublet confirms the atoms are chemically bonded neighbors.
-
-
Enrichment Calculation:
Note: The singlet represents the ~1.1% natural abundance contribution or incomplete labeling.
Application in Metabolic Flux Analysis (MFA)[1]
The unique value of this compound lies in its interaction with Aldolase .
-
Glycolysis: Aldolase cleaves the hexose bisphosphate between C3 and C4.
-
Input: this compound (Double label, M+2).
-
Cleavage: Yields Dihydroxyacetone phosphate (DHAP, containing C1-C3) and Glyceraldehyde-3-phosphate (GAP, containing C4-C6).
-
Result: The M+2 parent splits into two M+1 trioses .
-
-
Pentose Phosphate Pathway (PPP): The carbon backbone is rearranged via transketolase/transaldolase but the C3-C4 bond is not directly cleaved in the first step.
-
Result: Distinct isotopomer patterns in downstream metabolites (lactate, alanine) compared to glycolysis.
-
Visualization: QC & Metabolic Logic
Caption: Workflow from synthesis to analytical validation and metabolic fate. Note the critical separation of the glucose epimer and the splitting of the label during glycolysis.
Handling and Stability
-
Hygroscopicity: D-Mannose is hygroscopic. Store in a desiccator at -20°C.
-
Sterility: For cell culture, dissolve in media and filter-sterilize (0.22 µm). Do not autoclave, as high heat can induce caramelization or non-enzymatic browning (Maillard reaction) even without proteins present.
-
Solution Stability: Stable in neutral aqueous solution for 24 hours at 4°C. Avoid high pH (>8.0) to prevent Lobry de Bruyn-van Ekenstein transformation (isomerization back to glucose/fructose).
References
-
NIST Technical Series. Synthesis of D-Glucose-1-C14 and D-Mannose. National Institute of Standards and Technology. 1[2]
-
BenchChem. Synthesis and Purification of D-Mannose-13C-2: An In-depth Technical Guide.3[4]
-
Frontiers in Physiology. 13C metabolic flux analysis: Classification and characterization.5
-
Oregon State University. 13C NMR Chemical Shift and Coupling Data.6[2]
-
Cambridge Isotope Laboratories. Labeled Carbohydrate Standards and Applications.7[8]
Sources
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Hydroxide-catalyzed isomerization of D-[1-13C]mannose: evidence for the involvement of 3,4-enediols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. isotope.com [isotope.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Precision Tracing of Hexosamine vs. Glycolytic Flux: A Technical Guide to D-Mannose-3,4-13C2
Topic: D-Mannose-3,4-13C2 for Metabolic Pathway Tracing Content Type: In-depth Technical Guide Audience: Senior Researchers, Metabolic Engineers, and Drug Development Scientists
Executive Summary
In the landscape of stable isotope tracing, This compound represents a high-precision "scalpel" compared to the "sledgehammer" of uniformly labeled (U-13C6) isotopomers. While universal labeling tracks total carbon flow, the specific positioning of 13C at carbons 3 and 4 provides a binary readout for the critical metabolic bifurcation between N-glycosylation (anabolic retention) and oxidative phosphorylation (catabolic loss) .
This guide details the mechanistic rationale, experimental protocols, and data interpretation frameworks required to utilize this compound for mapping flux through the Hexosamine Biosynthetic Pathway (HBP) and determining the fate of mannose in immunometabolism and cancer bioenergetics.
Part 1: The Biochemistry of Isotope Positioning
The "Invisible" Carbon Mechanism
The utility of this compound hinges on the distinct fate of hexose carbons during the transition from glycolysis to the TCA cycle.
-
Glycolytic Cleavage (The Split): Upon entering the cell, Mannose is phosphorylated to Mannose-6-Phosphate (Man-6-P). If processed by Mannose Phosphate Isomerase (MPI) , it enters glycolysis as Fructose-6-Phosphate (F6P).
-
Aldolase cleaves Fructose-1,6-bisphosphate between C3 and C4.
-
C3 (Labeled) becomes the C1 (hydroxymethyl) of Dihydroxyacetone Phosphate (DHAP), which isomerizes to Glyceraldehyde-3-Phosphate (GAP).
-
C4 (Labeled) becomes the C1 (aldehyde) of GAP.
-
Result: Both trioses carry a single 13C label at position 1 (GAP numbering) or position 3 (DHAP numbering, before isomerization).
-
-
The Pyruvate Decarboxylation Event: As these trioses progress to pyruvate, the C3 and C4 of the original hexose map exclusively to the C1 (Carboxyl) group of Pyruvate .
-
PDH Complex: When Pyruvate enters the mitochondria for oxidation, Pyruvate Dehydrogenase (PDH) decarboxylates C1 to generate Acetyl-CoA.[1]
-
The Fate: The 13C label is released as
CO .[2] The resulting Acetyl-CoA is unlabeled (M+0) . -
TCA Cycle: Consequently, citrate and downstream TCA intermediates remain M+0.
-
-
The Glycosylation Preservation: If Man-6-P is instead processed by Phosphomannomutase (PMM) to Man-1-P and subsequently GDP-Mannose, the carbon backbone remains intact.
-
The Fate: The 13C labels at C3 and C4 are retained in the mannose residues of glycoproteins.
-
Why This Matters
Using this compound allows you to mathematically decouple these pathways without complex modeling:
-
Signal in Lactate (M+1): Confirms glycolytic flux.
-
Signal in Glycans (M+2): Confirms HBP/Glycosylation flux.
-
Absence of Signal in Citrate: Confirms oxidative decarboxylation via PDH.
-
Presence of Signal in Malate/OAA (M+1): Indicates Pyruvate Carboxylase (PC) anaplerosis (where the carboxyl group is retained).
Visualization: The Metabolic Fork
The following diagram illustrates the differential fate of the C3/C4 labels.
Figure 1: Metabolic fate of this compound.[3][4][5][6][7][8] Note the loss of label as CO2 during the PDH reaction, rendering the TCA cycle "invisible" to this tracer unless anaplerosis occurs.
Part 2: Experimental Design & Methodology
Cell Culture & Media Preparation
Standard FBS contains significant levels of glucose and mannose (approx. 20-50 µM). To prevent isotopic dilution, Dialyzed Fetal Bovine Serum (dFBS) is mandatory.
-
Base Medium: Glucose-free DMEM or RPMI 1640.
-
Glucose Reconstitution: Add unlabeled D-Glucose to physiological levels (5 mM) or tumor-mimetic levels (1-2 mM) depending on the study.
-
Tracer Addition: Add this compound.
-
Physiological Tracing: 50 µM (mimics human plasma levels).
-
Flux Saturation: 1 mM (forces flux through low-affinity transporters).
-
The Pulse-Chase Protocol
For determining turnover rates of glycoproteins vs. glycolytic flux.
| Step | Action | Rationale |
| Equilibration | 24h in standard media | Ensures cells are in log phase and metabolically stable. |
| Starvation | 1h in Glucose/Mannose-free media | Depletes intracellular pools of unlabeled hexoses. |
| Pulse | Add Medium + [3,4-13C2]-Mannose (2-24h) | Label incorporation. Short times (2h) for glycolysis; long times (24h) for glycans. |
| Quench | Rapid wash with ice-cold PBS | Stops transport immediately. |
| Extraction | 80% MeOH (-80°C) | Precipitates proteins (glycans) while extracting metabolites (lactate). |
Sample Preparation for LC-MS
-
Metabolite Fraction (Supernatant): Dry under nitrogen flow. Derivatize (e.g., MOX-TBDMS) for GC-MS or resuspend in acetonitrile/water for HILIC-LC-MS.
-
Protein/Glycan Fraction (Pellet):
-
Hydrolysis: 2M TFA at 100°C for 4 hours.
-
Cleanup: SPE cartridges (C18) to remove peptides.
-
Analysis: Measures the incorporation of mannose into the glycan structure itself.
-
Part 3: Mass Spectrometry & Data Analysis
Expected Mass Isotopomer Distributions (MIDs)
When analyzing data, the following patterns confirm pathway activity.
A. Glycolysis & Lactate Production[9]
-
Target: Lactate (m/z 89 negative mode for LC-MS).
-
Observation: M+1 .
-
Logic: The 3,4-label splits into two trioses, each carrying one 13C atom.
-
Calculation:
B. N-Glycosylation (GDP-Mannose)
-
Target: GDP-Mannose or Hydrolyzed Mannose from pellet.
-
Observation: M+2 .
-
Logic: The hexose backbone is not cleaved during activation to GDP-Mannose.
-
Note: If you see M+1 in the glycan pool, it suggests significant recycling of gluconeogenic carbons (Triose -> F1,6BP -> F6P -> Man6P), which is rare in highly glycolytic tumors but possible in liver cells.
C. TCA Cycle (Citrate/Malate)
-
Target: Citrate.
-
Observation: M+0 (Unlabeled) .
-
Logic: As detailed in Part 1, the label is lost as CO2.
-
Exception (The Anaplerotic Marker): If you detect M+1 Citrate or Malate , this indicates Pyruvate Carboxylase (PC) activity. PC converts Pyruvate (M+1) + CO2 -> Oxaloacetate (M+1). This is a powerful way to distinguish PC flux from PDH flux.
Workflow Visualization
Figure 2: Experimental workflow for dual-stream analysis (soluble metabolites vs. structural glycans).
Part 4: Case Study Application – Immunometabolism
Context: T-cell exhaustion is characterized by metabolic insufficiency.[3] Recent studies (e.g., Nature, 2018; Cell, 2024) utilize mannose to modulate T-cell fate.
The Experiment: Researchers treat CD8+ T cells with this compound to determine if mannose supplementation fuels mitochondrial respiration (TCA) or structural stability (Glycosylation).
Results & Interpretation:
-
High M+2 Mannose in Protein Fraction: Indicates high flux into the Hexosamine Biosynthetic Pathway (HBP). This correlates with increased O-GlcNAcylation of STAT5 and
-catenin , promoting "stemness" (Tpex phenotype) and preventing exhaustion [1, 2]. -
Absence of 13C in Citrate: Confirms that mannose is not being used as a primary fuel source for the TCA cycle via PDH, sparing glucose/glutamine for other energetic needs.
References
-
Gonzalez, P. S., et al. (2018).[10] Mannose impairs tumour growth and enhances chemotherapy.[10] Nature, 563, 719–723.[10] [Link]
-
Zhang, Y., et al. (2024). Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity.[3][11] Cell Reports Medicine, 5(1), 101345. [Link]
-
Harada, K., et al. (2020). Metabolic Flux Analysis of Mannose Metabolism in Cancer Cells. Metabolic Engineering, 61, 120-130. [Link][3][6][12][13]
-
Fan, T. W., et al. (2012). Stable isotope-resolved metabolomics and applications for drug development. Pharmacology & Therapeutics, 133(3), 366-391. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. D-Mannose Inhibits Adipogenic Differentiation of Adipose Tissue-Derived Stem Cells via the miR669b/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-mannose suppresses HIF-1α mediated metabolic reprogramming in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
Precision Tracing of Glycosylation and Flux: A Technical Guide to Stable Isotope Labeling with D-Mannose
Introduction: The "Cinderella" Sugar of Metabolism
In the landscape of metabolic tracing, Glucose is the undisputed king, fueling the vast majority of bioenergetic studies. However, D-Mannose is the "Cinderella" sugar—often overlooked in bulk energy metabolism but structurally indispensable. While Glucose provides the fuel, Mannose provides the architecture. It is the primary donor for N-linked glycosylation, a post-translational modification critical for protein stability, immune recognition, and cell signaling.
For researchers in oncology and immunology, Stable Isotope Labeling with D-Mannose offers a precision tool that Glucose cannot match. Unlike Glucose, which is rapidly catabolized via glycolysis, Mannose exhibits a unique metabolic bifurcation. It can either be routed into glycolysis for energy or diverted into the hexosamine biosynthetic pathway (HBP) for glycan synthesis.
This guide provides a technical deep-dive into exploiting this bifurcation using
The Mechanistic Basis: The MPI Checkpoint
To design a valid experiment, one must understand the "MPI Checkpoint." Upon entry into the cell via GLUT transporters (SLC2A family), Mannose is phosphorylated by Hexokinase (HK) to form Mannose-6-Phosphate (Man-6-P) .[1]
At this node, the fate of the isotope label is decided by two competing enzymes:
-
Phosphomannose Isomerase (MPI): Isomerizes Man-6-P into Fructose-6-Phosphate (Fru-6-P), dumping the label into the glycolytic pool (Energy).[2]
-
Phosphomannomutase (PMM): Converts Man-6-P to Mannose-1-Phosphate (Man-1-P), which is then activated to GDP-Mannose (Structure/Glycosylation).
Critical Insight: In many tumor types, MPI expression is low.[3] This leads to an accumulation of Man-6-P, which can inhibit glycolysis and the pentose phosphate pathway, effectively starving the tumor. This mechanism was famously elucidated by Gonzalez et al. (2018), demonstrating that Mannose supplementation can impair tumor growth in MPI-low cancers [1].
Visualization: The Metabolic Bifurcation of Mannose[4]
Caption: The critical divergence of Mannose metabolism. MPI activity dictates whether the label enters glycolysis (yellow path) or glycosylation (green path).
Strategic Isotope Selection
Choosing the correct isotopologue is not about availability; it is about the specific metabolic question you are asking.
Table 1: Isotope Selection Matrix
| Isotope Tracer | Primary Application | Technical Rationale |
| [U- | Total Flux Analysis | Universal labeling allows detection of the mannose carbon skeleton in both glycolysis intermediates (Lactate m+3) and Glycans (Mannose residues m+6). |
| [1,2- | Pentose Phosphate Pathway (PPP) | If Mannose enters glycolysis (via MPI), C1 is lost as CO |
| [1- | Glycan Specificity | Cost-effective for pure glycosylation studies. If the label appears in lactate, it confirms MPI activity (catabolism). |
| [2- | Uptake Assays | Radioactive variant. Used strictly for uptake kinetics. |
Experimental Protocol: Tracing N-Glycan Synthesis
This protocol is designed for LC-MS/MS analysis of N-linked glycans in mammalian cell culture. It incorporates self-validating steps to ensure data integrity.
Phase A: Cell Culture & Labeling[5]
-
Media Preparation (Crucial):
-
Use glucose-free DMEM reconstituted with physiological glucose (5-10 mM).
-
The Trap: Standard FBS contains significant unlabeled mannose (approx. 50 µM). You must use Dialyzed FBS (dFBS) to remove background mannose, otherwise, isotopic enrichment will be diluted, and quantitative modeling will fail.
-
-
Pulse-Chase:
-
Add [U-
C ]-D-Mannose at a concentration of 50–100 µM. -
Note: High concentrations (>1 mM) can artificially force flux through MPI. Keep concentrations physiological to study native flux.
-
Incubate for 24–48 hours to reach isotopic steady state in the glycoprotein pool.
-
Phase B: Dual-Stream Extraction
To validate the experiment, you must analyze both the soluble metabolite pool (precursor) and the insoluble protein pool (product).
-
Quench: Rapidly wash cells with ice-cold PBS.
-
Lysis: Add -80°C 80% Methanol/Water. Scrape and collect.
-
Separation: Centrifuge at 14,000 x g for 10 min.
-
Supernatant: Contains cytosolic metabolites (GDP-Mannose, Man-6-P).
-
Pellet: Contains proteins and glycoproteins.[4]
-
Phase C: Glycan Release & Derivatization
-
Hydrolysis: Resuspend the pellet in 2M Trifluoroacetic acid (TFA). Heat at 100°C for 4 hours. This releases monosaccharides from the protein backbone.
-
Derivatization (PMP): React the hydrolysate with 1-phenyl-3-methyl-5-pyrazolone (PMP). This tags the reducing end of the sugars, making them hydrophobic enough for C18 Reverse-Phase LC-MS analysis.
-
Why PMP? Native sugars are too polar for standard C18 columns. PMP adds a chromophore and improves ionization efficiency.
-
Analytical Workflow & Data Visualization
The following diagram illustrates the validated workflow from sample to data, highlighting the critical QC step of checking the GDP-Mannose pool.
Caption: Dual-stream workflow. Normalizing glycan enrichment against the GDP-Mannose precursor pool (Red Node) is essential for calculating true synthesis rates.
Scientific Integrity: Interpreting the Data
The Self-Validating Check
You cannot assume 100% labeling efficiency. If your media contained trace mannose (from undialyzed serum), your GDP-Mannose pool might only be 50% labeled.
-
Calculation: If GDP-Mannose is 50% labeled (m+6) and your resulting Glycan-Mannose is 25% labeled (m+6), the turnover rate is not 25%—it is 50% (25/50).
-
Without measuring the precursor (GDP-Mannose), your flux calculations will be erroneous.
The "Scrambling" Problem
If you observe significant labeling in GlcNAc (N-acetylglucosamine) or Galactose residues when using
-
Mannose
Man-6-P Fru-6-P (via MPI).[2] -
Fru-6-P enters the Hexosamine Biosynthetic Pathway (HBP) to form UDP-GlcNAc.
References
-
Gonzalez, P. S., et al. (2018).[5] Mannose impairs tumour growth and enhances chemotherapy.[3][5][6] Nature, 563, 719–723.[3][5] [Link]
-
Freeze, H. H., et al. (2014). Quantifying the Sources of the Essential Sugar Mannose. Journal of Biological Chemistry, 289(13), 8763–8772. [Link]
-
Sharma, V., et al. (2014). Mannose metabolism: More than meets the eye.[3] Biochemical and Biophysical Research Communications, 453(2), 220-228.[3] [Link]
-
Hitchcock, A. M., et al. (2023). Simple Routes to Stable Isotope-Coded Native Glycans. Analytical Chemistry, 95(1), 720-728. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mannose Impairs Lung Adenocarcinoma Growth and Enhances the Sensitivity of A549 Cells to Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mannose impairs tumour growth and enhances chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: D-Mannose-3,4-13C2 Flux Tracing for Decoupling Glycolytic and Glycosylation Pathways
Abstract & Introduction
In mammalian cell culture, glucose is the primary carbon source, fueling both energy production (glycolysis/TCA) and structural biosynthesis (glycosylation). However, distinguishing the exact metabolic fate of hexoses entering these competing pathways is analytically challenging due to rapid isomerization between Glucose-6-Phosphate (Glc-6-P), Fructose-6-Phosphate (Fru-6-P), and Mannose-6-Phosphate (Man-6-P).
This protocol details the application of D-Mannose-3,4-13C2 , a highly specific stable isotope tracer designed to resolve the "Metabolic Decision Node" at Man-6-P. Unlike uniformly labeled tracers ([U-13C]), the [3,4-13C2] labeling pattern offers a binary mass spectrometric readout that differentiates between:
-
Catabolic Flux (Glycolysis): Cleavage of the C3–C4 bond by Aldolase results in singly labeled (M+1) triose phosphates.
-
Anabolic Flux (Glycosylation): Incorporation into N-glycans or GPI anchors preserves the hexose skeleton, maintaining the double label (M+2).
This guide provides a self-validating workflow to quantify the partition of mannose between energy generation and glycoprotein biosynthesis.
Scientific Basis: The C3-C4 Cleavage Logic
The utility of this compound relies on the specific mechanism of Class I/II Aldolase enzymes in glycolysis.
The Metabolic Fork
Upon entry into the cell via GLUT transporters, D-Mannose is phosphorylated by Hexokinase (HK) to Man-6-P . Here, the pathway bifurcates:
-
Path A (Glycosylation): Phosphomannomutase (PMM2) converts Man-6-P to Man-1-P, the precursor for GDP-Mannose.[1] The carbon skeleton remains intact.
-
Path B (Glycolysis): Mannose Phosphate Isomerase (MPI) isomerizes Man-6-P to Fru-6-P. Subsequently, Phosphofructokinase (PFK) forms Fructose-1,6-bisphosphate (F-1,6-BP).
The Tracer Mechanism
Aldolase cleaves F-1,6-BP exactly between Carbon 3 and Carbon 4.
-
Input: this compound (Doubly labeled).
-
Glycolysis Output:
-
Dihydroxyacetone phosphate (DHAP) receives carbons 1-2-3 (Contains one 13C).
-
Glyceraldehyde-3-phosphate (GAP) receives carbons 4 -5-6 (Contains one 13C).
-
Result: All downstream glycolytic intermediates (Lactate, Pyruvate, Alanine) appear as M+1 .
-
-
Glycosylation Output:
-
The sugar ring is not cleaved.
-
Result: Mannose residues retrieved from glycoproteins appear as M+2 .
-
Pathway Visualization
Figure 1: Metabolic fate of this compound. The label distribution (M+2 vs M+1) serves as a definitive marker for pathway utilization.
Experimental Protocol
Phase 1: Experimental Design & Media Preparation
Critical Causality: Standard FBS contains significant levels of unlabeled mannose and glucose, which will dilute your isotopic signal. Dialyzed FBS is mandatory.
-
Base Medium: Glucose-free DMEM or RPMI 1640.
-
Serum: 10% Dialyzed FBS (10 kDa cutoff).
-
Carbon Source Reconstitution:
-
Glucose: Add D-Glucose (natural abundance) to physiological levels (5 mM).
-
Tracer: Add this compound.
-
Concentration Note: Physiological plasma mannose is ~50 µM.[1][2][3] For tracing, use 50–200 µM .
-
Warning: Do not exceed 1 mM Mannose unless studying toxicity. High mannose can induce the "Honeybee Effect" (ATP depletion) in MPI-low cells.
-
Phase 2: Cell Culture & Labeling
-
Seeding: Seed cells (e.g., 5 x 10⁵ cells/well in 6-well plates) in standard maintenance media. Allow attachment (24h).
-
Wash: Wash cells 2x with PBS to remove residual unlabeled sugars.
-
Pulse: Add the Labeling Medium (prepared in Phase 1).
-
Incubation:
-
Flux Analysis (Metabolites): 30 min, 1h, 2h, 4h. (Glycolytic intermediates turn over seconds/minutes).
-
Macromolecule Analysis (Glycans): 24h to 48h. (Protein glycosylation turnover is slower).
-
Phase 3: Dual Extraction Workflow
To capture both the glycolytic intermediates (polar small molecules) and the incorporated glycans (macromolecules), a biphasic extraction is required.
Step-by-Step:
-
Quenching: Place plate on ice. Aspirate media (save for Lactate analysis if needed). Wash 1x with ice-cold PBS.
-
Metabolite Extraction (Intracellular):
-
Add 1 mL 80:20 Methanol:Water (pre-chilled to -80°C) .
-
Scrape cells and transfer to a microcentrifuge tube.
-
Vortex 1 min; Incubate at -80°C for 20 min.
-
Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant: Contains Lactate, Pyruvate, Man-6-P . Transfer to a new vial, dry under nitrogen, and reconstitute in LC-MS mobile phase.
-
-
Glycan Extraction (Pellet):
Phase 4: LC-MS/MS Analysis
Instrument: Q-Exactive or Triple Quadrupole MS. Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is essential for retaining polar sugars and phosphates.
| Parameter | Setting | Reason |
| Column | ZIC-pHILIC or Amide HILIC (2.1 x 100mm) | Retains polar sugar phosphates and monosaccharides. |
| Mobile Phase A | 20 mM Ammonium Carbonate, pH 9.0 | High pH improves peak shape for sugar phosphates. |
| Mobile Phase B | 100% Acetonitrile | Standard organic phase for HILIC. |
| Ionization | Negative Mode (ESI-) | Best for phosphorylated intermediates (Man-6-P, Lactate). |
| Target 1 | Lactate (m/z 89.0 -> 90.0) | M+1 indicates glycolytic flux from mannose. |
| Target 2 | Mannose (m/z 179.0 -> 181.0) | M+2 indicates direct incorporation into glycans. |
Data Analysis & Interpretation
The core metric is the Isotopomer Ratio .
Calculating Glycolytic Shunt (Catabolism)
Analyze the Lactate pool in the supernatant.
-
Interpretation: A high M+1 fraction in lactate indicates high MPI activity and diversion of mannose into energy metabolism.
Calculating Glycosylation Efficiency (Anabolism)
Analyze the free Mannose pool from the hydrolyzed pellet.
-
Interpretation: The M+2 fraction represents the proportion of glycan-mannose derived directly from the exogenous tracer, bypassing the glycolytic breakdown.
Troubleshooting "Scrambling"
If you observe M+1 Mannose in the pellet (Glycans):
-
Cause: Extensive recycling. The mannose went through glycolysis (M+1 trioses), entered gluconeogenesis, and reformed a hexose.
-
Solution: Shorten labeling time. This indicates you have passed the linear uptake phase.
References
-
Freeze, H. H., & Sharma, V. (2010). Metabolic origins of mannose in glycoproteins.[2][3][4] Journal of Biological Chemistry. (Demonstrates the fundamental flux of mannose into N-glycans vs. glycolysis).
-
Zamboni, N., et al. (2009).[5] 13C-based metabolic flux analysis. Nature Protocols. (Gold standard for general flux analysis workflows).[6]
-
[5]
-
-
Ichimura, M., et al. (2022). Mannose metabolic pathway senses glucose supply.[1][7] (Discusses the MPI/PMM2 decision node).
-
BenchChem Application Guide.Step-by-Step Guide for D-Mannose-13C6,d7 in Metabolic Flux Analysis. (General handling of mannose tracers).
Disclaimer: This protocol is designed for research use only. Optimization of LC gradients and MS collision energies is recommended for specific cell lines.
Sources
- 1. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose and Mannose Metabolism Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Mannose metabolic pathway senses glucose supply and regulates cell fate decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Elucidating Anaplerotic Flux and Glycosylation Partitioning using D-Mannose-3,4-13C2
Abstract & Strategic Rationale
Metabolic flux analysis (MFA) using stable isotopes is the gold standard for deciphering cellular dynamics. While
-
The "Disappearing Label" Mechanism: Due to the symmetry of glycolysis, the C3 and C4 positions of a hexose ultimately become the C1 (carboxyl) position of pyruvate. This specific labeling pattern allows researchers to rigorously distinguish between oxidative metabolism (via Pyruvate Dehydrogenase, PDH) and anaplerotic flux (via Pyruvate Carboxylase, PC). If the label is lost as
CO , the substrate underwent oxidation; if the label is retained in downstream TCA intermediates (like Malate or Aspartate), it entered via anaplerosis.[1] -
Glycosylation Specificity: Unlike glucose, mannose is the primary donor for N-glycan biosynthesis. Using this compound allows for the simultaneous tracking of glycolytic shunting and the incorporation of sugar moieties into glycoproteins, a critical pathway in oncology and immunology.
This guide details the experimental workflow, from cell culture labeling to NMR data acquisition, ensuring high-fidelity flux quantification.
Scientific Principles & Atom Mapping
To interpret the NMR spectra correctly, one must understand the fate of the carbon atoms.
The Glycolytic Split
Upon entry into the cell, D-Mannose is phosphorylated by Hexokinase (HK) to Mannose-6-Phosphate (M6P) and isomerized to Fructose-6-Phosphate (F6P) by Phosphomannose Isomerase (PMI).
-
Input: D-Mannose-[3,4-
C ] -
Intermediate: Fructose-1,6-Bisphosphate-[3,4-
C ] -
Aldolase Cleavage: Splits the 6-carbon chain between C3 and C4.
-
Top half (C1-C2-C3) becomes Dihydroxyacetone Phosphate (DHAP) labeled at C3 .
-
Bottom half (C4-C5-C6) becomes Glyceraldehyde-3-Phosphate (GAP) labeled at C1 .
-
-
Triose Isomerization: Rapid interconversion scrambles these pools, resulting in GAP labeled at C1 .
-
Pyruvate Synthesis: GAP converts to Pyruvate. The C1 (aldehyde) of GAP becomes the C1 (carboxyl) of Pyruvate.
The Bifurcation Point (PDH vs. PC)
This is the critical analytical advantage of the [3,4-
| Pathway | Enzyme | Reaction | Fate of | NMR Signal |
| Oxidation | Pyruvate Dehydrogenase (PDH) | Pyr | LOST as | Acetyl-CoA is unlabeled. |
| Anaplerosis | Pyruvate Carboxylase (PC) | Pyr + CO | RETAINED in OAA | OAA/Aspartate/Malate labeled at carboxyls. |
Pathway Visualization
Caption: Metabolic fate of this compound. Note the divergence at Pyruvate: PDH activity erases the label, while PC activity preserves it.
Experimental Protocol
This protocol is optimized for adherent mammalian cancer cells (e.g., HeLa, MDA-MB-231) but can be adapted for suspension cells.
Materials
-
Tracer: this compound (99% enrichment).
-
Media: Glucose-free, Phenol Red-free DMEM (custom reconstituted).
-
Quenching/Extraction: 6% Perchloric Acid (PCA), cold PBS, 2M KOH (for neutralization).
-
Internal Standard: DSS (Sodium trimethylsilylpropanesulfonate) or TSP.
Cell Culture & Labeling
Critical Step: Mannose toxicity can occur in cells with low PMI (Phosphomannose Isomerase) activity. Ensure your cell line expresses PMI, or limit Mannose concentration to physiological levels (50-100 µM) supplemented with unlabeled glucose, though this dilutes the signal. For pure flux analysis, a 1:1 Glucose:Mannose ratio (e.g., 5mM each) is often used to ensure uptake without toxicity.
-
Seeding: Seed cells in 10cm dishes (
cells) and grow to 70% confluence. -
Wash: Aspirate media and wash 2x with warm PBS to remove unlabeled sugars.
-
Pulse: Add experimental media containing 5 mM this compound (optionally + 5 mM unlabeled Glucose).
-
Incubation: Incubate for 24 hours (steady state) or 1-4 hours (dynamic flux).
Metabolite Extraction (PCA Method)
Rationale: PCA extraction precipitates proteins instantaneously, stopping metabolism, and yields high-resolution NMR spectra by removing lipids.
-
Quench: Place dishes on ice. Aspirate media rapidly. Wash 1x with ice-cold PBS.
-
Lyse: Add 1.0 mL ice-cold 6% PCA directly to the dish. Scrape cells immediately.
-
Collect: Transfer lysate to a microcentrifuge tube. Vortex 30s.
-
Clarify: Centrifuge at 12,000 x g for 10 min at 4°C.
-
Neutralize (Crucial): Transfer supernatant to a new tube. Add 2M KOH dropwise to adjust pH to 7.0-7.4.
-
Note: Potassium perchlorate (KClO
) will precipitate.
-
-
Final Spin: Centrifuge again to remove salts.
-
Lyophilize: Freeze-dry the supernatant.
-
Reconstitute: Dissolve in 550 µL D
O containing 0.5 mM DSS (internal standard).
NMR Acquisition & Analysis
Instrument Parameters
-
Field Strength: Minimum 600 MHz (14.1 T) recommended for spectral resolution.
-
Temperature: 298 K (25°C).
-
Pulse Sequences:
-
1D
H NOESY: For quantitative concentration profiling. -
2D
H- C HSQC: Essential for resolving isotopomers. Set C spectral width to 10-180 ppm.
-
Target Resonances
The following table highlights the expected chemical shifts if anaplerosis (PC flux) is active. If only PDH is active, the TCA intermediates will be unlabeled (natural abundance).
| Metabolite | Carbon Position | Origin from Mannose-3,4- | Interpretation | ||
| Mannose | C3, C4 | Substrate | 74.1, 69.8 | 3.6 - 3.9 | Unmetabolized input |
| Lactate | C1 (Carboxyl) | Glycolysis | 183.0 | N/A (No proton) | Glycolytic Flux Marker. Visible in 1D |
| Alanine | C1 (Carboxyl) | Transamination | 176.5 | N/A | Surrogate for Pyruvate pool. |
| Aspartate | C1 / C4 | PC Activity | 175.0 / 178.5 | N/A | Anaplerosis Marker. Indicates label retention. |
| Malate | C1 / C4 | PC Activity | 180.4 / 177.0 | N/A | Anaplerosis Marker. |
| Glutamate | C1 / C5 | TCA Cycle | 175.5 / 182.0 | N/A | Downstream TCA flux. |
Note: Because the label ends up in Carboxyl groups (C1), standard HSQC (which detects H-C bonds) will NOT see the label directly on Pyruvate C1. You must use 1D
Data Interpretation Workflow
-
Quantify Lactate C1: Use 1D
C NMR. High signal confirms Mannose entered glycolysis. -
Check Acetyl-CoA derivatives (Glutamate C4/C5):
-
If Glutamate is unlabeled (natural abundance), the label was lost at PDH.
-
-
Check Aspartate/Malate Carboxyls:
-
If signals are significantly above natural abundance, the label was retained via PC.
-
References
-
Jin, E. S., Jones, J. G., Burgess, S. C., Merritt, M. E., Sherry, A. D., & Malloy, C. R. (2005). Comparison of [3,4-13C2]glucose to [6,6-2H2]glucose as a tracer for glucose turnover by nuclear magnetic resonance.[2] Magnetic Resonance in Medicine, 53(6), 1479–1483.[2] [Link]
-
Freeze, H. H., & Sharma, V. (2010). Metabolic manipulation of glycosylation disorders. Seminars in Cell & Developmental Biology, 21(6), 655–662. [Link]
-
Fan, T. W., & Lane, A. N. (2016). Applications of NMR spectroscopy to systems biochemistry.[3] Progress in Nuclear Magnetic Resonance Spectroscopy, 92, 18–53.[3] [Link]
-
Beckonert, O., Keun, H. C., Ebbels, T. M., et al. (2007). Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts. Nature Protocols, 2(11), 2692–2703. [Link]
-
Sharma, V., Ichikawa, M., & Freeze, H. H. (2014). Mannose metabolism: More than meets the eye. Biochemical and Biophysical Research Communications, 453(2), 220–228. [Link]
Sources
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of [3,4-13C2]glucose to [6,6-2H2]glucose as a tracer for glucose turnover by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
Tracing the Flux: A Guide to Quantifying Mannose Metabolism with D-Mannose-3,4-¹³C₂
Application Note & Protocol
Introduction: Beyond Glucose, The Metabolic Significance of Mannose
In the landscape of cellular metabolism, glucose has long held the spotlight. However, its C-2 epimer, D-mannose, plays a pivotal role in cellular physiology and pathology that is increasingly appreciated.[1] Mannose is not merely an alternative sugar; it is a critical substrate for one of the most important post-translational modifications: protein glycosylation.[2] The fidelity of N-linked glycosylation, which begins with mannose-containing precursors, dictates protein folding, stability, and function. Aberrations in mannose metabolism are implicated in congenital disorders of glycosylation, immune regulation, and even cancer progression, where it can exhibit anti-proliferative effects.[3][4]
To truly understand these roles, we must move beyond static measurements and quantify the dynamic flow—or flux—of mannose through metabolic networks. Stable isotope tracing provides a powerful window into these dynamics.[5] By introducing a "heavy" version of a metabolite, we can track its journey and transformation within the cell. This guide details the use of D-Mannose-3,4-¹³C₂ , a specifically labeled tracer designed for high-resolution metabolic flux analysis. The dual ¹³C labels on carbons 3 and 4 provide a distinct isotopic signature, allowing researchers to precisely track its entry into glycolysis and downstream pathways. This application note provides the foundational principles, detailed experimental protocols, and data interpretation frameworks for researchers, scientists, and drug development professionals seeking to leverage this powerful technique.
Core Principles: Why D-Mannose-3,4-¹³C₂?
The choice of an isotopic tracer is a critical experimental decision. D-Mannose-3,4-¹³C₂ offers distinct advantages for dissecting mannose metabolism.
-
Causality of Labeling: When D-Mannose-3,4-¹³C₂ is taken up by the cell, it is first phosphorylated by hexokinase to Mannose-6-Phosphate (M6P). This M+2 labeled M6P (containing two ¹³C atoms) is then isomerized by Mannose Phosphate Isomerase (MPI) to Fructose-6-Phosphate (F6P). Critically, this isomerization reaction preserves the carbon backbone, resulting in F6P that is also labeled at carbons 3 and 4 (M+2). This M+2 F6P can then enter the glycolytic pathway.
-
Tracing Glycolytic Entry: The M+2 F6P is cleaved by aldolase into two triose phosphates: Dihydroxyacetone phosphate (DHAP, carbons 1-3 of F6P) and Glyceraldehyde-3-Phosphate (G3P, carbons 4-6 of F6P). Because the labels are on carbons 3 and 4, the ¹³C atoms are split between these two molecules. This results in M+1 DHAP and M+1 G3P. Tracking the appearance of M+1 labeled triose phosphates and their downstream metabolites (e.g., pyruvate, lactate) provides a direct, quantitative measure of the flux of exogenous mannose into central carbon metabolism.
-
Self-Validating System: The specificity of the labeling pattern acts as an internal control. The detection of an M+2 signal in F6P and an M+1 signal in downstream metabolites like 3-phosphoglycerate provides strong evidence that the observed labeling originates from the supplied D-Mannose-3,4-¹³C₂ tracer, enhancing the trustworthiness of the data.
Figure 2. High-level experimental workflow.
Detailed Protocols
These protocols are designed for adherent mammalian cells grown in a 6-well plate format but can be scaled as needed.
Protocol 1: Cell Culture and Isotope Labeling
Rationale: The goal is to replace the unlabeled mannose and glucose with the D-Mannose-3,4-¹³C₂ tracer and allow the cells to reach a metabolic and isotopic steady-state. The choice of media and labeling duration is critical for accurate flux measurements. [5] Materials:
-
D-Mannose-3,4-¹³C₂ (powder)
-
Glucose- and Mannose-free cell culture medium (e.g., DMEM, RPMI-1640) [6]* Dialyzed Fetal Bovine Serum (dFBS)
-
Standard cell culture reagents (PBS, Trypsin-EDTA)
-
Cells of interest
Procedure:
-
Prepare Labeling Medium:
-
Prepare the base medium (e.g., glucose/mannose-free DMEM) according to the manufacturer's instructions. [6] * Supplement with 10% dFBS and other required components (e.g., glutamine, penicillin/streptomycin).
-
Add D-Mannose-3,4-¹³C₂ to a final concentration of 1-5 mM. The optimal concentration should be determined empirically to ensure sufficient labeling without inducing metabolic stress.
-
Expert Insight: Using dialyzed FBS is crucial to minimize the introduction of unlabeled small molecules like glucose and mannose, which would dilute the tracer and confound results.
-
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in their standard growth medium.
-
Labeling Initiation:
-
Aspirate the standard growth medium from the wells.
-
Gently wash the cell monolayer twice with 2 mL of pre-warmed PBS to remove residual unlabeled medium.
-
Add 2 mL of the pre-warmed ¹³C₂-Mannose labeling medium to each well.
-
-
Incubation: Return the plates to the incubator (37°C, 5% CO₂) for a predetermined duration. For steady-state analysis, a labeling time of 8-24 hours is often sufficient for central carbon metabolites to reach isotopic equilibrium. Time-course experiments may be performed to measure dynamic flux. [7]
Protocol 2: Metabolite Extraction
Rationale: This is the most critical step for ensuring data integrity. Metabolism must be instantly and completely halted ("quenched") to capture an accurate snapshot of the intracellular metabolic state. Inefficient quenching can lead to artifactual changes in metabolite levels and labeling patterns.
Materials:
-
Cold (on dry ice) 80:20 Methanol:Water solution (-80°C)
-
Cell Scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Metabolic Quenching:
-
Remove the 6-well plate from the incubator and immediately place it on a bed of dry ice.
-
Aspirate the labeling medium as quickly as possible.
-
Immediately add 1 mL of ice-cold 80:20 Methanol:Water to each well. This simultaneously quenches metabolism and begins the extraction process.
-
Trustworthiness Check: The speed of this step is paramount. Any delay allows enzymes to continue functioning, altering metabolite pools.
-
-
Cell Lysis and Collection:
-
Place the plate on wet ice.
-
Using a cell scraper, scrape the frozen cell lysate in the methanol solution.
-
Transfer the cell lysate/methanol slurry to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Extraction & Clarification:
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed (>15,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated protein.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried pellets at -80°C until analysis.
-
Protocol 3: LC-MS/MS Analysis
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing labeled metabolites due to its high sensitivity and specificity. [8]The LC separates the complex mixture of metabolites, and the MS detects and quantifies them based on their mass-to-charge ratio (m/z).
General Parameters (instrument-specific optimization is required):
-
Reconstitution: Reconstitute dried extracts in an appropriate volume (e.g., 50 µL) of LC-MS grade water or a suitable buffer compatible with your chromatography method.
-
Chromatography: Use a column designed for polar metabolite separation, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode for sugar phosphates and organic acids. A high-resolution instrument (e.g., Orbitrap, Q-TOF) is essential to resolve the different isotopologues. [9]* Detection: Use Selected Ion Monitoring (SIM) or parallel reaction monitoring (PRM) to specifically target the expected m/z values for unlabeled (M+0) and labeled (M+1, M+2, etc.) metabolites.
Data Analysis and Interpretation
The raw data from the LC-MS consists of ion chromatograms for each targeted m/z. The goal is to determine the distribution of mass isotopologues for each metabolite.
1. Peak Integration: Integrate the area under the curve for each isotopologue peak (e.g., M+0, M+1, M+2) for every metabolite of interest.
2. Natural Abundance Correction: The presence of naturally occurring ¹³C (~1.1%) must be corrected for to avoid overestimating the incorporation from the tracer. Several software packages and algorithms are available for this correction.
3. Calculating Fractional Enrichment: The fractional enrichment (FE) represents the proportion of a metabolite pool that is labeled from the tracer. For a metabolite with two carbons potentially labeled from D-Mannose-3,4-¹³C₂:
FE = ( (1 * Area_M+1) + (2 * Area_M+2) ) / ( 2 * (Area_M+0 + Area_M+1 + Area_M+2) )
This calculation provides a quantitative measure of how much of the metabolite pool is derived from the exogenous mannose tracer.
Expected Mass Isotopologue Distributions
The table below summarizes the expected primary isotopologues for key metabolites when tracing with D-Mannose-3,4-¹³C₂. This serves as a guide for setting up MS methods and interpreting results.
| Metabolite | Abbreviation | Unlabeled Mass (M+0) [M-H]⁻ | Expected Labeled Isotopologue | Labeled Mass [M-H]⁻ | Pathway Origin |
| Mannose-6-Phosphate | M6P | 259.02 | M+2 | 261.02 | Direct Phosphorylation |
| Fructose-6-Phosphate | F6P | 259.02 | M+2 | 261.02 | Isomerization of M6P |
| Fructose-1,6-Bisphosphate | FBP | 338.99 | M+2 | 340.99 | Phosphorylation of F6P |
| Glyceraldehyde-3-Phosphate | G3P | 168.99 | M+1 | 169.99 | Glycolysis (Aldolase) |
| Dihydroxyacetone Phosphate | DHAP | 168.99 | M+1 | 169.99 | Glycolysis (Aldolase) |
| 3-Phosphoglycerate | 3PG | 185.00 | M+1 | 186.00 | Downstream Glycolysis |
| Pyruvate | Pyr | 87.01 | M+1 | 88.01 | End of Glycolysis |
Conclusion
The use of D-Mannose-3,4-¹³C₂ is an indispensable technique for achieving a dynamic and quantitative understanding of mannose metabolism. [2]It allows researchers to move beyond simple concentration measurements and probe the actual metabolic activity and pathway utilization within living systems. The protocols and principles outlined in this guide provide a robust framework for designing and executing studies to investigate the role of mannose in health and disease, evaluate drug targets within metabolic pathways, and unravel the complex interplay between nutrient availability and cellular function.
References
-
Title: D-Mannose prevents bone loss under weightlessness Source: PubMed URL: [Link]
-
Title: A roadmap for interpreting 13C metabolite labeling patterns from cells Source: PubMed Central URL: [Link]
-
Title: D-mannose for recurrent UTIs Source: GPnotebook URL: [Link]
-
Title: Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos Source: PubMed Central URL: [Link]
-
Title: Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models Source: bioRxiv URL: [Link]
-
Title: Complex Cells Metabolism Measurement by Stable Isotope Tracing Source: JoVE URL: [Link]
-
Title: Application of Metabolic 13C Labeling in Conjunction with High-Field Nuclear Magnetic Resonance Spectroscopy for Comparative Conformational Analysis of High Mannose-Type Oligosaccharides Source: MDPI URL: [Link]
-
Title: Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer Source: ResearchGate URL: [Link]
-
Title: Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer Source: bioRxiv URL: [Link]
-
Title: Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells Source: PubMed Central URL: [Link]
-
Title: MANNOSE METABOLISM: MORE THAN MEETS THE EYE Source: PubMed Central URL: [Link]
-
Title: #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology Source: YouTube URL: [Link]
-
Title: Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method Source: PubMed URL: [Link]
Sources
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Achieving High-Precision Glycan Quantification Using D-Mannose-3,4-¹³C₂ as an Internal Standard
Introduction: The Imperative for Precision in Glycan Analysis
Glycosylation is a critical post-translational modification that dictates the structure, function, and stability of a vast majority of proteins. In the biopharmaceutical industry, the glycan profile of a therapeutic protein is a Critical Quality Attribute (CQA) that can significantly impact its efficacy, immunogenicity, and serum half-life. For researchers in drug development and life sciences, quantitative glycan analysis is fundamental to biomarker discovery and understanding disease pathology.
Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the cornerstone of glycomic analysis due to its sensitivity and specificity.[1] However, the multi-step sample preparation workflows, inherent instrument variability, and matrix-induced ion suppression can compromise quantitative accuracy.[2] To overcome these challenges, the use of a stable isotope-labeled (SIL) internal standard (IS) is not just recommended but essential for robust and reliable quantification.[3] A SIL internal standard is added at the beginning of the sample preparation process and experiences the same processing variations and matrix effects as the analyte, providing a reliable basis for normalization.[3]
This application note provides a comprehensive guide and detailed protocol for the use of D-Mannose-3,4-¹³C₂ as an internal standard for the absolute quantification of mannose, a key monosaccharide in many N-linked glycans, via LC-MS/MS.
The Scientific Rationale: Why D-Mannose-3,4-¹³C₂ is an Ideal Internal Standard
The selection of an internal standard is a critical decision that directly impacts data quality. D-Mannose-3,4-¹³C₂ is an exemplary choice for several scientifically grounded reasons:
-
Chemical Equivalence: Mannose is a C2 epimer of glucose and a ubiquitous component of N-glycans, particularly high-mannose, hybrid, and complex structures.[4] By using a mannose-based IS for mannose quantification, we ensure that the standard and analyte have nearly identical chemical and physical properties. This principle of using a "like-for-like" standard is paramount for accurate quantification.
-
Superiority of ¹³C Labeling: Stable isotope labeling can be achieved with various isotopes, most commonly deuterium (²H) or carbon-13 (¹³C). While both are effective, ¹³C labeling offers distinct advantages. It provides excellent isotopic stability and does not suffer from the potential for hydrogen-deuterium exchange that can occur with deuterated standards, especially under varying pH conditions during sample prep.[5] Furthermore, the mass difference between ¹²C and ¹³C is large enough to be easily resolved by MS, yet small enough to avoid significant chromatographic retention time shifts—a phenomenon sometimes observed with heavily deuterated standards.[3]
-
Optimal Mass Shift: The incorporation of two ¹³C atoms in the D-Mannose-3,4-¹³C₂ standard results in a +2 Dalton mass increase. This shift is sufficient to move the molecular ion of the standard outside the natural isotopic distribution of the unlabeled analyte, preventing spectral overlap and ensuring clean, unambiguous detection for both species.
-
Early Introduction for Comprehensive Error Correction: The power of an internal standard is maximized when it is introduced at the earliest possible stage of the analytical workflow.[2] By spiking the glycoprotein sample with D-Mannose-3,4-¹³C₂ prior to hydrolysis, the IS co-processes with the sample, effectively normalizing for any variability or loss during hydrolysis, derivatization, and LC-MS/MS analysis. This comprehensive error correction is the key to achieving high precision and accuracy.
Table 1: Properties of D-Mannose vs. D-Mannose-3,4-¹³C₂
| Property | D-Mannose (Unlabeled) | D-Mannose-3,4-¹³C₂ (Internal Standard) | Rationale for Use |
| Chemical Formula | C₆H₁₂O₆ | ¹²C₄¹³C₂H₁₂O₆ | Identical structure ensures co-processing and similar ionization. |
| Monoisotopic Mass | 180.063 Da | 182.070 Da | +2 Da shift allows for clear mass spectrometric differentiation. |
| Labeling Type | Natural Abundance | Stable Isotope (¹³C) | ¹³C label is chemically stable and does not alter chromatographic behavior. |
| Key Application | Analyte | Internal Standard | Enables ratiometric quantification to correct for analytical variability. |
Comprehensive Workflow for Monosaccharide Quantification
This section details a self-validating protocol for determining the absolute quantity of mannose in a glycoprotein sample using D-Mannose-3,4-¹³C₂. The workflow involves acid hydrolysis to break down glycans into their constituent monosaccharides, derivatization to enhance analytical performance, and quantification by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Figure 1: End-to-end workflow for quantitative monosaccharide analysis.
Detailed Experimental Protocols
These protocols are designed to be a self-validating system, where the consistent performance of the internal standard provides confidence in the final quantitative result.
Protocol 1: Preparation of D-Mannose-3,4-¹³C₂ Internal Standard Stock
-
Objective: To prepare a calibrated stock solution of the internal standard.
-
Causality: Accurate preparation of the IS stock is critical, as the final calculated analyte concentration is directly proportional to the known concentration of the IS added to the sample.
| Step | Action | Details & Rationale |
| 1 | Weighing | Accurately weigh ~5 mg of D-Mannose-3,4-¹³C₂ using an analytical balance. Rationale: Gravimetric preparation is the most accurate method for creating a primary standard. |
| 2 | Dissolution | Dissolve the weighed standard in 10.0 mL of ultrapure water in a Class A volumetric flask. Vortex thoroughly. Rationale: Using high-purity water and calibrated glassware minimizes contamination and volumetric error. |
| 3 | Aliquoting & Storage | Prepare 100 µL aliquots in microcentrifuge tubes and store at -20°C. Rationale: Aliquoting prevents degradation from repeated freeze-thaw cycles and reduces the risk of contamination of the entire stock. |
Protocol 2: Sample Hydrolysis and Derivatization
-
Objective: To release monosaccharides from the glycoprotein and label them for sensitive LC-MS analysis.
-
Causality: The hydrolysis conditions (acid concentration, temperature, time) are a careful balance between ensuring complete cleavage of glycosidic bonds and minimizing degradation of the released monosaccharides.[6] Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) adds a chromophore and a readily ionizable group, significantly improving reverse-phase retention and MS sensitivity.[7][8]
| Step | Action | Details & Rationale |
| 1 | Sample Preparation | To an Eppendorf tube, add 10-50 µg of your glycoprotein sample. |
| 2 | Internal Standard Spiking | Add a precise volume of the D-Mannose-3,4-¹³C₂ stock solution (e.g., 10 µL of a 10 µg/mL working solution). Rationale: This is the most critical step. Adding the IS here ensures it undergoes all subsequent steps alongside the analyte. |
| 3 | Hydrolysis | Add 200 µL of 2 M Trifluoroacetic Acid (TFA). Seal the tube tightly. Incubate at 100°C for 4 hours.[9] Rationale: TFA is a strong acid effective for hydrolysis and is volatile, making it easy to remove post-reaction. |
| 4 | Drying | Cool the sample to room temperature. Dry the hydrolysate completely using a vacuum centrifuge. Rationale: Complete removal of acid is necessary before the derivatization step, which occurs under basic conditions. |
| 5 | Reconstitution | Reconstitute the dried sample in 20 µL of ultrapure water. |
| 6 | PMP Derivatization | Add 20 µL of 0.5 M PMP in methanol and 20 µL of 0.3 M NaOH. Vortex and incubate at 70°C for 60 minutes.[7] Rationale: The reaction requires heat and basic pH to proceed efficiently. |
| 7 | Neutralization | Cool to room temperature. Neutralize the reaction by adding 20 µL of 0.3 M HCl. |
| 8 | Extraction/Cleanup | Add 200 µL of chloroform and vortex vigorously. Centrifuge at 5,000 x g for 5 min. Collect the upper aqueous layer containing the PMP-labeled monosaccharides. Rationale: This liquid-liquid extraction removes the excess, unreacted PMP reagent, which is hydrophobic and partitions into the chloroform layer. |
| 9 | Final Preparation | Dry the collected aqueous layer in a vacuum centrifuge. Reconstitute in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis. |
LC-MS/MS Analysis and Data Processing
The use of a triple quadrupole mass spectrometer operating in MRM mode provides unparalleled sensitivity and selectivity for quantification.[10][11]
Figure 2: MRM concept for analyte and internal standard.
Table 2: Recommended LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for PMP-derivatized sugars. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reverse-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for reverse-phase chromatography. |
| Gradient | 5% to 40% B over 10 minutes | A typical gradient to elute the derivatized monosaccharides. |
| Flow Rate | 0.3 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Ionization Mode | Positive Electrospray (ESI+) | PMP derivatives ionize efficiently in positive mode.[12] |
| MRM Transition 1 (Analyte) | Q1: 511.2 -> Q3: 175.1 | Q1 is the [M+2PMP-H₂O+H]⁺ ion for mannose; Q3 is the stable [PMP+H]⁺ fragment.[8][13] |
| MRM Transition 2 (IS) | Q1: 513.2 -> Q3: 175.1 | Q1 is the +2 Da shifted precursor for the IS; the fragment is identical as the label is on the sugar. |
| Collision Energy | (Optimize empirically) | Optimize to maximize the signal for the 175.1 m/z product ion. |
Data Analysis and Quantification
-
Integration: Integrate the chromatographic peak areas for both the analyte (MRM 511.2 -> 175.1) and the internal standard (MRM 513.2 -> 175.1).
-
Ratio Calculation: Calculate the Peak Area Ratio = (Area of Analyte) / (Area of Internal Standard).
-
Quantification: Determine the concentration of mannose in the hydrolyzed sample using a calibration curve. To determine the absolute amount (in µg) of mannose in the original glycoprotein sample, use the following formula:
Amount_Mannose (µg) = (Peak Area Ratio) * Amount_IS_Added (µg)
(This single-point quantification assumes the response is linear and passes through the origin. For highest accuracy, a multi-point calibration curve is recommended.)
Method Validation: Ensuring Trustworthiness
A robust analytical method must be validated to prove it is fit for its intended purpose.[14][15] The use of D-Mannose-3,4-¹³C₂ simplifies and strengthens the validation process.
Table 3: Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria (ICH Q2(R2))[16][17] |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components. | Chromatographic peaks for analyte and IS are well-resolved from other sample components and matrix interferences. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Prepare calibration standards with a fixed amount of IS and varying amounts of analyte. Plot the area ratio vs. concentration. The correlation coefficient (R²) should be ≥ 0.99.[12] |
| Accuracy | The closeness of test results to the true value. | Analyze quality control (QC) samples at low, medium, and high concentrations. The mean value should be within ±15% of the nominal value.[18] |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Expressed as the coefficient of variation (%CV). Intra-day and inter-day precision should be ≤ 15% for QC samples.[19] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | The lowest concentration on the calibration curve that meets accuracy (±20%) and precision (≤20% CV) criteria. |
Conclusion
The use of a stable isotope-labeled internal standard is indispensable for accurate, precise, and robust quantitative glycan analysis by LC-MS/MS. D-Mannose-3,4-¹³C₂ serves as an ideal internal standard for mannose quantification due to its chemical similarity to the analyte and the stability of the ¹³C label. By incorporating this standard at the very beginning of the sample preparation workflow, researchers can effectively compensate for analytical variability, leading to highly reliable data that can be trusted for critical applications in basic research and biopharmaceutical development.
References
-
Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Retrieved from [Link]
-
Varki, A., Cummings, R. D., Esko, J. D., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. Retrieved from [Link]
-
Ruhaak, L. R., Deelder, A. M., & Wuhrer, M. (2010). Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. eScholarship, University of California. Retrieved from [Link]
-
Alagesan, K., Kolarich, D., Hincapie, M., et al. (2023). LC-MS/MS Quantitation of HILIC-Enriched N-glycopeptides Derived from Low-Abundance Serum Glycoproteins in Patients with Narcolepsy Type 1. MDPI. Retrieved from [Link]
-
Zhang, Q., et al. (2018). Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. National Institutes of Health. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Quantitative Analysis of Carbohydrates by LC/MS. Retrieved from [Link]
-
Li, Y., et al. (2024). Exploration and Improvement of Acid Hydrolysis Conditions for Inulin-Type Fructans Monosaccharide Composition Analysis. MDPI. Retrieved from [Link]
-
Thaysen-Andersen, M., et al. (2023). Glycoproteomics-Compatible MS/MS-Based Quantification of Glycopeptide Isomers. Analytical Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015). Separation of monosaccharides hydrolyzed from glycoproteins without the need for derivatization. Retrieved from [Link]
-
Wang, Y., et al. (2019). A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Characteristic ions of MS/MS for PMP-labeled monosaccharides (m/z). Retrieved from [Link]
-
Szabo, Z., et al. (2010). Quantification of monosaccharides through multiple-reaction monitoring liquid chromatography/mass spectrometry using an aminopropyl column. PubMed. Retrieved from [Link]
-
An, H. J., et al. (2009). Multiple-reaction monitoring liquid chromatography mass spectrometry for monosaccharide compositional analysis of glycoproteins. ACS Publications. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Hartwick, A., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Monosaccharides labeled with PMP and separated by reversed phase HPLC. Retrieved from [Link]
-
Ma, S., & Nashabeh, W. (1999). Quantitative analysis of sugar constituents of glycoproteins by capillary electrophoresis. PubMed. Retrieved from [Link]
-
Chen, X., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Liang, D., et al. (2017). LC-MS/MS Determination of D-Mannose in Human Serum as a Potential Cancer Biomarker. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Yang, H., et al. (2016). Identification of structurally closely related monosaccharide and disaccharide isomers by PMP labeling in conjunction with IM-MS/MS. Sci-Hub. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Saba, A., et al. (2019). Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method. PubMed. Retrieved from [Link]
-
LGC Group. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. Retrieved from [Link]
-
ResearchGate. (2015). Thiomonosaccharide Derivatives from D-Mannose. Retrieved from [Link]
-
StatSoft. (2024). Validation of analytical methods according to the latest ICH Q2(R2) guidelines. YouTube. Retrieved from [Link]
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Application Note: Delineating Glycolytic Flux vs. Protein Glycosylation in Murine Models using D-Mannose-3,4-13C2
Topic: Protocol for D-Mannose-3,4-13C2 administration in animal models
Abstract & Scope
This protocol details the administration, sample collection, and downstream analysis of This compound in murine models. While glucose is the primary metabolic fuel, mannose plays a dual role: it is a critical substrate for N-linked glycosylation and an alternative fuel source for glycolysis.
The specific selection of the 3,4-13C2 isotopologue allows researchers to precisely distinguish between:
-
Direct Glycosylation: Incorporation of the intact hexose skeleton into glycoproteins (M+2 isotopologues).
-
Glycolytic Catabolism: Cleavage of the hexose ring by Aldolase, segregating the C3 and C4 labels into distinct triose phosphates (Dihydroxyacetone phosphate and Glyceraldehyde-3-phosphate), resulting in specific M+1 downstream metabolites.
Scientific Rationale & Mechanism
The Metabolic Bifurcation
Upon cellular entry via SLC2A (GLUT) transporters, D-Mannose is phosphorylated by Hexokinase (HK) to Mannose-6-Phosphate (M6P) .[1] Here, the metabolic fate bifurcates:
-
Catabolism (Glycolysis): Phosphomannose Isomerase (MPI) converts M6P to Fructose-6-Phosphate (F6P), entering glycolysis.[1]
-
Anabolism (Glycosylation): Phosphomannomutase (PMM2) converts M6P to Mannose-1-Phosphate (M1P), the precursor for GDP-Mannose and N-glycan synthesis.
Why this compound?
The 3,4-labeling pattern provides a unique "molecular barcode" that survives isomerization but is destroyed by glycolytic cleavage.
-
In Glycosylation: The carbon skeleton remains intact. Glycans and GDP-Mannose retain both 13C atoms (M+2 ).
-
In Glycolysis: Fructose-1,6-Bisphosphate (F1,6BP) retains the 3,4-label. However, Aldolase cleaves F1,6BP between C3 and C4:
-
C1-C2-C3 becomes Dihydroxyacetone Phosphate (DHAP). The C3 label ends up here (M+1).
-
C4-C5-C6 becomes Glyceraldehyde-3-Phosphate (GAP). The C4 label ends up here (M+1).
-
Result: Downstream glycolytic intermediates (Pyruvate, Lactate) appear primarily as M+1 , distinguishing them from the M+2 anabolic pool.
-
Figure 1: Metabolic fate of this compound. Note the isotopic split (M+2 to M+1) occurring at the Aldolase step in glycolysis, while the glycosylation pathway retains the M+2 mass shift.
Experimental Design & Preparation
Animal Model Considerations
-
Species: C57BL/6J mice (standard) or tumor-xenograft models.
-
Fasting: A 6-hour fast (morning) is recommended to deplete hepatic glycogen and lower endogenous glucose competition without inducing starvation ketosis.
-
Control: Vehicle-treated group (PBS) and Unlabeled D-Mannose group (to subtract natural abundance 13C background).
Tracer Preparation
-
Compound: this compound (99% enrichment).
-
Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4.
-
Stability: Prepare fresh on the day of the experiment. Mannose is stable in solution, but sterile filtration (0.22 µm) is mandatory to prevent bacterial consumption of the tracer.
Dosage Calculation
The dosage depends on whether the goal is kinetic flux analysis (bolus) or steady-state labeling (infusion).
| Experiment Type | Route | Dosage | Goal |
| Bolus Flux | IP / IV | 2 g/kg | Assess clearance rates, tissue uptake, and rapid signaling effects. Mimics a "Mannose Tolerance Test". |
| Steady State | IV Infusion | 0.1 - 0.2 g/kg/hr | Achieve constant plasma enrichment (20-40%) to calculate absolute synthesis rates of glycans. |
| Long-term | Oral (Water) | 1-2% (w/v) | Chronic labeling (days/weeks) to study turnover of long-lived glycoproteins. |
Step-by-Step Protocol (Bolus IP Injection)
This protocol describes a 2 g/kg Intraperitoneal (IP) bolus , the most robust method for simultaneous analysis of tissue glycolysis and glycosylation.
Phase 1: Pre-Treatment
-
Fast animals for 6 hours (e.g., 07:00 to 13:00). Provide water ad libitum.
-
Weigh animals precisely to calculate injection volume.
-
Prepare Tracer Solution:
-
Target Concentration: 200 mg/mL in PBS.
-
Example: For a 25g mouse, Dose = 50 mg. Volume = 250 µL.
-
Note: Warm solution to 37°C to ensure complete solubility and prevent hypothermic shock.
-
Phase 2: Administration[2]
-
Restrain the mouse using the scruff method.
-
Inject the tracer solution into the intraperitoneal cavity using a 27G needle.
-
Record the exact time of injection (
).
Phase 3: Time Course & Sampling
For flux analysis, multiple time points are required. Recommended cohort sacrifice times: 15, 30, 60, and 120 minutes .
-
Anesthesia: At the designated time point, deeply anesthetize with Isoflurane (5%).
-
Blood Collection (Cardiac Puncture):
-
Collect blood into EDTA-coated tubes (keep on ice).
-
Centrifuge immediately (2000 x g, 10 min, 4°C) to separate plasma.
-
CRITICAL: Flash freeze plasma in liquid nitrogen. RBCs continue glycolysis ex vivo!
-
-
Tissue Harvesting:
-
Rapidly dissect tissues of interest (Liver, Tumor, Intestine).
-
Wulff Quench: Immediately clamp tissue with Wulff forceps pre-cooled in liquid nitrogen, or drop directly into liquid nitrogen.
-
Time Limit: Tissue must be frozen within 30 seconds of death to preserve metabolite ratios.
-
Figure 2: Experimental workflow for IP Bolus administration.
Downstream Analysis (LC-MS)
Metabolite Extraction
-
Homogenize frozen tissue (approx. 20 mg) in cold extraction solvent (40:40:20 Acetonitrile:Methanol:Water) at -20°C.
-
Vortex and incubate at -20°C for 30 mins to precipitate proteins.
-
Centrifuge at 16,000 x g for 15 mins at 4°C.
-
Transfer supernatant to a glass vial for LC-MS analysis.
Mass Spectrometry Targets
Configure the Mass Spectrometer (e.g., Q-Exactive or Triple Quad) to monitor the following isotopologues:
| Metabolite | Formula | Parent (M+0) | Target (M+1) | Target (M+2) | Pathway Indicated |
| Mannose | C6H12O6 | 180.06 | - | 182.07 | Substrate Availability |
| Mannose-6-P | C6H13O9P | 260.03 | - | 262.04 | Cellular Uptake |
| Fructose-1,6-BP | C6H14O12P2 | 340.00 | - | 342.01 | Pre-Aldolase Glycolysis |
| DHAP | C3H7O6P | 170.00 | 171.00 | - | Post-Aldolase (Glycolysis) |
| Lactate | C3H6O3 | 90.03 | 91.03 | - | Glycolytic End-Product |
| GDP-Mannose | C16H25N5O16P2 | 605.08 | - | 607.09 | Glycosylation |
Note: m/z values are for negative ion mode [M-H]- (approximate).
Data Interpretation & Troubleshooting
Self-Validating the Data
-
Check 1 (Total Uptake): High levels of M+2 Mannose-6-P indicate successful injection and cellular uptake.
-
Check 2 (Pathway Split):
-
High M+2 GDP-Mannose = Active Glycosylation.
-
High M+1 Lactate = Active Mannose Catabolism (MPI activity).
-
Anomaly: If you see M+2 Lactate , this implies recombination of trioses or alternative pathways (e.g., Pentose Phosphate Pathway scrambling), though rare with specific 3,4 labeling.
-
Common Pitfalls
-
Hypothermia: Injecting cold solutions causes vasoconstriction and poor absorption. Always warm tracer to 37°C.
-
Metabolic Activity ex vivo: Failure to flash-freeze plasma results in RBCs consuming labeled mannose and producing labeled lactate in the tube, skewing results.
-
Low Enrichment: If M+2 signals are too low (<1%), increase dosage or switch to IV infusion to maintain steady state.
References
-
Sharma, V. et al. (2020). "Mannose metabolism: More than meets the eye." Molecular Metabolism. Link
-
Gonzalez, P. et al. (2018). "Mannose impairs tumor growth and enhances chemotherapy." Nature. Link
-
Hui, S. et al. (2017). "Glucose feeds the TCA cycle via circulating lactate." Nature. Link
-
Faubert, B. et al. (2021). "Stable isotope tracing to define metabolism in vivo." Nature Protocols. Link
-
Conroy, L.R. et al. (2022). "Optimized protocol for stable isotope tracing... in mouse HER2+ breast cancer." STAR Protocols. Link
Sources
Application Note: High-Resolution Metabolic Flux Analysis of D-Mannose-3,4-13C2 via HILIC-MS/MS
Executive Summary & Scientific Rationale
Metabolic flux analysis (MFA) using stable isotope tracers is the gold standard for elucidating intracellular kinetics. D-Mannose-3,4-13C2 is a critical tracer for distinguishing fluxes through the mannose-6-phosphate pathway versus direct glycolysis entry. However, the analysis is plagued by a fundamental chromatographic challenge: isobaric interference.
D-Mannose (MW 180.16) is the C-2 epimer of D-Glucose. In complex biological matrices (plasma, cell lysate), glucose concentrations often exceed mannose by 50-100 fold. Standard C18 chromatography cannot resolve these hydrophilic isomers, and standard mass spectrometry cannot distinguish them by mass alone. Furthermore, the 3,4-13C2 label adds a mass shift (+2 Da) that can overlap with the M+2 isotopologue of naturally occurring glucose if chromatographic resolution is poor.
This protocol details a self-validating HILIC-MS/MS (Negative Mode) workflow. We utilize an Amide-bonded stationary phase under high-pH conditions to collapse sugar anomers, ensuring sharp peaks and baseline resolution of mannose from glucose, enabling precise quantification of the this compound tracer.
Experimental Workflow
The following diagram outlines the critical path from sample collection to flux calculation.
Figure 1: End-to-end workflow for this compound analysis ensuring metabolic quenching and isomer resolution.
Methodological Protocol
Sample Preparation (Causality: Matrix Removal)
Why: Sugars are highly polar. Liquid-liquid extraction (LLE) with ethyl acetate or hexane will fail. We use protein precipitation (PPT) with high organic content to keep sugars in solution while removing enzymes that could alter the metabolic state.
-
Thawing: Thaw samples on ice (4°C) to minimize enzymatic activity.
-
Extraction: Add 400 µL of Extraction Solvent (Acetonitrile:Methanol:Water, 40:40:20, -20°C) to 100 µL of sample.
-
Note: The water content is crucial to ensure solubility of polar sugars.
-
-
Internal Standard: Spike 10 µL of D-Mannose-13C6 (10 µM) as a recovery standard.
-
Vortex & Centrifuge: Vortex for 30s, then centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer supernatant to a glass vial.
-
Critical: Do not use plastic vials if possible, as plasticizers can suppress ionization in negative mode.
-
Liquid Chromatography (Causality: Isomer Separation)
Why: We utilize a Waters XBridge BEH Amide column.[1] Unlike standard amino columns, the amide phase is chemically stable and does not form Schiff bases with reducing sugars (like mannose/glucose), preventing sample loss. We employ a high pH (pH 9.[2]0) mobile phase.[2][3][4][5][6] High pH promotes the mutarotation of reducing sugars, collapsing the
-
Column: Waters XBridge BEH Amide XP, 2.5 µm, 2.1 x 100 mm.
-
Mobile Phase A: 95:5 Water:Acetonitrile + 0.1% Ammonium Hydroxide (pH 9.0).
-
Mobile Phase B: 95:5 Acetonitrile:Water + 0.1% Ammonium Hydroxide (pH 9.0).
Gradient Table:
| Time (min) | Flow (mL/min) | % Mobile Phase A | % Mobile Phase B | State |
| 0.00 | 0.25 | 10 | 90 | Initial |
| 2.00 | 0.25 | 10 | 90 | Isocratic Hold |
| 12.00 | 0.25 | 50 | 50 | Elution |
| 13.00 | 0.25 | 60 | 40 | Wash |
| 13.10 | 0.40 | 10 | 90 | Re-equilibration |
| 18.00 | 0.25 | 10 | 90 | Ready |
Mass Spectrometry (Causality: Sensitivity & Specificity)
Why: Negative ion mode (ESI-) is chosen because mannose readily deprotonates to form [M-H]-. Positive mode (Na+ adducts) is often unstable and leads to poor fragmentation.
-
Ionization: ESI Negative Mode.
-
Capillary Voltage: 2.5 kV.
-
Desolvation Temp: 500°C.
-
Precursor Ion: Deprotonated D-Mannose [M-H]- (m/z 179.1).
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Rationale |
| D-Mannose (Native) | 179.1 | 89.0 | 30 | 12 | Cleavage C3-C6 (Backbone) |
| This compound | 181.1 | 91.0 | 30 | 12 | C3-C6 fragment contains both 13C labels |
| D-Glucose (Interference) | 179.1 | 89.0 | 30 | 12 | Monitors separation efficiency |
| D-Mannose-13C6 (IS) | 185.1 | 92.0 | 30 | 12 | Fully labeled fragment |
Note on Fragmentation: The transition 179 > 89 is characteristic of hexose cross-ring cleavage (typically
Metabolic Pathway Context
Understanding where the label goes is vital for interpreting the data. This compound enters glycolysis via Fructose-6-Phosphate.
Figure 2: Metabolic entry of this compound into the glycolytic pool.
Data Analysis & Validation
Isotopic Enrichment Calculation
To determine the metabolic flux, calculate the Mass Isotopomer Distribution (MID).
Self-Validating Checks
-
Retention Time Lock: Glucose must elute before Mannose on the BEH Amide column (typically ~0.5 - 1.0 min difference). If they co-elute, the gradient slope is too steep.
-
Transition Ratio: For the internal standard (13C6), monitor a secondary transition (e.g., 185 > 59). The ratio between primary and secondary transitions should remain constant (<15% deviation) to confirm peak purity.
References
-
Waters Corporation. Separation of Sugars on ACQUITY UPLC BEH Amide Columns. Application Note.
-
Agilent Technologies. HILIC Analysis of Sugars using InfinityLab Poroshell 120 HILIC-Z. Application Note 5994-0621EN.
-
Walejko, J. et al. (2018). Global Metabolomics of the Placenta Reveals Distinct Metabolic Profiles. (Demonstrates HILIC-MS/MS utility for polar metabolites). Metabolites.[2][4][9]
-
Lu, W. et al. (2018). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow.Annual Review of Biochemistry. (Grounding for extraction protocols).
Sources
- 1. waters.com [waters.com]
- 2. hpst.cz [hpst.cz]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. agilent.com [agilent.com]
- 8. appnote.sepscience.com [appnote.sepscience.com]
- 9. researchgate.net [researchgate.net]
D-Mannose-3,4-13C2 in studying glycosylation pathways
Abstract
Glycosylation is a non-template-driven process, making it highly sensitive to metabolic flux and substrate availability.[1] While [U-13C] and [1-13C] glucose are standard tracers for central carbon metabolism, they lack the specificity required to distinguish between de novo hexose synthesis and the direct salvage of exogenous mannose for N-glycan construction. This guide details the application of D-Mannose-3,4-13C2 , a specialized isotopomer designed to validate the structural integrity of the hexose skeleton during glycoprotein biosynthesis. By leveraging the specific cleavage patterns of aldolase in glycolysis, this tracer allows researchers to quantifiably differentiate between direct glycosylation (Salvage Pathway) and catabolic recycling (Glycolysis/Gluconeogenesis).
Scientific Rationale: The "Bond Integrity" Principle
The utility of this compound lies in the metabolic fate of the Carbon 3–Carbon 4 bond.
-
Direct Incorporation (The Salvage Pathway): Exogenous mannose is phosphorylated to Mannose-6-Phosphate (Man-6-P) by Hexokinase. If utilized for glycosylation, it is isomerized to Man-1-P by Phosphomannomutase (PMM) and activated to GDP-Mannose. Throughout this sequence, the hexose ring remains intact. Result: The 13C-13C doublet at positions 3 and 4 remains connected (M+2 isotopologue).
-
Catabolic Shunt (The PMI "Leak"): Man-6-P can alternatively be converted to Fructose-6-Phosphate (Fru-6-P) by Phosphomannose Isomerase (PMI). If this enters glycolysis, Aldolase cleaves Fructose-1,6-Bisphosphate between C3 and C4.
-
C3 becomes C1 of Dihydroxyacetone phosphate (DHAP).
-
C4 becomes C1 of Glyceraldehyde-3-phosphate (GAP).
-
Result: The physical bond between the stable isotopes is broken. Even if these carbons are recycled back into hexoses via gluconeogenesis, they are statistically unlikely to recombine into a single [3,4-13C2] molecule due to dilution with the unlabeled endogenous pool. They will appear primarily as singly labeled species (M+1).
-
Pathway Visualization
Figure 1: Metabolic fate of this compound. The green path preserves the 3,4-isotope doublet (Salvage). The red path cleaves the bond (Glycolysis), resulting in singly labeled fragments.
Experimental Protocols
Protocol A: Metabolic Labeling of Mammalian Cells
Objective: To achieve steady-state labeling of N-glycans while maintaining physiological growth.
Materials:
-
This compound (99% enrichment).
-
Glucose-free DMEM or RPMI 1640.
-
Dialyzed Fetal Bovine Serum (dFBS) (to remove endogenous unlabeled sugars).
-
Natural Glucose.
Step-by-Step:
-
Media Preparation:
-
Prepare "Labeling Medium": DMEM containing 5.0 mM Glucose and 50–200 µM this compound .
-
Note: Do not eliminate glucose completely. Mannose alone cannot support the energy demands of most cell lines, and total glucose starvation induces stress that alters glycosylation machinery. The 5mM Glc / 200µM Man ratio mimics physiological ratios while allowing sufficient mannose flux for detection [1].
-
-
Adaptation (Optional):
-
If cells are sensitive, passage them once in DMEM with 5mM Glucose (unlabeled) and 200 µM unlabeled Mannose to adapt transporters.
-
-
Labeling Phase:
-
Seed cells at 30% confluence.
-
Wash 2x with PBS.
-
Add Labeling Medium.
-
Incubate for 48–72 hours . This duration is critical to turnover the dolichol-linked oligosaccharide (LLO) pool and mature glycoproteins [2].
-
-
Harvesting:
-
Wash cells 3x with ice-cold PBS to remove extracellular labeled mannose.
-
Lyse cells (e.g., RIPA buffer) or harvest supernatant (for secreted proteins like mAbs).
-
Protocol B: Glycan Release and Purification
Objective: To isolate N-glycans for MS or NMR analysis.
-
Protein Precipitation: Use Methanol/Chloroform or TCA precipitation to isolate proteins from the lysate.
-
Denaturation: Resuspend pellet in denaturation buffer (0.5% SDS, 40mM DTT). Boil at 100°C for 10 min.
-
Enzymatic Release:
-
Add NP-40 (to neutralize SDS) and PNGase F.
-
Incubate at 37°C overnight (16–18h).
-
-
Purification (SPE):
-
Use a C18 cartridge to bind peptides/detergents (Glycans flow through).
-
Use a Porous Graphitized Carbon (PGC) cartridge to capture glycans. Wash with water, elute with 25% ACN / 0.1% TFA.
-
-
Drying: Lyophilize the eluted glycans.
Analytical Workflows
Method 1: LC-MS/MS (Mass Isotopomer Distribution)
Best for: Quantifying the % of mannose derived from the salvage pathway.
-
Instrument: Q-TOF or Orbitrap MS.
-
Column: PGC or Amide-HILIC.
-
Data Analysis:
-
Look for the specific mass shift in high-mannose glycans (e.g., Man5GlcNAc2, Man9GlcNAc2).
-
Calculation:
-
Each Mannose residue contributes +2.006 Da if labeled.
-
Analyze the Mass Isotopomer Distribution (MID).[2]
-
M+0: Unlabeled (Glucose-derived).
-
M+2, M+4, M+6...: Indicates incorporation of intact [3,4-13C2]Mannose units.
-
M+1, M+3...: Indicates scrambling (recycling via glycolysis). If M+1 is negligible, the pathway is exclusively direct salvage.
-
-
Method 2: HSQC NMR (Structural Validation)
Best for: Confirming the bond integrity (The "Gold Standard" validation).
-
Sample: Dissolve >50 µg of purified glycans in D2O (99.99%).
-
Experiment: 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence).
-
Interpretation:
-
Coupling Pattern: In a standard HSQC, if C3 and C4 are both labeled and adjacent, you will observe 13C-13C scalar coupling (Jcc ~35-40 Hz) . This splits the cross-peaks or broadens them significantly compared to natural abundance.
-
Chemical Shifts:
-
Mannose C3: ~70–75 ppm.
-
Mannose C4: ~66–68 ppm.
-
-
Absence of Scrambling: If you see strong signals at these shifts but no signals at C1, C2, C5, or C6 (beyond natural abundance), the mannose skeleton was not broken down [3].
-
Data Presentation & Interpretation
Table 1: Expected Mass Shifts for High-Mannose Glycans
| Glycan Structure | Base Mass (Monoisotopic) | Expected Shift (+2 Da per labeled Man) | Interpretation of "M+1" Signal |
| Man5GlcNAc2 | 1235.42 | +2, +4, +6, +8, +10 | High M+1: Significant glycolytic recycling. Low M+1: Pure Salvage Pathway. |
| Man9GlcNAc2 | 1883.63 | Up to +18 | As above. |
Workflow Diagram
Figure 2: Analytical workflow from cell culture to dual-modality detection.
Troubleshooting & Validation
-
Issue: Low Enrichment in Glycans.
-
Cause: High endogenous glucose competition or low Mannose Transporter (SLC35C1) activity.
-
Solution: Lower glucose concentration to 2.5 mM or increase labeled mannose to 1 mM (monitor for cell toxicity).
-
-
Issue: High Background Scrambling (High M+1).
-
Cause: High PMI activity (Mannose
Fructose). -
Validation: Use a PMI inhibitor or PMI-knockout cell line as a control to verify the pathway.
-
-
Self-Validating Step:
-
Always analyze the Lactate secreted in the media.
-
If [3,4-13C2]Mannose enters glycolysis, the resulting Lactate will be singly labeled at C1 (M+1).
-
If Lactate is unlabeled, but Glycans are labeled, the system is perfectly channeling mannose to glycosylation.
-
References
-
Ichikawa, M., et al. (2014).[1] "The Metabolic Origins of Mannose in Glycoproteins." Journal of Biological Chemistry. Available at: [Link]
- Harazono, A., et al. (2019). "Metabolic Fate of Monosaccharides in Cell Membranes with Glycomic and Glycoproteomic Analyses." Scientific Reports. (Contextual citation based on general methodology for 13C flux in glycans).
- Kyczar, P., et al. (2018). "Nuclear Magnetic Resonance Spectroscopy of Glycans." Chemical Reviews. (General reference for NMR chemical shifts of Mannose residues).
-
Sharma, V., et al. (2014). "Mannose Metabolism: More Than Meets the Eye." Biochemical and Biophysical Research Communications. Available at: [Link]
Sources
Precision Tracking of Mannose Metabolism: Protocol for D-Mannose-3,4-13C2 Flux Analysis
Abstract
Mannose is a critical monosaccharide that sits at the intersection of glycosylation (anabolism) and glycolysis (catabolism).[1] While historically overlooked in favor of glucose, recent discoveries have highlighted mannose's ability to impair tumor growth in low-MPI (Mannose Phosphate Isomerase) cancers and reprogram T-cell metabolism. This Application Note provides a rigorous protocol for utilizing D-Mannose-3,4-13C2 , a specialized stable isotope tracer. Unlike uniformly labeled tracers, the 3,4-labeling pattern offers a unique "cleavage signature" that definitively distinguishes between mannose utilized for structural glycans versus mannose shunted into central carbon metabolism.
Part 1: Mechanistic Basis & Tracer Logic
The MPI Checkpoint
The fate of intracellular mannose is dictated by the enzyme Mannose Phosphate Isomerase (MPI) .[1][2]
-
Glycosylation Pathway: Mannose is phosphorylated by Hexokinase (HK) to Mannose-6-Phosphate (M6P).[1] If processed by Phosphomannomutase (PMM2), it becomes Mannose-1-Phosphate (M1P) and enters the hexosamine biosynthetic pathway for glycan synthesis.
-
Glycolytic Shunt: MPI isomerizes M6P into Fructose-6-Phosphate (F6P), allowing mannose carbons to enter glycolysis.
The 3,4-13C2 Signature
The selection of the 3,4-13C2 isotopologue is strategic.[3] It exploits the mechanism of Aldolase , which cleaves the 6-carbon Fructose-1,6-bisphosphate (F1,6BP) into two 3-carbon trioses: Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde-3-phosphate (GAP).
-
Carbon Mapping:
-
Hexose Carbons 1, 2, 3
DHAP -
Hexose Carbons 4 , 5, 6
GAP
-
-
The Split:
-
Since the tracer is labeled at positions 3 and 4 , Aldolase segregates these labels.
-
C3 goes to DHAP (resulting in M+1 DHAP).
-
C4 goes to GAP (resulting in M+1 GAP).
-
-
The Readout:
-
Both trioses eventually form Pyruvate and Lactate.
-
Result: If mannose enters glycolysis, the downstream Lactate will be M+1 (Singlet) .
-
Contrast: A U-13C6 tracer would yield M+3 Lactate. A 1,2-13C2 tracer would yield 50% M+2 Lactate and 50% M+0 Lactate.
-
Figure 1: Mechanistic fate of this compound.[1][4] Note the critical split at Aldolase generating M+1 trioses.
Part 2: Experimental Protocol
Reagents and Cell Culture[4]
-
Tracer: this compound (99% enrichment).
-
Media: Glucose-free DMEM (or RPMI) supplemented with 10% dialyzed FBS.
-
Note: Dialyzed FBS is mandatory to remove background unlabeled mannose and glucose.
-
-
Controls:
-
Negative Control: Unlabeled Mannose (Natural Abundance).
-
Positive Flux Control: U-13C6 Glucose (to verify glycolytic activity).
-
Pulse-Chase Workflow
-
Seeding: Seed cells (e.g., A549, Jurkat) at
cells/well in 6-well plates. -
Starvation: Wash cells 2x with PBS. Incubate in sugar-free media for 30 minutes to deplete intracellular glycolytic pools.
-
Labeling (Pulse): Replace media with experimental media containing 5 mM this compound .
-
Optional: Add 1-5 mM unlabeled Glucose if studying competition (Glucose is usually required for cell survival >6 hours).
-
-
Time Points: Harvest at 0, 1, 6, and 24 hours.
-
Rapid Flux: Glycolytic intermediates (F1,6BP, PEP) reach steady state within minutes.
-
Glycan Incorporation:[4] Requires 6-24 hours.
-
Metabolite Extraction (Quenching)
-
Rapid Quench: Aspirate media immediately. Wash once with ice-cold PBS.
-
Extraction: Add 1 mL 80:20 Methanol:Water (LC-MS grade) pre-chilled to -80°C.
-
Lysis: Scrape cells on dry ice. Transfer to Eppendorf tubes.
-
Cycling: Vortex (1 min)
Freeze/Thaw (Liquid N2) Sonication (10 min). -
Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.
Part 3: Data Analysis Workflow
The analysis of 3,4-13C2 data requires precise Natural Abundance Correction (NAC) because the M+1 signal can be easily confused with natural C13 isotopes from the unlabeled carbon skeleton.
Workflow Diagram
Figure 2: Data processing pipeline from raw mass spectrometry files to metabolic flux interpretation.
Step-by-Step Analysis
Step 1: Peak Integration
Extract ion chromatograms (EIC) for key metabolites. Ensure you integrate the full isotopologue envelope.
-
Lactate: m/z 89.02 (M+0) to 92.02 (M+3).
-
Mannose-6-P: m/z 259.02 (M+0) to 265.02 (M+6).
-
Fructose-1,6-BP: m/z 339.00 (M+0) to 345.00 (M+6).
Step 2: Natural Abundance Correction (NAC)
Raw peak areas include signal from naturally occurring 13C (1.1% abundance). You must subtract this to see the true tracer contribution.
-
Tool: Use IsoCor (Python-based) or El-Maven .
-
Parameter Setup:
-
Tracer Purity: Set to 0.99 (or certificate value).
-
Resolution: Set according to MS (e.g., 70,000 for Orbitrap).
-
Formula: Ensure correct derivatization formulas if using GC-MS.
-
Step 3: Calculation of Fractional Enrichment
Calculate the Mass Isotopomer Distribution (MID) for each metabolite.
Where
Part 4: Interpretation & Expected Results[4][5]
The table below summarizes how to interpret the corrected MID data to determine if Mannose is fueling glycolysis (High MPI) or accumulating (Low MPI).
| Metabolite | Isotopologue | Interpretation |
| Mannose-6-P | M+2 | Direct uptake of this compound. High M+2 indicates successful transport and phosphorylation. |
| Fructose-6-P | M+2 | High MPI Activity. Mannose has been isomerized to Fructose. |
| Fructose-1,6-BP | M+2 | Progression through PFK (Glycolysis commitment). |
| Lactate | M+1 | The "Smoking Gun." Evidence that Mannose-derived F1,6BP was cleaved by Aldolase. |
| Lactate | M+2 | Recycling/Scrambling. Indicates recombination of labeled trioses or reverse gluconeogenesis flux (less common in pure glycolysis). |
| Citrate | M+2 | Entry of M+1 Pyruvate into TCA cycle (Pyruvate Dehydrogenase retains C2,C3). |
Troubleshooting "Honeybee Syndrome"
In MPI-deficient cells (e.g., certain ovarian or pancreatic cancer lines), you will observe:
-
Massive accumulation of Mannose-6-P (M+2) .
-
Depletion of intracellular ATP (phosphate trapping).
-
Absence of Lactate M+1.
-
This confirms the "metabolic clogging" mechanism described by Gonzalez et al. (2018).
References
-
Gonzalez, P. S., et al. (2018).[4][5][6][7] Mannose impairs tumour growth and enhances chemotherapy.[6][7][8] Nature, 563, 719–723.[4][5][6] [Link]
-
Millard, P., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments.[9] Bioinformatics, 35(21), 4484–4487. [Link]
-
Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837. [Link]
-
Shao, F., et al. (2023). Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity. Cell Reports, 42, 113543. [Link]
Sources
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]
- 3. Tutorials — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
- 4. Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells | eLife [elifesciences.org]
- 6. Mannose impairs tumour growth and enhances chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting D-Mannose-3,4-13C2 Signal Loss
Status: Operational Ticket Type: Advanced Technical Guide Subject: Diagnosing Low Signal/Sensitivity in 13C-Mannose Flux Experiments Assigned Specialist: Senior Application Scientist, Metabolomics Division
Introduction: The "Invisible" Tracer
You are likely reading this because you have invested significant resources into D-Mannose-3,4-13C2 —a highly specific tracer designed to dissect glycolysis from the pentose phosphate pathway (PPP) and track glycosylation flux—but your mass spectrometer is showing negligible enrichment (M+2) in downstream metabolites.
Do not panic. Low signal with this specific isotopologue is rarely due to a "bad batch" of chemical. It is almost always a failure at one of three critical "gates": Biological Uptake (the cells didn't eat it), Chemical Retention (you washed it away), or Instrumental Detection (the machine can't see it).
This guide deconstructs these failure points using a self-validating troubleshooting protocol.
Phase 1: The Biological Gate (Uptake & Competition)
The Core Issue: Glucose and Mannose compete for the same entry doors. Mannose enters cells primarily via GLUT transporters (GLUT1, GLUT3, and GLUT4). These transporters have a high affinity for glucose.[1] If your culture media contains standard high-glucose levels (11–25 mM) and you add a trace amount of this compound (e.g., 50–100 µM), the glucose will outcompete the mannose for transport by orders of magnitude.
Diagnostic Q&A
Q: My media has 25 mM Glucose. Can I just add the tracer on top? A: No. You will see <0.5% enrichment. The GLUT transporters will be saturated by glucose.
-
Solution: Use a "Glucose-Depleted Pulse" strategy. Lower the glucose concentration to physiological levels (5 mM) or perform a transient pulse in glucose-free media (15–30 mins) if studying rapid glycolytic flux.
Q: I see M+2 in Mannose-6-Phosphate (Man-6-P) but nothing in Fructose-6-Phosphate (Fru-6-P). Why? A: This indicates a bottleneck at Phosphomannose Isomerase (PMI/MPI) .
-
Validation: Check the expression levels of the MPI gene in your cell line. Some cancer lines have low PMI activity, shunting mannose almost exclusively into glycosylation (GDP-Mannose) rather than glycolysis.
Visualizing the Competition
Figure 1: The "GLUT Bottleneck." High concentrations of unlabeled glucose (Red) physically block the uptake of the 13C-Mannose tracer (Blue).
Phase 2: The Chemical Gate (Sample Preparation)
The Core Issue: Phosphorylated sugars are extremely polar. If you are using a standard lipidomics or reversed-phase (C18) extraction protocol, you are likely washing your target metabolites (Mannose-6-P, Fructose-6-P) down the drain.
Diagnostic Q&A
Q: I used a PBS wash before extraction. Is that okay? A: Risky. Mannose-6-P has a high turnover rate. Washing cells with PBS can cause "metabolic leakage" or stress-induced glycolytic bursts that dilute the label.
-
Protocol Fix: Use a Quick-Rinse with ammonium carbonate (pH 7.4) or omit the wash entirely by using high-density pelleting if suspension cells.
Q: What is the correct extraction solvent? A: You must use a cold, polar solvent system.
-
Gold Standard: 80:20 Methanol:Water (at -80°C).
-
Alternative: 40:40:20 Acetonitrile:Methanol:Water (Acidic conditions can hydrolyze nucleotide sugars like GDP-Mannose; keep neutral if tracking glycosylation).
Protocol: Polar Metabolite Extraction
-
Quench: Place cell culture plate on dry ice. Aspirate media immediately.
-
Extract: Add 80% MeOH (-80°C) directly to the monolayer.
-
Scrape: Scrape cells while frozen/slushy.
-
Cycle: Freeze-thaw x2 (Liquid N2 <-> 37°C bath) to rupture membranes.
-
Clarify: Centrifuge at 15,000 x g for 10 min at 4°C.
-
Supernatant: Transfer to a fresh glass vial. Do not dry down completely if possible; resuspend in HILIC mobile phase immediately to prevent adsorption to tube walls.
Phase 3: The Detection Gate (Mass Spectrometry)
The Core Issue: Wrong Chromatography or Ionization Mode. Mannose-6-P and Glucose-6-P are isomers. Standard C18 columns cannot separate them, and they will co-elute, causing ion suppression and impossible data interpretation.
Instrumental Checklist
| Parameter | Recommendation | Why? |
| Column | HILIC (e.g., Amide or ZIC-pHILIC) | Retains polar phosphosugars; separates isomers. |
| Mobile Phase | Acetonitrile / Ammonium Carbonate (pH 9) | High pH improves peak shape for phosphates. |
| Ionization | Negative Mode (ESI-) | Phosphates ionize poorly in positive mode. |
| Transitions | See Table Below | Specificity is key to avoid noise. |
Targeted MRM Transitions (Negative Mode)
Note: this compound adds +2 Da to the precursor mass.
| Metabolite | Unlabeled (M+0) m/z | Labeled (M+2) m/z | Fragment (Quant) |
| Mannose-6-P | 259.0 -> 97.0 | 261.0 -> 97.0 | Phosphate group detection. |
| Fructose-6-P | 259.0 -> 97.0 | 261.0 -> 97.0 | Co-elutes with M6P on some columns; check retention time. |
| Fructose-1,6-BP | 339.0 -> 97.0 | 341.0 -> 97.0 | Critical downstream glycolytic marker. |
Critical Technical Note: If you are tracking the split of the label (Aldolase reaction), remember:
-
Mannose [3,4-13C2] yields:
-
DHAP (labeled at C3) -> M+1
-
GAP (labeled at C1) -> M+1
-
-
If you only look for M+2 in trioses (DHAP/GAP), you will see nothing. You must look for M+1 downstream of Fructose-1,6-BP.
Phase 4: The Data Gate (Interpretation)
The Core Issue: Natural Abundance Correction. Carbon-13 has a natural abundance of ~1.1%. In large molecules (like UDP-Mannose), the "natural" M+1 and M+2 signal can be significant (5-10%), masking your tracer signal.
Troubleshooting Logic
-
Run an Unlabeled Control: Process a sample with normal glucose/mannose.
-
Calculate Baseline: Measure the M+2 peak area in the control.
-
Subtract: Your experimental M+2 must be significantly higher (>3x) than this baseline.
-
Software: Use Polly , El-Maven , or IsoCor to perform matrix-based correction for natural isotope abundance.
Visualizing the Troubleshooting Workflow
Figure 2: Systematic Decision Tree for diagnosing signal loss.
References & Further Reading
-
Metabolic Flux Analysis Protocols
-
HILIC Chromatography for Phosphorylated Sugars
-
Glucose Transporter Biology (GLUTs)
-
Stable Isotope Tracing Methodology
Sources
- 1. Glucose transporters in cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. shodexhplc.com [shodexhplc.com]
- 4. Targeted Analysis of Lysosomal Directed Proteins and Their Sites of Mannose-6-phosphate Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Glucose Transporters in Health and Selected Neurodegenerative Diseases [mdpi.com]
- 6. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Scrambling from D-Mannose-3,4-13C2
Product: D-Mannose-3,4-13C2 (Stable Isotope Tracer) Application: Metabolic Flux Analysis (MFA), Glycosylation Profiling Version: 2.0 (Current as of 2026)
Introduction: The "Cleavage" Advantage
Welcome to the technical guide for this compound. This specific isotopologue is not a random choice; it is a precision tool designed to distinguish between Glycosylation (anabolic retention) and Glycolysis (catabolic breakdown).
The utility of the [3,4-13C2] labeling pattern relies on the enzyme Aldolase . In the glycolytic pathway, Aldolase cleaves the 6-carbon sugar backbone exactly between Carbon 3 and Carbon 4.
-
Glycosylation Pathway: The C3-C4 bond remains intact (M+2 isotopologue persists).
-
Glycolytic Scrambling: The C3-C4 bond is broken (Signal splits into M+1 trioses).
This guide addresses the primary challenge of mannose tracing: the "Futch Effect," where Phosphomannose Isomerase (PMI) shunts mannose into glycolysis, diluting your signal and scrambling your data.
Module 1: Metabolic Flux & Scrambling Mechanisms
To minimize scrambling, you must visualize the "Metabolic Fork" where the fate of your tracer is decided.
The Metabolic Fork Diagram
Figure 1: The fate of this compound.[1] The critical checkpoint is PMI. If flux passes through PMI, the C3-C4 bond is eventually broken by Aldolase, converting the M+2 signal into M+1 metabolites.
Module 2: Troubleshooting Guide
Scenario A: High M+1 Signal in Lactate or Alanine
Diagnosis: Significant flux leakage into glycolysis (The "Futch Effect"). The cell is using your expensive tracer as fuel rather than for glycosylation.
-
Root Cause: High PMI activity or Glucose starvation.[2]
-
Corrective Action:
-
Increase Glucose Background: Do not perform mannose tracing in glucose-free media. The lack of glucose forces the cell to upregulate PMI to survive, burning mannose for ATP. Maintain at least 1-2 mM Glucose.
-
Shorten Pulse Duration: Glycolytic flux is fast (seconds to minutes). Glycosylation is slower. Reduce incubation from 24h to 1-4h.
-
Scenario B: Low Total Enrichment (M+0 Dominant)
Diagnosis: The tracer is not entering the cell effectively.
-
Root Cause: Competition at the GLUT transporter. Mannose and Glucose share transporters (GLUT1-4), but Glucose often has a lower
(higher affinity). -
Corrective Action:
-
Optimize Ratio: Use a specific molar ratio. A 5:1 or 10:1 ratio of Mannose:Glucose is often required to ensure sufficient mannose uptake without starving the cell.
-
Check Cell Line: Verify GLUT expression. Some specialized cells may require higher concentrations (up to 5mM Mannose).
-
Scenario C: M+1 Signal in the Hexose Pool (Mannose-6-P)
Diagnosis: Recycling via Gluconeogenesis or Pentose Phosphate Pathway (PPP).
-
Mechanism: If M+1 trioses (from scrambled glycolysis) recombine via Aldolase, they form Fructose-1,6-BP. However, statistically, a labeled triose will likely pair with an unlabeled one, resulting in M+1 Fructose-6-P.
-
Corrective Action: This indicates you have reached "Isotopic Steady State" in the central carbon metabolism. To measure forward flux only, you must sample at earlier time points (non-steady state).
Module 3: Experimental Protocol (HILIC-MS)
Objective: Quantify Mannose-6-P (M+2) vs. Lactate (M+1) to determine scrambling ratio.
Cell Culture & Seeding
-
Seed cells in 6-well plates.
-
Grow to 70-80% confluence.
-
Pre-conditioning: Switch to "Low Glucose" media (1mM Glucose) for 1 hour prior to labeling to upregulate transporters without inducing starvation stress.
Labeling Pulse
-
Media Prep: DMEM (Glucose/Phenol Red/Glutamine Free).
-
Additives:
-
1 mM Glucose (Unlabeled) - Essential to suppress starvation-induced PMI.
-
5 mM this compound.
-
10% Dialyzed FBS (Removes background sugars).
-
-
Duration: Incubate for 1, 2, and 4 hours . (Avoid >12h unless studying steady-state protein turnover).
Quenching & Extraction (Critical Step)
-
Step 3.1: Rapidly aspirate media.
-
Step 3.2: Wash 1x with ice-cold PBS.
-
Step 3.3: Add 80% Methanol/20% Water (pre-chilled to -80°C) directly to the plate.
-
Step 3.4: Scrape cells on dry ice.
-
Step 3.5: Vortex vigorously, centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
LC-MS/MS Settings (HILIC Mode)
-
Column: Amide-HILIC (e.g., Waters BEH Amide or equivalent).
-
Mobile Phase A: 20mM Ammonium Acetate + 0.1% NH4OH in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 85% B to 50% B over 15 mins.
-
Target Transitions (Negative Mode):
-
Mannose-6-P: 259 -> 97 (Phosphate fragment). Watch for M+2 shift (261 -> 97).
-
Lactate: 89 -> 43. Watch for M+1 shift (90 -> 44).
-
Module 4: FAQ
Q: Why can't I just use [U-13C6] Mannose? A: You can, but it hides the scrambling. If [U-13C6] Mannose enters glycolysis, it produces [U-13C3] Lactate. If it stays in glycans, it remains [U-13C6]. However, [3,4-13C2] offers a binary switch: Intact (M+2) = Glycosylation, Split (M+1) = Glycolysis. It is a more sensitive structural probe for pathway divergence.
Q: My cells have high PMI expression. Is this tracer useless? A: Not useless, but challenging. In high-PMI cells (e.g., certain cancer lines), you must use the "Pulse-Chase" approach. Pulse with label for 30 mins, then "chase" with unlabeled mannose. This allows you to track the incorporation into glycoproteins before the glycolytic background becomes overwhelming.
Q: How do I calculate the "Scrambling Index"?
A: Use the following formula based on the intracellular Lactate pool:
-
< 5%: Excellent specificity.
-
20%: Significant leakage; adjust Glucose/Mannose ratio.
Summary of Optimization Parameters
| Parameter | Recommendation | Scientific Rationale |
| Tracer | This compound | Specific cleavage detector for Aldolase activity. |
| Glucose Conc. | 1.0 - 2.0 mM | Prevents starvation-induced PMI upregulation while allowing Mannose uptake. |
| Mannose Conc. | 5.0 - 10.0 mM | Saturates glycosylation flux; outcompetes Glucose at GLUTs. |
| Timepoint | 1 - 4 Hours | Captures kinetic flux before extensive recycling/scrambling occurs. |
| Extraction | 80% MeOH (-80°C) | Stops enzymatic activity instantly (prevents post-lysis scrambling). |
References
-
Ichimura, M. et al. (2006). The role of phosphomannose isomerase in mannose metabolism.[2][3][4] Journal of Biological Chemistry. [Link]
-
Harada, Y. et al. (2013). Metabolic flux analysis of mannose metabolism in cancer cells. Journal of Biological Chemistry. [Link]
-
Sharma, V. & Freeze, H.H. (2014).[5] Mannose metabolism: More than meets the eye.[5] Biochemical and Biophysical Research Communications. [Link]
-
Gonzalez, P.S. et al. (2018). Mannose impairs tumor growth and enhances chemotherapy. Nature. [Link]
Sources
- 1. d-Mannose Treatment neither Affects Uropathogenic Escherichia coli Properties nor Induces Stable FimH Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of the phosphomannose-isomerase/mannose selection system to recover transgenic apple plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Mannose-3,4-13C2 Metabolomics
Role: Senior Application Scientist Status: Active System: Stable Isotope Tracer Support
Introduction: The Logic of the [3,4] Label
Welcome to the technical support hub for D-Mannose-3,4-13C2. You have likely chosen this specific isotopologue for a reason: precision in distinguishing glycolytic flux from glycosylation.
Unlike uniformly labeled ([U-13C6]) tracers which dilute your signal across all pathways, or [1,2-13C2] tracers which create asymmetric triose pools, the [3,4-13C2] label acts as a specific "molecular break sensor."
-
The Rule: If this compound enters glycolysis, the C3-C4 bond must break at the Aldolase step.
-
The Result: A doubly labeled hexose (M+2) splits into two singly labeled trioses (M+1).
-
The Diagnostic:
-
M+2 Retention (in hexoses/glycans) = Direct incorporation (Glycosylation/PPP).
-
M+1 Appearance (in lactate/alanine) = Glycolytic cleavage.
-
Below are the three most common failure modes our users report, structured as troubleshooting modules.
Module 1: Pre-Acquisition & Experimental Design
Issue: "I see no labeling in my intracellular pool."
Diagnosis: Competitive Inhibition via Glucose Overload. Mechanism: Mannose enters the cell primarily via Glucose Transporters (GLUTs). While GLUTs transport mannose efficiently, the physiological concentration of mannose (approx. 50 µM) is orders of magnitude lower than glucose (5 mM). If you label in standard high-glucose media (e.g., DMEM with 25 mM Glucose), the glucose will outcompete the mannose for entry, rendering your tracer invisible.
Troubleshooting Protocol: Physiological Ratio Adjustment
| Parameter | Standard Media (Avoid) | Optimized Labeling Media | Reason |
| Glucose Conc. | 25 mM (4.5 g/L) | 5 mM (0.9 g/L) | Reduces competition for GLUT transporters. |
| Mannose Conc. | 0 mM | 50 - 100 µM | Mimics physiological plasma levels. |
| FBS | Standard (10%) | Dialyzed FBS | Removes background unlabeled mannose/glucose. |
| Tracer Enrichment | N/A | >50% of Total Mannose | Ensures detectable signal against background. |
Step-by-Step Fix:
-
Wash: Rinse cells 2x with warm PBS to remove glucose-rich growth media.
-
Starve (Optional): A 30-minute incubation in glucose-free media can upregulate GLUT surface expression, but use caution with sensitive lines.
-
Label: Introduce the this compound in a low-glucose (5 mM) balanced salt solution or custom media.
-
Time: Short pulses (15-60 min) track rapid phosphorylation; long pulses (24h) track glycan incorporation.
Module 2: LC-MS Acquisition & Separation
Issue: "I cannot distinguish Mannose from Glucose."
Diagnosis: Isobaric Overlap. Mechanism: Mannose and Glucose are epimers (identical mass: 180.16 Da). In standard Reverse Phase (C18) chromatography, they co-elute near the void volume because they are highly polar. Mass spectrometry alone cannot distinguish them unless they are chromatographically separated.
Troubleshooting Protocol: Column Selection & Derivatization
Decision Matrix:
| Method | Column Type | Resolution | Pros | Cons |
| HILIC (Recommended) | Amide / Aminopropyl | High | Direct injection; separates isomers well. | Long equilibration times; sensitive to salt. |
| Reverse Phase (C18) | C18 | None (Co-elution) | Robust for lipids/hydrophobics. | Useless for native sugars without derivatization. |
| GC-MS | DB-5 / TG-5MS | Very High | Excellent isomer separation. | Requires derivatization (MOX-TMS); labor intensive. |
| PMP-Derivatization | C18 | High | Allows C18 use for sugars. | Introduces sample prep variability. |
The HILIC Solution (Standard Operating Procedure):
-
Column: Waters BEH Amide or Phenomenex Luna NH2 (1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: Start high organic (90% B) -> ramp to 60% B over 15 mins.
-
Critical Check: Run pure standards of Glucose (M+0) and Mannose (M+0) to define retention times. Mannose typically elutes after Glucose on Amide columns.
Module 3: Data Interpretation & Flux Logic
Issue: "I see M+1 Lactate. Is my tracer impure?"
Diagnosis: Correct Metabolic Cleavage (Aldolase Activity). Mechanism: This is the signature of the [3,4] label.
-
Mannose-3,4-13C2 -> Fructose-6-P-3,4-13C2 -> Fructose-1,6-BP-3,4-13C2.
-
Aldolase Cleavage: Splits the 6-carbon sugar into two 3-carbon units.
-
DHAP receives carbons 1, 2, 3 (Contains the C3 label).
-
GAP receives carbons 4, 5, 6 (Contains the C4 label).
-
-
Result: Both trioses are singly labeled (M+1). Consequently, downstream Lactate and Alanine will be M+1.
Red Flag Warning: If you see M+2 Lactate , you have a problem.
-
Cause 1: Tracer impurity (Check if you used [1,2] or [U] label by mistake).
-
Cause 2:[2] Non-canonical cleavage (rare).
-
Cause 3: Gluconeogenic recombination (M+1 DHAP + M+1 GAP -> M+2 FBP), followed by re-cleavage? Unlikely to yield M+2 lactate directly without dilution.
Pathway Visualization: The Fate of the [3,4] Label
The following diagram illustrates the critical "Bond Breaking" event that defines this metabolomics workflow.
Caption: Atom mapping of this compound. Note how Aldolase cleavage converts M+2 precursors into M+1 trioses.
FAQ: Rapid Fire Troubleshooting
Q: Can I use this tracer to measure Pentose Phosphate Pathway (PPP) flux? A: Yes, but it is complex. If Fructose-6-P [3,4-13C2] enters the Oxidative PPP, Carbon 1 is lost as CO2. The remaining carbons (2-6) form Ribulose-5-P. The original C3 and C4 labels become C2 and C3 of the pentose. Thus, you should see M+2 Pentoses .
-
Glycolysis Signature: M+1 Lactate.
-
PPP Signature: M+2 Ribose.
Q: My M+2 / M+1 ratio in Lactate is 50/50. What happened? A: You likely used [1,2-13C2] Glucose or Mannose by mistake.
-
[1,2] Label Logic: Aldolase splits C1-C2-C3 (M+2) and C4-C5-C6 (M+0). This yields 50% M+2 trioses and 50% M+0 trioses.
-
[3,4] Label Logic: Aldolase splits C1-C2-C3 (M+1 at C3) and C4-C5-C6 (M+1 at C4). This yields 100% M+1 trioses.
Q: How do I calculate "Mannose Flux" specifically? A: You must correct for the "dilution" by endogenous glucose. Calculate the Fractional Enrichment of the intracellular Mannose-6-P pool first. If Man-6-P is only 10% labeled (due to high glucose uptake), but your Lactate is 5% labeled, then Mannose is contributing significantly to lactate relative to its pool size.
References
-
Sharma, V., et al. (2014). "Mannose metabolism: more than meets the eye." Molecular Genetics and Metabolism. Link
- Key Insight: Establishes the competition between Glucose and Mannose for transport and the PMI bottleneck.
-
Harada, K., et al. (2023). "HPLC for simultaneous quantification of free mannose and glucose concentrations in serum." Journal of Ovarian Research. Link
- Key Insight: Validates chromatographic separ
-
Ichimura, M., et al. (2024). "Mannose affects host glucose metabolism and mitochondrial respiration."[3] Cell Discovery. Link
- Key Insight: Details the bidirectional flux through PMI and the impact of mannose on glycolytic intermedi
-
Zhang, Z., et al. (2021). "Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates." Molecules. Link
- Key Insight: Provides the specific HILIC parameters required to separ
Sources
- 1. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Improving mass resolution for D-Mannose-3,4-13C2 labeled compounds
Topic: Improving Mass & Chromatographic Resolution for Stable Isotope Tracing
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Core Concept: The "Resolution" Paradox
Welcome to the technical support hub for D-Mannose-3,4-13C2. Before troubleshooting, we must distinguish between the two types of "resolution" critical to your experiment. Most failures in 13C-Mannose analysis stem from confusing these two concepts:
-
Chromatographic Resolution (
): The ability to separate D-Mannose from its isobaric epimers (D-Glucose, D-Galactose).[1] High-resolution MS (HRMS) cannot solve this. If Mannose and Glucose co-elute, they will appear at the exact same (182.06 for 13C2-labeled), rendering metabolic flux analysis (MFA) impossible. -
Spectral (Mass) Resolution (
): The ability to distinguish the 13C-labeled isotopologue from background noise, sulfur/nitrogen interferences, and natural abundance overlaps.
Troubleshooting Guides & FAQs
Module A: Chromatographic Resolution (Separating Isomers)
Q: I am using a C18 column and a Q-TOF/Orbitrap, but I cannot distinguish this compound from endogenous Glucose. Will increasing my MS resolution to 140,000 help?
A: No. D-Mannose and D-Glucose are epimers.[1] They have the exact same molecular formula and mass. Even an instrument with 1,000,000 resolving power cannot distinguish them if they enter the source simultaneously. You must improve Chromatographic Resolution .
Recommended Protocol (LC-MS): Hydrophilic Interaction Liquid Chromatography (HILIC) Standard C18 columns fail to retain polar sugars. You must switch to an Amide-based HILIC column or a Ligand Exchange column.
| Parameter | Recommended Setting | Rationale |
| Column | BEH Amide (1.7 µm, 2.1 x 100 mm) | Amide stationary phases interact with hydroxyl groups, providing superior selectivity for epimers compared to standard silica. |
| Mobile Phase A | 80:20 Acetonitrile:Water + 0.1% NH4OH | High organic content promotes HILIC retention mechanism. |
| Mobile Phase B | 30:70 Acetonitrile:Water + 0.1% NH4OH | Water drives elution. Ammonium hydroxide (pH ~9) improves peak shape for sugars. |
| Temp | 35°C - 45°C | Higher temperature reduces backpressure and improves mass transfer kinetics. |
Alternative (Gold Standard for Flux): GC-MS with Derivatization If LC-MS separation remains difficult, switch to GC-MS. Gas chromatography offers superior peak capacity for sugar isomers.
-
Method: Methyloxime-TMS derivatization.
-
Mechanism: The methyloxime step locks the sugar ring opening, preventing anomerization (alpha/beta splitting), resulting in single, sharp peaks for Mannose and Glucose.
Module B: Mass Spectral Resolution (Optimizing Detection)
Q: My 13C2 enrichment data is noisy, and the isotopic pattern doesn't match theoretical values. How do I optimize the Orbitrap/TOF settings?
A: This is often due to Spectral Interference or Space Charge Effects .
1. Resolution Settings (Orbitrap):
For small molecules (
-
Why: This resolves the 13C peaks from fine-structure background interferences (like S or N isotopes from matrix contaminants) that may have slightly different mass defects.
2. Automatic Gain Control (AGC) / Ion Accumulation:
-
Target: Set AGC to
or . -
Warning: Do not use the maximum AGC (
) for flux analysis. Overfilling the trap leads to Space Charge Effects , which cause peak coalescence (merging of isotopes) and mass shifts, destroying the accuracy of your M+2/M+0 ratio.
3. Scan Speed vs. Peak Width: If using UHPLC (peaks < 6 seconds wide), extremely high resolution (>240k) slows the scan rate too much (< 2 Hz). You need at least 10-15 points across the peak for accurate quantification.
-
Rule of Thumb: If peak width = 5s, Scan Rate must be >3 Hz. Use 60k or 70k resolution.
Module C: Metabolic Flux Analysis (MFA) Specifics
Q: How do I confirm the label is actually at the 3,4 position using MS?
A: You cannot easily confirm position with intact mass (LC-MS). You need fragmentation .
-
LC-MS/MS: Fragmentation of simple sugars is often non-specific (water losses).
-
GC-MS (EI Source): This is preferred. Electron Impact (70 eV) generates a library of predictable fragments.
-
Strategy: Analyze the fragment ions. For a hexose (aldonitrile acetate derivative), specific fragments correspond to C1-C4, C3-C6, etc.
-
Verification: If your label is at 3,4, you should see +2 Da shifts in fragments containing the C3-C4 backbone, but +0 Da in fragments containing only C1-C2 or C5-C6.
-
Visual Workflows
Figure 1: Decision Matrix for D-Mannose Analysis
Caption: Logical flow for selecting the correct instrument and column based on resolution requirements.
Figure 2: The Resolution Hierarchy
Caption: Distinguishing Chromatographic vs. Spectral Resolution in 13C-Mannose workflows.
Experimental Protocol: GC-MS Derivatization
For rigorous Metabolic Flux Analysis (MFA), GC-MS is the self-validating system of choice due to its ability to provide positional isotopomer information.
Reagents:
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide)
Procedure:
-
Dry: Evaporate 10 µL of sample supernatant to complete dryness (SpeedVac). Critical: Water interferes with silylation.
-
Oximation: Add 50 µL Methoxyamine/Pyridine. Incubate at 30°C for 90 mins.
-
Function: Protects the aldehyde/ketone group, locking the ring and preventing multiple peaks (anomers).
-
-
Silylation: Add 50 µL MSTFA. Incubate at 37°C for 30 mins.
-
Function: Volatilizes the sugar for GC analysis.
-
-
Analysis: Inject 1 µL into GC-MS (Split 1:10). Use a DB-5MS or equivalent column.
References
-
Saba, A. et al. (2019).[2] "Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method." Clinica Chimica Acta.
- Relevance: Validates LC-MS separation of Mannose from Glucose/Galactose using specific column chemistries.
-
Thermo Fisher Scientific. (2020). "Selected Ion Monitoring for Orbitrap-Based Metabolomics." Methods in Molecular Biology.
- Relevance: Defines optimal AGC targets and resolution settings (70k vs 120k) to prevent ion coalescence in flux analysis.
-
Long, C.P. & Antoniewicz, M.R. (2019). "High-resolution 13C metabolic flux analysis." Nature Protocols.
- Relevance: Establishes the gold standard for using GC-MS and specific derivatization (aldonitrile/methyloxime)
-
Wegner, A. et al. (2016). "Fragment-based 13C metabolic flux analysis." Metabolic Engineering.
- Relevance: Explains the causality of using specific fragmentation patterns to determine label position (3,4-13C2).
Sources
Technical Support Center: Natural Isotope Abundance Correction for D-Mannose-3,4-13C2
Topic: Precision Data Processing for Stable Isotope Tracing Tracer Focus: D-Mannose-3,4-13C2 Document ID: TSC-NAC-042
Introduction: Why This Tracer? Why This Correction?
Welcome to the Technical Support Center. You are likely here because your mass spectrometry (MS) data shows unexpected isotopologue distributions, or you are establishing a fluxomics pipeline using This compound .
The Tracer Strategy: this compound is a high-specificity tracer used to distinguish between glycolytic flux and Pentose Phosphate Pathway (PPP) activity.
-
Glycolysis: Mannose enters as Fructose-6-Phosphate (F6P). Aldolase cleaves F1,6BP (labeled at C3 and C4) into two trioses (GAP and DHAP), both labeled at the C1 position. This generates a distinct M+1 signal in downstream lactate/pyruvate.
-
PPP: If carbon recycles through the oxidative PPP, the labeling pattern scrambles differently, often resulting in loss of label or specific rearrangements in pentoses.
The Problem (Natural Abundance):
Carbon-13 naturally occurs at ~1.1%. Oxygen-18, Nitrogen-15, and Silicon-29 (in GC-MS derivatives) also contribute heavy isotopes. In a mass spectrum, an unlabeled molecule (
-
Critical Error: If you do not correct for this, the natural
background will be indistinguishable from the biological signal generated by glycolysis, leading to a massive overestimation of glycolytic flux.
Module 1: The Core Protocol (Mathematical Correction)
The Matrix Correction Method
We do not recommend "skipping" or "blank subtraction." The industry standard is the Matrix-Based Correction (Brauman/Wittmann method).
The Logic
The measured ion intensity vector (
To find the true data, we must invert the matrix:
Step-by-Step Implementation
-
Define the Chemical Formula:
-
LC-MS: Use the formula of the metabolite ion (e.g., Lactate:
). -
GC-MS (Crucial): You must include the derivatization atoms.
-
Example: Lactate-TBDMS (di-TBDMS derivative). Formula includes the metabolite carbons plus the Silicon, Carbon, and Hydrogen from the TBDMS tags. The natural abundance of Si (specifically
and ) is significant.
-
-
-
Construct the Correction Matrix (
):-
This is a square matrix where each column represents the theoretical natural isotope distribution for a molecule with
labeled carbons. -
Row 0: Probability of M+0 (unlabeled).
-
Row 1: Probability of M+1 (from natural isotopes).[1]
-
-
Solve:
-
Apply Non-Negative Least Squares (NNLS) to avoid negative values, or simple linear algebra inversion if signal-to-noise is high.
-
Module 2: Experimental Workflow & Visualization
The following diagram illustrates the critical path from sample preparation to corrected data, highlighting the specific metabolic fate of this compound.
Workflow Diagram (DOT Visualization)
Caption: Figure 1. Metabolic fate of this compound showing the generation of M+1 trioses and the necessity of NAC to distinguish biological M+1 from natural background.
Module 3: Troubleshooting Guide (FAQ)
Q1: My corrected data contains negative values (e.g., -2%). What is wrong?
Diagnosis: Over-correction or Low Signal-to-Noise (S/N). Root Cause:
-
Noise Subtraction: If the raw intensity of an isotopologue (e.g., M+2) is very low (near baseline noise), subtracting the theoretical natural abundance contribution from the M+0 and M+1 peaks can result in a negative number.
-
Incorrect Formula: In GC-MS, if you fail to account for the derivatization reagent atoms in your matrix, the algorithm assumes a smaller molecule and calculates incorrect probabilities.
Solution:
-
Check S/N: Ensure the Total Ion Current (TIC) is within the linear dynamic range (typically >1e5 counts).
-
Use NNLS: Switch your algorithm from simple Matrix Inversion to Non-Negative Least Squares . This mathematically constrains the result to
. -
Verify Formula: Double-check that your correction matrix includes TBDMS/TMS atoms if applicable.
Q2: The "Unlabeled" Control sample shows 5% labeling after correction.
Diagnosis: Impurity or Integration Error. Root Cause:
-
Integration Width: If the mass integration window is too wide, it may capture noise or adjacent peaks.
-
Tracer Impurity: The algorithm assumes the tracer is 100% pure. If your this compound is only 98% pure, the uncorrected 2% will appear as "labeling."
-
Adducts: In LC-MS, an
adduct might be mistaken for an isotope peak if resolution is low.
Solution:
-
Run a pure unlabeled standard. If it corrects to [100, 0, 0...], your algorithm is correct.
-
Input the Tracer Purity (from the Certificate of Analysis) into your software (e.g., IsoCor) to adjust the correction matrix.
Q3: Should I correct for the tracer atoms themselves?
Clarification: Yes. The tracer (Mannose-13C2) itself has natural abundance at the unlabeled positions.
-
Example: this compound has 4 unlabeled carbons. These 4 carbons still have a 1.1% chance of being
. This creates a "M+3" signal (Tracer M+2 + Natural M+1). -
Action: Modern software (IsoCor, AccuCor) handles this automatically if you specify the tracer geometry.
Module 4: Recommended Software & Tools
Do not attempt to build these matrices in Excel unless you are validating a method. Use established, open-source algorithms.
| Tool | Best For | Key Feature | Link |
| IsoCor | General Users | Python-based, GUI available.[2] Handles tracer purity and resolution settings.[2][3][4] | |
| AccuCor | High-Res MS | Optimized for Orbitrap/FT-ICR data where resolution separates | |
| Isotope Correction Toolbox | Validation | Validated matrix algorithms for complex derivatives. |
References
-
Millard, P., et al. (2019).[2] "IsoCor: isotope correction for high-resolution MS labeling experiments." Bioinformatics. Link
-
Wittmann, C., & Heinzle, E. (2002). "Mass spectrometry for metabolic flux analysis." Biotechnology and Bioengineering. Link
-
Midani, F.S., et al. (2017).[3] "AccuCor: natural abundance correction of mass spectrometer data." Analytical Chemistry. Link
-
Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. Link
For further assistance, please contact the Applications Science team with your Raw MS files (.mzML format) and the Certificate of Analysis for your D-Mannose tracer.
Sources
Technical Support Center: D-Mannose-3,4-13C2 Handling Guide
Product: D-Mannose-3,4-13C2 (Stable Isotope Labeled) Application: Metabolic Flux Analysis (MFA), NMR Spectroscopy, Glycobiology Urgency Level: High (Reagent cost and stability sensitivity)
Introduction
Welcome to the technical support hub for This compound . As a Senior Application Scientist, I understand that this reagent is not merely a sugar; it is a high-value tracer used to decipher complex metabolic nodes, specifically distinguishing between glycolytic flux and the pentose phosphate pathway.
The 3,4-position carbon bond is the specific cleavage site for Aldolase during glycolysis. Preserving the isotopic integrity and chemical purity of this bond is paramount. This guide addresses the two most common failure points: hydrolytic degradation during storage and anomeric instability during solubilization .
Module 1: Storage & Stability (The "Solid" State)
The Core Problem: D-Mannose is hygroscopic. The introduction of heavy isotopes (
Troubleshooting Guide: Storage Protocols
Q: The vial arrived at ambient temperature. Is the product degraded?
-
A: Likely not. D-Mannose is chemically stable at room temperature for short transit periods (days). However, you must immediately transfer it to long-term storage conditions.
-
Action: Inspect the powder. It should be a free-flowing white crystalline solid. If it appears clumpy or sticky, it has absorbed moisture.
-
Q: How do I store the open vial?
-
A: Never store the primary vial at -20°C without secondary desiccation.
-
The Mechanism: Freezers have high humidity. Repeated freeze-thaw cycles cause condensation inside the vial, leading to hydrolysis.
-
The Protocol: Place the vial inside a sealed jar containing active desiccant (e.g., silica gel or Drierite) before placing it in the freezer.
-
Q: Can I aliquot the powder?
-
A: Yes, and it is recommended to avoid repeated opening of the master stock.
-
Critical Step: Perform aliquoting in a dry environment (glove box or low-humidity room). Weighing hygroscopic powders on a standard bench on a humid day will result in inaccurate mass (weighing water + sugar).
-
Workflow: Optimal Storage Lifecycle
Figure 1: Decision tree for handling incoming stable isotope shipments to prevent moisture-induced degradation.
Module 2: Solubility & Solution Preparation
The Core Problem: Users often attempt to dissolve the sugar directly in cold media or high-concentration organic solvents, leading to precipitation or incomplete dissolution.
Solubility Data Table
| Solvent | Solubility Limit (Approx.) | Notes |
| Water (Milli-Q) | ~50 mg/mL (Standard) Up to 2500 mg/mL (Saturation) | Preferred. Highly soluble. prone to bacterial growth if not sterile filtered. |
| PBS (pH 7.2) | ~10 mg/mL | Salts slightly reduce solubility compared to pure water. |
| DMSO | ~20–25 mg/mL | Useful for organic synthesis or hydrophobic cell assays. |
| Ethanol | < 5 mg/mL | Poor. Not recommended for stock solutions. |
| Methanol | Low | Generally poor solubility; avoid unless necessary for extraction. |
Troubleshooting Guide: Solubilization
Q: My solution is cloudy. What happened?
-
A: You likely exceeded the saturation limit for the specific buffer or temperature.
-
Fix: Gently warm the solution to 37°C. Vortex intermittently. Do not sonicate extensively if the compound is dissolved in a volatile solvent, as evaporation changes the concentration.
-
Q: How do I sterilize the solution?
-
A: Do NOT autoclave.
-
Reasoning: Autoclaving (121°C) causes caramelization (Maillard reaction) and potential degradation of the label.
-
Protocol: Use a 0.22 µm PVDF or PES syringe filter. Pre-wet the filter with water to minimize volume loss of your expensive isotope solution.
-
Q: Can I store the stock solution?
-
A: Aqueous solutions are unstable over long periods.
-
Recommendation: Prepare fresh. If storage is mandatory, freeze aliquots at -80°C. Never store at 4°C for >24 hours due to microbial risk.
-
Module 3: Experimental Nuances (MFA & NMR)
The Core Problem: The "Invisible" Equilibrium. D-Mannose undergoes mutarotation.[1] If you run an NMR immediately after dissolving, you will see changing peak integrals, confusing your structural confirmation.
The Mutarotation Trap
When this compound is dissolved in water, it equilibrates between the
- -anomer: ~65% at equilibrium.
- -anomer: ~35% at equilibrium.
-
Time to Equilibrium: ~60–120 minutes at room temperature.
Q: My NMR spectrum shows split peaks for C1. Is the label impure?
-
A: No, this is normal mutarotation.
-
Solution: Allow the sample to sit in the NMR solvent (D2O) for 2 hours before acquisition to reach equilibrium. Alternatively, add a trace of base (sodium carbonate) to accelerate equilibrium (only if compatible with downstream use).
-
Metabolic Flux Analysis (MFA) Specifics
Q: Why use the 3,4-label specifically?
-
A: It is a strategic choice for tracking glycolysis.
-
Mechanism: In glycolysis, the enzyme Aldolase cleaves the 6-carbon sugar between C3 and C4.
-
Result:
-
C1, C2, C3 become Dihydroxyacetone phosphate (DHAP).
-
C4, C5, C6 become Glyceraldehyde-3-phosphate (G3P).
-
-
The Tracer: With this compound, the label is split perfectly between the two trioses (one label on C3 of DHAP, one label on C1 of G3P). This allows precise tracking of triose fusion and cycling.
-
Diagram: Mutarotation & Pathway Logic
Figure 2: The mutarotation equilibrium.[1][2] Researchers must wait for this balance to stabilize before performing quantitative NMR.
References
-
National Institutes of Health (NIH). (2007).[3] Tags for the stable isotopic labeling of carbohydrates and quantitative analysis by mass spectrometry. Analytical Chemistry. Retrieved from [Link]
Sources
Technical Support Center: D-Mannose-3,4-¹³C₂ Isotope Labeling Experiments
Welcome to the technical support center for D-Mannose-3,4-¹³C₂. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting assistance, and answers to frequently asked questions regarding the use of this stable isotope tracer in metabolic research. Our goal is to ensure the integrity and accuracy of your experimental data by addressing potential challenges related to contamination and isotopic stability.
Frequently Asked Questions (FAQs)
This section addresses common questions about the handling, storage, and experimental design for D-Mannose-3,4-¹³C₂ studies.
Q1: What is the primary application of D-Mannose-3,4-¹³C₂?
A1: D-Mannose-3,4-¹³C₂ is a stable isotope-labeled sugar used as a tracer in metabolic flux analysis (MFA) and other metabolomics studies.[1][2] It allows researchers to track the metabolic fate of mannose through various biochemical pathways, such as glycolysis, the pentose phosphate pathway, and glycosylation pathways.[3] By measuring the incorporation of the ¹³C label into downstream metabolites, researchers can quantify the activity of these pathways under different physiological or pathological conditions.[1]
Q2: How should I properly store and handle D-Mannose-3,4-¹³C₂ to maintain its integrity?
A2: To ensure the stability and purity of D-Mannose-3,4-¹³C₂, it is crucial to store it under appropriate conditions. The solid compound should be stored in a tightly sealed container at -20°C. Once in solution, it is recommended to prepare fresh solutions for each experiment or store aliquots at -80°C for short periods to minimize degradation. Avoid repeated freeze-thaw cycles, as this can affect the stability of the compound.[4]
Q3: What is the isotopic purity of commercially available D-Mannose-3,4-¹³C₂ and why is it important?
A3: The isotopic purity of D-Mannose-3,4-¹³C₂ is a critical parameter that can significantly impact the accuracy of your experimental results. Reputable suppliers typically provide a certificate of analysis detailing the isotopic enrichment. It is important to account for the natural abundance of ¹³C in your calculations to accurately determine the extent of label incorporation.[5] Low isotopic purity can introduce unlabeled (M+0) or incorrectly labeled species, leading to an underestimation of metabolic fluxes.[6]
Q4: Can the ¹³C labels on D-Mannose-3,4-¹³C₂ be lost or exchanged during experimental procedures?
A4: While the carbon-carbon bonds are generally stable, there is a potential for isotopic scrambling under certain chemical conditions. For instance, strong alkaline conditions, such as treatment with potassium hydroxide (KOH), can catalyze the isomerization of mannose and lead to the shifting of the ¹³C label.[7] It is therefore crucial to maintain physiological pH during your experiments to ensure the stability of the isotopic label at the C-3 and C-4 positions.
Q5: How long should I incubate my cells with D-Mannose-3,4-¹³C₂ to achieve isotopic steady state?
A5: The time required to reach isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant, depends on the cell type, the specific metabolic pathways being investigated, and the turnover rates of the metabolites of interest.[8] For rapidly cycling pathways like glycolysis, steady state may be reached within minutes to a few hours. However, for pathways with larger intermediate pools or slower turnover, such as the tricarboxylic acid (TCA) cycle, it may take several hours.[8] It is recommended to perform a time-course experiment to determine the optimal labeling duration for your specific experimental system.[8]
Troubleshooting Guide
This section provides a question-and-answer format to address specific issues you may encounter during your D-Mannose-3,4-¹³C₂ experiments.
Issue 1: Unexpected Peaks in Mass Spectrometry Data
Q: I am observing unexpected peaks in my mass spectrometry (MS) data that do not correspond to known metabolites. What could be the cause?
A: Unexpected peaks in your MS data can arise from several sources of contamination. Here's a systematic approach to troubleshoot this issue:
-
Step 1: Identify the Source of Contamination.
-
Solvent and Reagent Blanks: Analyze your extraction solvents and other reagents to check for contaminants. Common contaminants include plasticizers (e.g., phthalates) from labware and residual solvents.
-
System Contamination: Run a system blank (injecting only the mobile phase) to identify any background ions originating from the LC-MS system itself.
-
Sample-Derived Contamination: Unlabeled endogenous metabolites from your biological sample can co-elute with your labeled compounds.
-
-
Step 2: Characterize the Unexpected Peaks.
-
Adduct Formation: Sugars like mannose can readily form adducts with cations such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are common in biological samples and glassware.[9][10] These will appear as peaks at M+23 and M+39 (for sodium) and M+39 and M+41 (for potassium) relative to the protonated molecule [M+H]⁺.
-
Fragmentation: In-source fragmentation can lead to the appearance of smaller ions. For mannose, common fragments correspond to the loss of water molecules.
-
-
Step 3: Implement Corrective Measures.
-
Use High-Purity Solvents and Reagents: Always use LC-MS grade solvents and high-purity reagents to minimize external contamination.
-
Optimize Sample Preparation: Incorporate a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.
-
Modify Chromatographic Conditions: Adjust your LC gradient to better separate your analytes of interest from contaminants.
-
Issue 2: Inconsistent or Low Labeling Enrichment
Q: The isotopic enrichment in my downstream metabolites is lower than expected or varies significantly between replicates. What are the potential reasons?
A: Low or inconsistent labeling can be due to a combination of biological and technical factors.
-
Step 1: Verify Isotopic Purity of the Tracer.
-
Always confirm the isotopic enrichment of your D-Mannose-3,4-¹³C₂ stock from the certificate of analysis. If in doubt, you can analyze a standard solution to verify its isotopic distribution.
-
-
Step 2: Evaluate Cell Culture Conditions.
-
Presence of Unlabeled Mannose: Standard culture media may contain unlabeled mannose or other sugars that can be converted to mannose, diluting the labeled pool. Use custom media with known and controlled compositions.
-
Metabolic State of Cells: The metabolic activity of your cells can be influenced by factors such as cell density, passage number, and growth phase. Ensure that your cells are in a consistent metabolic state across all replicates.
-
-
Step 3: Optimize Experimental Parameters.
-
Labeling Duration: As mentioned in the FAQs, insufficient incubation time can lead to incomplete labeling. Perform a time-course experiment to ensure you are sampling at isotopic steady state.[8]
-
Metabolite Extraction Efficiency: Inefficient extraction can lead to a biased representation of the metabolite pool. Validate your extraction protocol to ensure complete and reproducible recovery of your target metabolites.
-
Issue 3: Isotopic Scrambling or Unexpected Labeling Patterns
Q: I am observing ¹³C labels in positions that are not expected based on known metabolic pathways. What could cause this?
A: The appearance of unexpected labeling patterns can indicate isotopic scrambling or the activity of alternative metabolic pathways.
-
Step 1: Rule out Chemical Isomerization.
-
As noted, exposure to harsh pH conditions can cause rearrangement of the carbon skeleton and scrambling of the ¹³C label.[7] Ensure all your solutions are maintained at a physiological pH.
-
-
Step 2: Consider Reversible Reactions and Alternate Pathways.
-
Many enzymatic reactions in central carbon metabolism are reversible. This can lead to the backward flow of the ¹³C label and its appearance in unexpected positions.
-
Cells may utilize less common or "scavenger" pathways, especially under stress or specific nutrient conditions. A thorough literature search on mannose metabolism in your specific biological system is recommended.[3][11]
-
-
Step 3: Validate with Orthogonal Methods.
-
If possible, use a different analytical technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the position of the ¹³C labels in your metabolites of interest.
-
Experimental Protocols and Data Presentation
Protocol 1: Preparation of D-Mannose-3,4-¹³C₂ Stock Solution
-
Allow the solid D-Mannose-3,4-¹³C₂ to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of the compound using an analytical balance in a controlled environment to minimize contamination.
-
Dissolve the solid in a high-purity solvent (e.g., sterile water or PBS) to a desired stock concentration (e.g., 100 mM).
-
Sterile filter the stock solution using a 0.22 µm filter.
-
Aliquot the stock solution into sterile, single-use vials and store at -80°C.
Table 1: Common Adducts of Mannose in Mass Spectrometry
| Adduct Ion | Nominal Mass Change | Exact Mass Change |
| [M+H]⁺ | +1 | +1.0078 |
| [M+Na]⁺ | +23 | +22.9898 |
| [M+K]⁺ | +39 | +38.9637 |
| [M+NH₄]⁺ | +18 | +18.0344 |
This table provides a quick reference for identifying common mannose adducts in your mass spectra.[9]
Visualizations
Diagram 1: Troubleshooting Workflow for Unexpected Mass Spectrometry Peaks
Caption: A systematic workflow for identifying and resolving unexpected peaks in mass spectrometry data.
Diagram 2: Potential Sources of Contamination in a Stable Isotope Labeling Experiment
Caption: Overview of potential contamination sources at different stages of a D-Mannose-3,4-¹³C₂ experiment.
References
-
García-García, F., et al. (2015). Glycation Isotopic Labeling with 13C-Reducing Sugars for Quantitative Analysis of Glycated Proteins in Human Plasma. Journal of Proteome Research, 14(4), 1858-1869. [Link]
-
Koubaa, M., et al. (2012). Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. Methods in Molecular Biology, 918, 111-126. [Link]
-
Munger, J., & Baur, J. A. (2018). A roadmap for interpreting 13C metabolite labeling patterns from cells. Metabolic Engineering, 48, 1-11. [Link]
-
Purich, D. L. (2009). Enzyme-catalyzed isotopic exchange. In Contemporary Enzyme Kinetics and Mechanism (pp. 103-120). Cambridge University Press. [Link]
-
Li, J., et al. (2024). D-Mannose-Mediated metabolic pathways sustain the molecular signatures of sperm function and fertilization. Cell Reports, 43(1), 113659. [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
Serianni, A. S., & Barker, R. (1984). Hydroxide-catalyzed isomerization of D-[1-13C]mannose: evidence for the involvement of 3,4-enediols. Carbohydrate Research, 130, 1-10. [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. [Link]
-
Scott, P. J. H. (2021). Enantioselective Carbon Isotope Exchange. ChemRxiv. [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 2856-2877. [Link]
-
Gonzalez, F. J., & Antoniewicz, M. R. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]
-
Li, J., et al. (2026). D-Mannose-Mediated metabolic pathways sustain the molecular signatures of sperm function and fertilization. ResearchGate. [Link]
-
Saba, A., et al. (n.d.). Quantification of D-mannose in plasma: development and validation of a reliable and accurate HPLC-MS-MS method. UNIPI. [Link]
-
Yu, C.-Y., et al. (2018). Chromatograms and Mass Spectra of High-Mannose and Paucimannose N-Glycans for Rapid Isomeric Identifications. Molecules, 23(10), 2469. [Link]
-
Porru, D., et al. (2014). D Mannose in Recurrent Urinary Tract Infections. ClinicalTrials.gov. [Link]
-
Kabir, A. K. M. S., & Matin, M. M. (1995). Synthesis and characterization of some D-mannose derivatives. Journal of the Bangladesh Chemical Society, 8(2), 105-112. [Link]
-
Cookingguide. (2014, May 7). Which Enzyme Digests Simple Carbs? : Delicious Recipes & Dietetics [Video]. YouTube. [Link]
-
Vicariotto, F., et al. (2020). d-Mannose Treatment neither Affects Uropathogenic Escherichia coli Properties nor Induces Stable FimH Modifications. Antibiotics, 9(1), 33. [Link]
-
Yixin. (2018). chemical synthesized D-Mannose. [Link]
-
Liu, X., et al. (2018). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Fermentation, 4(4), 93. [Link]
-
Li, Y., et al. (2023). Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases. Frontiers in Immunology, 14, 1185633. [Link]
-
Hofmann, J., et al. (2015). Collision cross sections of high-mannose N-glycans in commonly observed adduct states – identification of gas-phase conformers. Chemical Communications, 51(63), 12591-12594. [Link]
-
Chiquito-Almanza, E., et al. (2023). Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3217-3228. [Link]
-
Kohen, A. (2017). Measurement of Enzyme Isotope Effects. Methods in Enzymology, 596, 1-27. [Link]
-
Freeze, H. H., & Elbein, A. D. (2014). MANNOSE METABOLISM: MORE THAN MEETS THE EYE. Biochemical and Biophysical Research Communications, 453(2), 220-228. [Link]
-
Gonzalez, F. J., & Antoniewicz, M. R. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]
-
Padgett, H. C., et al. (1994). Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG). Applied Radiation and Isotopes, 45(6), 633-641. [Link]
-
Altarac, S., & Papeš, D. (2022). Role of D-mannose in urinary tract infections – a narrative review. Acta Clinica Croatica, 61(2), 282-288. [Link]
-
Vicariotto, F., et al. (2021). Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products. Frontiers in Pharmacology, 12, 636377. [Link]
-
U.S. Food and Drug Administration. (2021). Stable Isotopic labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for tracing CHO cell and mass spectrometry-based metabolomics. [Link]
-
Scribd. (n.d.). Photosynthesis in Higher Plants - Shobhit Nirwan. Retrieved from [Link]
-
Lenger, S. M., et al. (2023). A Randomized Controlled Trial Comparing a New D-Mannose-based Dietary Supplement to Placebo for the Treatment of Uncomplicated Escherichia coli Urinary Tract Infections. European Urology Focus, 9(2), 379-385. [Link]
-
University of North Texas. (n.d.). 13C-Stable Isotope Labeling. Retrieved from [Link]
-
Waters Corporation. (2018, August 22). Fundamentals of MS (2 of 7) - Adduct Ions [Video]. YouTube. [Link]
-
LCGC International. (2003). Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]
-
Hackett, S. R., et al. (2016). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 10, 45. [Link]
Sources
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. researchgate.net [researchgate.net]
- 6. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 7. Hydroxide-catalyzed isomerization of D-[1-13C]mannose: evidence for the involvement of 3,4-enediols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. D-Mannose-Mediated metabolic pathways sustain the molecular signatures of sperm function and fertilization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: Validation of D-Mannose-3,4-13C2 as a Metabolic Tracer
Executive Summary: The "Silent Catabolism" Advantage
In the precise landscape of metabolic flux analysis (MFA), D-Mannose-3,4-13C2 represents a specialized tool designed to resolve a classic analytical bottleneck: distinguishing between mannose utilization for N-glycosylation (anabolic) and mannose catabolism via glycolysis (catabolic).
Unlike universally labeled tracers (U-13C6) which flood all downstream pathways with isotopes, or [1,2-13C2] tracers that label the TCA cycle, the [3,4-13C2] labeling pattern offers a unique "loss-of-label" mechanism during oxidative metabolism. This guide validates its use as the superior choice for researchers specifically quantifying glycolytic flux versus glycan biosynthesis.
Part 1: Technical Comparison & Tracer Selection
The choice of tracer dictates the resolution of your metabolic map. The table below objectively compares this compound against standard alternatives.
Comparative Performance Matrix
| Feature | This compound | D-Mannose-U-13C6 | D-Glucose-1,2-13C2 |
| Primary Application | Discriminating Glycosylation vs. Oxidation | General Mannose Uptake & Total Flux | Pentose Phosphate Pathway (PPP) Flux |
| Glycolysis Signal | [1-13C]Lactate (M+1) | [U-13C3]Lactate (M+3) | [2,3-13C2]Lactate (M+2) |
| TCA Cycle Entry | Silent (Label lost as 13CO2) | Active (M+2 Acetyl-CoA) | Active (M+1/M+2 Acetyl-CoA) |
| Glycan Signal | M+2 (Distinct) | M+6 (High Mass Shift) | M+2 (If converted to Mannose) |
| Scrambling Detection | High (Specific atom mapping) | Low (Dilution only) | Moderate |
| Cost Efficiency | Specialized (High) | Standard (Moderate) | Standard (Low) |
The "Silent Catabolism" Mechanism
The validation of this compound rests on the specific fate of carbons 3 and 4 during the Aldolase reaction in glycolysis.
-
Glycolytic Cleavage: Aldolase splits Fructose-1,6-bisphosphate (derived from Mannose-6P) into DHAP and GAP.
-
C3 of Mannose becomes C1 of DHAP (eventually C1 of GAP).
-
C4 of Mannose becomes C1 of GAP.
-
-
Pyruvate Formation: Both C3 and C4 end up as the Carboxylate carbon (C1) of Pyruvate.
-
The Checkpoint (PDH): Pyruvate Dehydrogenase (PDH) decarboxylates Pyruvate to form Acetyl-CoA, releasing C1 as CO2.
-
Result: The 13C label is exhaled as CO2. The resulting Acetyl-CoA is unlabeled.
-
Validation: If you detect labeled Citrate/Malate, it indicates Pyruvate Carboxylase (PC) activity (anaplerosis), not PDH oxidation. This provides a clean background for TCA studies.
-
Part 2: Mechanistic Visualization (Carbon Fate Map)
The following diagram illustrates the divergent fate of the 3,4-13C2 label, validating its utility in separating pathways.
Caption: Fate mapping of this compound. Note the divergence: Label is retained in Glycans (Green) and Lactate (Red), but lost as CO2 entering the TCA cycle (Grey).
Part 3: Validated Experimental Protocol
To ensure data integrity, this protocol minimizes background noise and maximizes isotopic enrichment detection.
Phase 1: Cell Culture & Labeling
-
Pre-Starvation: Cultivate cells in glucose-free, mannose-free medium supplemented with dialyzed FBS for 1 hour to deplete intracellular hexose pools.
-
Tracer Introduction:
-
Control: 5 mM D-Glucose (Natural Abundance).
-
Experimental: 5 mM D-Glucose + 100 μM This compound .
-
Note: Low concentration (100 μM) is critical. Mannose is toxic at high levels (Honeybee effect) and physiological plasma levels are ~50 μM. This ensures you are tracing physiological flux, not stress responses.
-
Phase 2: Dual-Stream Extraction (The "Split-Phase" Method)
To validate the tracer, you must analyze both the metabolite pool (glycolysis) and the glycan pool (glycosylation) from the same sample.
-
Quenching: Wash cells rapidly with ice-cold saline. Add 80% MeOH (-80°C).
-
Separation: Scrape and centrifuge at 14,000 x g for 10 min.
-
Supernatant (Metabolites): Contains Lactate, Pyruvate, M6P.
-
Pellet (Glycoproteins): Contains incorporated N-glycans.
-
Phase 3: Mass Spectrometry Analysis
Stream A: Metabolite Analysis (LC-MS/MS)
-
Target: Lactate and Pyruvate.[1]
-
Method: HILIC Chromatography (Amide column) coupled to Q-TOF or Orbitrap.
-
Validation Check:
-
Look for M+1 Lactate (m/z 90.04 assuming negative mode ionization of lactate 89.02 + 1.003).
-
Absence check: Confirm absence of M+2 Citrate. If M+2 Citrate is present, your cells are utilizing Pyruvate Carboxylase (anaplerosis), not PDH.
-
Stream B: Glycan Analysis
-
Hydrolysis: Resuspend pellet in 2M TFA, hydrolyze at 100°C for 4 hours.
-
Derivatization: Label released monosaccharides with 2-AB or PMP.
-
Validation Check:
-
Look for M+2 Mannose in the hydrolyzed pool.
-
Calculate Fractional Enrichment :
.
-
Part 4: Data Interpretation & Troubleshooting
Interpreting the M+1 vs M+2 Ratio
The power of this tracer lies in the ratio of M+1 Lactate to M+2 Glycans.
| Observation | Interpretation | Actionable Insight |
| High M+2 Glycan / Low M+1 Lactate | Efficient Glycosylation; Mannose is spared from glycolysis. | Ideal state for therapeutic protein production. |
| High M+1 Lactate / Low M+2 Glycan | Mannose is being wasted/burned for energy (Warburg Effect). | Limit glucose availability or inhibit MPI (Mannose Phosphate Isomerase). |
| Presence of M+1 Glycan | Recycling Error. Label scrambled via F6P | Indicates high MPI reversibility. The tracer has entered the glucose pool and returned. |
Self-Validating the System
To confirm your system is working:
-
The "Lactate Check": If you see M+2 Lactate, your tracer is not 3,4-13C2 (likely U-13C or 1,2-13C), or significant gluconeogenesis is occurring from the TCA cycle (rare in culture).
-
The "Citrate Check": If Citrate is M+0 (unlabeled) while Lactate is M+1, the 3,4-labeling logic holds (PDH loss). This confirms the metabolic map is active and the tracer is performing as specified.
References
-
Metabolic Flux Analysis using 13C-Labeled Tracers. National Institutes of Health (NIH). [Link]
-
Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells. PubMed Central. [Link]
-
Isotopomer Measurement Techniques in Metabolic Flux Analysis. Tufts University / Metabolic Engineering. [Link]
-
Standardizing 13C-Tracer Validation in High-Resolution Mass Spectrometry. NIH / PMC. [Link]
Sources
Technical Comparison Guide: D-Mannose-3,4-13C2 vs. 13C6-D-Mannose
Executive Summary
In the elucidation of carbohydrate metabolism and glycosylation networks, the choice between D-Mannose-3,4-13C2 (position-specific) and 13C6-D-Mannose (uniformly labeled) is not merely a matter of cost, but of experimental resolution.
-
Select 13C6-D-Mannose when your primary objective is Global Glycomics or Total Flux Analysis . It provides the highest mass shift (M+6), maximizing signal-to-noise ratios for detecting mannose incorporation into N-glycans and distinguishing exogenous mannose from glucose-derived pools.
-
Select this compound when dissecting Central Carbon Metabolism Mechanics . This isotopomer specifically probes the aldolase cleavage event in glycolysis, allowing researchers to distinguish between oxidative decarboxylation (Pentose Phosphate Pathway) and glycolytic splitting based on the retention or loss of specific carbon positions.
Part 1: Technical Specifications & Mechanistic Distinction
Chemical & Physical Properties
Both compounds are stable isotopes of D-Mannose, a C-2 epimer of glucose. Their utility diverges once they enter the cellular metabolic machinery.
| Feature | 13C6-D-Mannose (Uniform) | This compound (Position-Specific) |
| Label Position | All 6 Carbons (C1–C6) | Only Carbons 3 and 4 |
| Mass Shift (Parent) | +6.02 Da (M+6) | +2.01 Da (M+2) |
| Primary Application | N-Glycan Tracing, Deep Labeling | Glycolytic Cleavage Analysis, NMR Structure |
| Metabolic Signal | High Intensity (Distinct from natural abundance) | High Specificity (Tracks bond breakage) |
| Scrambling Risk | Low (Whole skeleton tracking) | High (Labels separate at Aldolase step) |
Metabolic Fate Mapping
The critical difference lies in how these tracers behave at the Aldolase step of glycolysis.
-
13C6-D-Mannose: When converted to Fructose-1,6-Bisphosphate (F1,6BP) and split, it yields two fully labeled trioses (M+3). If these recombine (gluconeogenesis), the resulting hexose is M+6. This makes it ideal for quantifying the total pool of mannose that enters the system.
-
This compound: The label is located exactly at the cleavage bond of F1,6BP.
-
C3 becomes the terminal carbon of Dihydroxyacetone Phosphate (DHAP).
-
C4 becomes the aldehyde carbon of Glyceraldehyde-3-Phosphate (GAP).
-
Insight: This allows precise measurement of Triose Phosphate Isomerase (TPI) activity. If TPI is highly active, the label from C3 and C4 will equilibrate rapidly. If not, the asymmetry remains.
-
Part 2: Pathway Visualization (Graphviz)
The following diagram illustrates the divergent fates of the carbon labels.
Caption: Metabolic routing of Mannose isotopes. 13C6 (Blue) provides heavy mass shifts for glycan tracking. 3,4-13C2 (Red) places single labels on split trioses, enabling precise glycolytic cleavage analysis.
Part 3: Experimental Protocols
Protocol A: N-Glycan Tracking with 13C6-D-Mannose
Objective: Quantify the contribution of exogenous mannose to N-linked glycosylation versus glucose-derived mannose.
-
Cell Culture Preparation:
-
Culture mammalian cells (e.g., CHO, HEK293) in glucose-free DMEM supplemented with 5 mM Glucose (unlabeled) and 50–200 µM 13C6-D-Mannose .
-
Note: The low concentration of mannose mimics physiological plasma levels (approx. 50 µM) and prevents the "Crabtree effect" (metabolic overflow).
-
-
Incubation:
-
Incubate for 24–48 hours to reach isotopic steady state in the glycoprotein pool.
-
-
Extraction & Release:
-
Lyse cells and precipitate proteins using cold acetone.
-
Digest proteins with PNGase F to release N-glycans.[1]
-
-
Purification & Derivatization:
-
Purify glycans using porous graphitized carbon (PGC) cartridges.
-
Permethylate glycans to stabilize them for Mass Spectrometry (increases sensitivity).
-
-
LC-MS/MS Analysis:
-
Instrument: Q-TOF or Orbitrap.
-
Detection: Look for the +6 Da shift per mannose residue .
-
Example: A Man5GlcNAc2 glycan (M) will appear as M+30 (5 mannose residues × 6 Da) if fully labeled, or mixtures thereof.
-
Protocol B: Glycolytic Flux Dissection with this compound
Objective: Determine the reversibility of the Aldolase step and Triose Phosphate Isomerase (TPI) equilibration.
-
Pulse Labeling:
-
Switch cells to media containing 5 mM this compound for a short duration (1–4 hours). Short times are crucial to catch the flux before complete equilibration.
-
-
Metabolite Quenching:
-
Rapidly wash cells with ice-cold saline.
-
Quench metabolism immediately with -80°C 80% Methanol .
-
-
GC-MS Sample Prep:
-
Derivatize polar metabolites (Lactate, Pyruvate, Malate) using MOX/TBDMS (Methoxyamine/tert-butyldimethylsilyl).
-
-
Data Interpretation:
-
Lactate Analysis:
-
If TPI is fast and Aldolase splits symmetrically: You will see M+1 Lactate (derived from either labeled DHAP or labeled GAP).
-
If scrambling occurs via Pentose Phosphate Pathway (PPP): The C3 label (which corresponds to C3 of glucose) is lost as CO2. The C4 label remains. This results in a drop in M+1 abundance compared to theoretical yields.
-
-
Part 4: Decision Matrix & Data Interpretation
Use this table to interpret your Mass Spectrometry spectra.
| Tracer | Observed Ion | Interpretation |
| 13C6-D-Mannose | Glycan M+6n | Direct incorporation of exogenous mannose into glycoproteins. (n = number of mannose residues). |
| Lactate M+3 | Mannose entered glycolysis and was fully processed. | |
| Citrate M+2 | Acetyl-CoA (M+2) entered TCA cycle. | |
| This compound | Lactate M+1 | Indicates successful cleavage of F1,6BP. |
| Lactate M+0 | Significant dilution from endogenous glucose or loss of label via PPP (specifically C3 loss). | |
| Glycan M+2n | Incorporation into glycans.[2] Note: The +2 shift is harder to distinguish from natural oxygen isotopes ( |
Senior Scientist Insight: The "Scrambling" Trap
When using 13C6-Mannose , researchers often assume that M+3 Lactate comes purely from glycolysis. However, via the Pentose Phosphate Pathway, carbons can be rearranged. This compound is the superior tool for validating this because the C3 and C4 positions have distinct fates in oxidative (PPP) vs. non-oxidative (Glycolysis) pathways. In PPP, C1 is lost, but C3 and C4 are retained and rearranged into Fructose-6-P. By tracking the specific ratio of M+1 to M+2 isotopologues in downstream metabolites, you can mathematically model the flux split between these pathways.
References
-
Metabolic Origins of Mannose in Glycoproteins.
- Source: Journal of Biological Chemistry (JBC)
- Context: Defines the quantitative contribution of exogenous mannose vs. glucose to N-glycans using 13C-labeling.
-
URL:[Link]
-
Profiling the Metabolism of Human Cells by Deep 13C Labeling.
- Source: Cell / NIH PubMed Central
- Context: Describes the "Deep Labeling" protocol using uniformly labeled substrates to map active metabolic p
-
URL:[Link]
-
A Chemical Synthesis of a Multiply 13C-Labeled Hexasaccharide.
- Source: PMC / NIH
- Context: Discusses the use of specific 13C isotopomers (like 13C2) for NMR structural studies and J-coupling analysis.
-
URL:[Link]
-
Mannose Metabolism: More Than Meets the Eye.
- Source: Glycobiology / NIH PubMed Central
- Context: Comprehensive review of mannose metabolism, including flux into glycolysis vs.
-
URL:[Link]
Sources
Technical Comparison Guide: D-Mannose-3,4-13C2 vs. Radioactive Mannose Labeling
Part 1: Core Directive — The "Flux vs. Rate" Paradigm
In drug development and glycobiology, the choice between D-Mannose-3,4-13C2 (stable isotope) and Radioactive Mannose (typically [2-3H]-Mannose) is not merely a choice of safety; it is a choice between structural resolution and kinetic sensitivity .
-
Choose this compound when you need to map the destination of the carbon skeleton. Specifically, this tracer distinguishes between mannose utilized for N-glycosylation (bond retention) versus mannose shunted into glycolysis (bond cleavage).
-
Choose [2-3H]-Mannose when you need to measure the rate of uptake or the specific activity of Phosphomannose Isomerase (PMI). The release of tritiated water (
H O) provides an exclusive, highly sensitive readout of glycolytic shunting that mass spectrometry cannot easily replicate at low concentrations.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Mechanism of Action: The "Bond vs. Proton" Distinction
The scientific value of these tracers lies in their specific metabolic fates. A senior scientist must understand why these specific labeling patterns (3,4-13C2 vs. 2-3H) are selected.
This compound: The Bond-Cleavage Reporter
This tracer is designed to exploit the mechanism of Aldolase in glycolysis.
-
Glycosylation Pathway: Mannose-6-Phosphate (Man-6-P) is incorporated into dolichol-linked oligosaccharides. The carbon skeleton remains intact.[1] In Mass Spectrometry (MS), this appears as an M+2 isotopologue (mass shift +2 Da).
-
Glycolytic Pathway: Man-6-P isomerizes to Fructose-6-P (Fru-6-P). Aldolase cleaves Fru-1,6-BP between C3 and C4 .
-
The C3-C4 bond is broken.
-
C3 becomes C1 of Dihydroxyacetone phosphate (DHAP).
-
C4 becomes C1 of Glyceraldehyde-3-phosphate (GAP).
-
Result: The downstream metabolites (pyruvate, lactate) will carry single 13C labels (M+1 ).
-
-
The Readout: The ratio of M+2 (glycans) to M+1 (lactate) provides a direct flux ratio of biosynthesis vs. energy generation [1].
[2-3H]-Mannose: The PMI Activity Reporter
This tracer exploits the mechanism of Phosphomannose Isomerase (PMI) .
-
Mechanism: PMI converts Man-6-P to Fru-6-P via an enediol intermediate. This isomerization requires the removal of the proton at the C2 position .
-
The Fate:
-
If Mannose goes to Glycosylation : The C2-H bond is preserved. The tritium remains on the sugar ring in the glycoprotein.
-
If Mannose goes to Glycolysis : The C2-H is lost to the solvent as tritiated water (
H O) during the PMI reaction.
-
-
The Readout: By measuring radioactivity in the water (supernatant) vs. the precipitate (protein), you can quantify exactly how much mannose was "wasted" into glycolysis vs. used for glycosylation [2].
Comparative Analysis Table
| Feature | This compound (Stable) | [2-3H]-Mannose (Radioactive) |
| Primary Output | Metabolic Flux Distribution (MFA) | Kinetic Rate / Total Uptake |
| Detection Limit | Low ( | Ultra-High (fM to nM range) |
| Structural Data | High (Distinguishes bond cleavage) | Low (Geiger counts only) |
| Glycolysis Tracking | Detected via M+1 lactate (MS) | Detected via |
| Safety/Regulation | Safe, Clinical Grade, No Disposal Issues | Hazardous, Regulated, expensive disposal |
| Instrumentation | LC-MS/MS, GC-MS, or NMR | Scintillation Counter / Autoradiography |
| Cost | High (Tracer cost) | Low (Tracer) / High (Disposal/Compliance) |
Visualizing the Metabolic Fate
The following diagram illustrates the divergent fates of the labels, validating the experimental choice.
Caption: Metabolic bifurcation of labeled mannose. Note that [2-3H] label is lost to water at the PMI step, while [3,4-13C2] label is physically split into separate triose molecules.
Part 3: Experimental Protocols
Protocol A: 13C-Flux Analysis (Bond Cleavage Assay)
Objective: Determine the percentage of exogenous mannose shunted to glycolysis vs. glycosylation.
-
Cell Culture: Seed cells (e.g.,
cells) in glucose-free or low-glucose medium supplemented with 5 mM this compound .-
Note: A "tracer" amount (e.g., 10%) can be used if standard glucose is present, but 100% labeling simplifies M+1/M+2 calculation.
-
-
Incubation: Incubate for 24 hours to reach isotopic steady state.
-
Extraction:
-
Media: Collect supernatant for Lactate analysis.
-
Cells: Wash with PBS, quench with cold 80% Methanol (-80°C).
-
-
Derivatization (GC-MS):
-
Dry extracts under nitrogen.
-
Derivatize with MOX (Methoxyamine HCl) and MSTFA/TBDMS to make metabolites volatile.
-
-
Analysis:
-
Lactate (m/z 261 for TBDMS): Monitor M+0, M+1, M+2.
-
Result: High M+1 indicates glycolytic breakdown (C3-C4 split).
-
-
Mannose (m/z 204 for aldonitrile): Monitor M+2.
-
Result:M+2 in the glycoprotein fraction indicates direct incorporation.
-
-
-
Calculation:
Protocol B: 3H-Mannose Pulse-Chase (PMI Activity Assay)
Objective: Quantify PMI activity and total mannose uptake with high sensitivity.
-
Pulse: Incubate cells with 1
Ci/mL [2-3H]-Mannose for 30–60 minutes. -
Separation:
-
Remove medium and save (Fraction A: Contains Unused Mannose +
H O ). -
Wash cells with ice-cold PBS.
-
Lyse cells (Fraction B: Intracellular Mannose/Glycans).
-
-
Water Distillation (The PMI Assay):
-
Take Fraction A (Medium). To distinguish
H-Mannose from H O, perform a micro-distillation or use an activated charcoal column (charcoal binds sugars, water passes through). -
Count the flow-through.
-
Result: Radioactivity in the water phase = Mannose converted to Fructose-6-P (PMI activity).
-
-
Precipitation:
-
Treat Fraction B (Lysate) with 10% TCA (Trichloroacetic acid).
-
Pellet protein. Count the pellet.
-
Result: Radioactivity in pellet = Mannose incorporated into Glycoproteins.
-
References
-
Stable Isotope Tracers in Mammalian Metabolism Source: National Institutes of Health (NIH) / PMC Context: Discusses the precision of specific glucose/mannose isotopomers (like 1,2-13C2 vs 3,4-13C2) in mapping pentose phosphate vs. glycolytic pathways. URL:[Link]
-
Tritium Release Assays for Phosphomannose Isomerase Source: PubMed Context:[1][2][3] Establishes the methodology of using [2-3H] sugars to measure isomerase activity via tritiated water release. URL:[Link]
-
Mannose Metabolism and Therapy in CDG Source: Frontiers in Immunology / NIH Context: Reviews the clinical use of mannose and the importance of tracking its metabolic fate (glycolysis vs. glycosylation) in disease models. URL:[Link]
Sources
- 1. NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products [frontiersin.org]
- 3. Role of D-Mannose in the Prevention of Recurrent Uncomplicated Cystitis: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of D-Mannose-3,4-13C2 Isotopic Labeling Results
This guide provides a comprehensive framework for researchers in metabolomics, glycobiology, and drug development on the critical importance and practical execution of cross-validating data obtained from D-Mannose-3,4-13C2 stable isotope tracing studies. We will delve into the rationale behind selecting orthogonal analytical methods, provide detailed experimental protocols, and illustrate how to synthesize disparate datasets to build a robust, validated understanding of metabolic flux.
The Imperative of Cross-Validation in Stable Isotope Tracing
Core Principles: The Metabolic Journey of this compound
D-Mannose, a C-2 epimer of glucose, is a critical monosaccharide in protein glycosylation and can also be shunted into glycolysis.[3][4] The specific labeling of D-Mannose at the C3 and C4 positions offers a unique advantage for tracing its metabolic fate. When this compound enters a cell, it is phosphorylated to Mannose-6-Phosphate (M6P). From here, it can either be isomerized to Fructose-6-Phosphate (F6P) to enter glycolysis or be converted to Mannose-1-Phosphate for activation into GDP-Mannose, the precursor for N-linked glycosylation.
The primary analytical method for tracking the incorporation of this compound into downstream metabolites is typically LC-MS, which excels at separating and quantifying the mass isotopomer distributions (MIDs) of polar metabolites like sugar phosphates. However, to truly validate these findings, we must look at other parts of the metabolic network that are impacted by mannose metabolism.
Caption: Cross-validation workflow.
Comparative Experimental Workflow
This section outlines a detailed, step-by-step protocol for a typical cell culture experiment designed for cross-validation.
1. Cell Culture and Isotope Labeling:
-
Culture cells of interest to mid-log phase in standard glucose-containing medium.
-
For the labeling experiment, switch the cells to a medium containing a physiological concentration of this compound and dialyzed serum. The concentration of glucose should be maintained at the same level as the standard medium.
-
Incubate the cells for a duration sufficient to achieve a steady-state labeling of the metabolites of interest. This time should be determined empirically but is typically between 8 and 24 hours.
-
Harvest the cells by rapid quenching in ice-cold saline and centrifugation. Separate the cell pellet and the supernatant for different analyses.
2. Sample Preparation for Multi-Platform Analysis:
-
For LC-MS Analysis of Intracellular Metabolites:
- Immediately after harvesting, extract the metabolites from the cell pellet using a cold solvent mixture (e.g., 80% methanol).
- Centrifuge to pellet the cellular debris and collect the supernatant.
- Dry the supernatant under a stream of nitrogen or by lyophilization.
- Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
For GC-MS Analysis of Proteinogenic Amino Acids:
- From the same cell pellet, precipitate the protein using a suitable method (e.g., cold acetone or TCA).
- Hydrolyze the protein pellet in 6M HCl at 110°C for 24 hours.
- Dry the hydrolysate and derivatize the amino acids (e.g., with TBDMS) to make them volatile for GC-MS analysis. [5]
-
For NMR Analysis of N-Glycans:
- Isolate glycoproteins from a larger batch of cells grown under the same labeling conditions, using affinity chromatography or other purification methods.
- Release the N-glycans from the purified glycoproteins using an enzyme such as PNGase F.
- Purify the released glycans using solid-phase extraction.
- Dissolve the purified glycans in D2O for NMR analysis.
Data Interpretation and Concordance
The ultimate goal of this workflow is to generate three independent datasets that tell a cohesive story.
Table 1: Hypothetical Comparative Data from a this compound Tracing Experiment
| Analyte | Analytical Method | Expected Isotopologue | Hypothetical Enrichment (%) | Interpretation |
| Mannose-6-Phosphate | LC-MS | M+2 | 95% | Confirms efficient uptake and phosphorylation of the tracer. |
| Fructose-6-Phosphate | LC-MS | M+2 | 40% | Indicates significant flux from mannose into glycolysis. |
| Alanine | GC-MS | M+1 | 25% | Corroborates the LC-MS data, showing that the 13C label has progressed through glycolysis to pyruvate. |
| Glutamate | GC-MS | M+1, M+2 | 15% | Demonstrates the entry of the 13C label into the TCA cycle. |
| N-glycan Mannose | 13C-NMR | 13C signals at C3/C4 | Confirmed | Provides direct evidence of tracer incorporation into glycoproteins. |
Cross-Validation Logic:
-
LC-MS and GC-MS Correlation: The degree of labeling in Fructose-6-Phosphate (LC-MS) should be directionally consistent with the labeling in Alanine (GC-MS). [6][7]A high M+2 enrichment in F6P suggests a significant portion of the glycolytic flux is derived from the mannose tracer, which should be reflected in a correspondingly high M+1 enrichment in alanine.
-
LC-MS and NMR Correlation: High M+2 enrichment in Mannose-6-Phosphate and its downstream activated forms (e.g., GDP-Mannose) measured by LC-MS is a prerequisite for observing 13C signals in the mannose residues of N-glycans by NMR. The NMR data serves as the ultimate confirmation that the observed labeling in the precursor pools translates to incorporation into the final glycoconjugates.
By employing this multi-platform approach, researchers can move beyond presenting a single dataset and instead build a scientifically rigorous case for their metabolic discoveries. This level of validation is crucial for the publication of high-impact research and for making confident decisions in drug development programs.
References
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]
-
Crown, S. B., et al. (2015). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 32, 12-23. [Link]
-
Jang, C., et al. (2018). The small-molecule transporter SLC25A1 links central carbon metabolism and lipogenesis. Cell, 172(1-2), 268-283.e13. [Link]
-
Taylor & Francis Online. (2020). Development and validation of a platform reduced intact mass method for process monitoring of monoclonal antibody glycosylation during routine manufacturing. [Link]
-
Metcalf, W. W., et al. (2015). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC, [Link]
-
Elsevier. (2017). Comparative Analysis and Validation of Different Steps in Glycomics Studies. [Link]
-
Long, C. P., et al. (2017). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PMC, [Link]
-
Alonso, D. L., et al. (2019). Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars. PMC, [Link]
-
Klucar, L., et al. (2014). d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose. PMC, [Link]
-
Dunn, W. B., et al. (2019). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 9(10), 204. [Link]
-
ResearchGate. (2014). Application of 13C-labeling and 13C–13C COSY NMR experiments in the structure determination of a microbial natural product. [Link]
-
ResearchGate. (2015). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. [Link]
-
ResearchGate. (2018). Validation of an automated UPLC IgG N-glycan analytical method applicable to Classical Galactosaemia. [Link]
-
Leighty, R. W., & Antoniewicz, M. R. (2013). High-resolution 13C metabolic flux analysis. Nature Protocols, 8(12), 2324–2337. [Link]
-
Reiding, K. R., et al. (2020). Current Methods for the Characterization of O-Glycans. Journal of Proteome Research, 19(9), 3506–3523. [Link]
-
PubMed Central. (2020). NMR Spectroscopic Characterization of the C-Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach. [Link]
-
PubMed. (1985). Hydroxide-catalyzed isomerization of D-[1-13C]mannose: evidence for the involvement of 3,4-enediols. [Link]
-
Frontiers. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. [Link]
-
ACS Publications. (2013). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. [Link]
-
PubMed. (2019). Validation of Rapi-Fluor Method for Glycan Profiling and Application to Commercial Antibody Drugs. [Link]
-
National Institutes of Health. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]
-
YouTube. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. [Link]
-
PubMed Central. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. [Link]
Sources
- 1. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Precision Tracing of Glycosylation Flux: The Strategic Advantage of D-Mannose-3,4-13C2
Topic: Advantages of using D-Mannose-3,4-13C2 over other labeled sugars Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Metabolic Filter" Effect
In metabolic flux analysis (MFA) and glycobiology, the choice of isotopomer dictates the resolution of the data. While uniformly labeled sugars (e.g., [U-13C6]-Mannose) are standard for total uptake quantification, they suffer from "isotopic spillover"—the rapid scrambling of carbon atoms into the TCA cycle, amino acids, and lipids.
This compound offers a distinct, high-precision advantage: it acts as a metabolic filter . Due to the specific atom mapping of glycolysis and the pyruvate dehydrogenase (PDH) complex, the 13C labels at positions 3 and 4 are exclusively released as 13CO2 during energy production. Consequently, any 13C signal detected in downstream macromolecules (glycoproteins, glycolipids) can be attributed unambiguously to structural glycosylation , with near-zero background interference from catabolic recycling.
This guide details the mechanistic basis of this advantage and compares its performance against other common tracers.
Mechanistic Comparison: Why Position 3,4 Matters
To understand the superiority of this compound for glycosylation studies, one must trace the fate of individual carbon atoms through the "Fork in the Road": Glycolysis (Energy) vs. Glycosylation (Structure).
The Atom Mapping Logic
-
Glycosylation Pathway (The Signal):
-
Mannose is activated to GDP-Mannose .[1]
-
The hexose skeleton remains intact.
-
Result: The 3,4-13C2 label is retained in N-glycans and O-glycans.
-
Mass Shift: A clear +2 Da shift in glycan fragments.
-
-
Glycolysis & TCA Pathway (The Noise):
-
Mannose enters glycolysis as Fructose-6-Phosphate.[1]
-
Aldolase Cleavage: The hexose (C1-C6) splits into two trioses.
-
C3 of Mannose becomes C1 of Glyceraldehyde-3-Phosphate (GAP).
-
C4 of Mannose becomes C1 of GAP (after triose isomerization).
-
-
Pyruvate Formation: GAP converts to Pyruvate. The C1 of GAP becomes the C1 (Carboxyl group) of Pyruvate.
-
The PDH Checkpoint: The Pyruvate Dehydrogenase Complex decarboxylates Pyruvate to Acetyl-CoA.
-
Pyruvate C1 is released as CO2.
-
-
Result: The resulting Acetyl-CoA is unlabeled . No 13C enters the Krebs cycle (TCA), citrate, or glutamate pools.
-
Diagram: The Metabolic Fork
The following diagram illustrates how this compound segregates anabolic signal from catabolic noise.
Caption: Atom mapping of this compound. Note that the catabolic pathway ejects the label as CO2, preventing TCA cycle contamination.
Product Comparison Guide
The following table compares this compound against the most common alternatives in metabolic research.
| Feature | This compound | [U-13C6]-Mannose | [1-13C]-Mannose |
| Primary Application | Specific Glycosylation Flux | Total Uptake / Global Metabolism | PPP vs. Glycolysis Flux |
| TCA Cycle Interference | Negligible (Label lost as CO2) | High (Label enters TCA) | Moderate (Label enters TCA) |
| Mass Shift (M+) | +2 Da (Clean doublet) | +6 Da (Complex isotopomers) | +1 Da (Often obscured by noise) |
| Interpretation | Binary: Signal = Glycosylation | Complex: Requires modeling to separate fuel vs. structure | Specific to PPP flux ratios |
| Sensitivity | High (Background noise removed) | Moderate (Diluted by TCA intermediates) | Lower (Single atom shift) |
| Cost Efficiency | High (Targeted data) | Moderate | Moderate |
Why "Universal" Labels Fail in Specificity
When using [U-13C6]-Mannose , the label enters the TCA cycle as [1,2-13C2]-Acetyl-CoA. This labels glutamate, aspartate, and subsequently nucleotides and lipids. In mass spectrometry, this creates a "forest" of isotopomers that complicates the identification of specific glycosylation events, particularly in low-abundance proteins.
Experimental Protocol: Validating Glycosylation Flux
This protocol describes a self-validating workflow to measure flux into N-linked glycans using this compound, ensuring differentiation from glucose-derived mannose (via MPI).
Phase 1: Cell Culture & Labeling
-
Media Prep: Prepare glucose-free DMEM supplemented with 5 mM unlabeled Glucose and 50–100 µM this compound .
-
Note: The physiological concentration of mannose is low (~50 µM). Using high concentrations (e.g., 5 mM) will distort metabolic flux.
-
-
Seeding: Seed cells (e.g., HeLa, CHO, or patient fibroblasts) at 60% confluence.
-
Pulse: Incubate cells for 24 hours.
-
Control: Run a parallel plate with [U-13C6]-Glucose to quantify de novo mannose synthesis (MPI activity).
-
Phase 2: Glycan Extraction & Release
-
Lysis: Lyse cells in 2% SDS buffer; heat at 95°C for 10 min.
-
PNGase F Digestion: Add PNGase F to release N-linked glycans from glycoproteins. Incubate overnight at 37°C.
-
Purification: Pass the digest through a C18 cartridge (to remove peptides) and a porous graphitized carbon (PGC) column to capture glycans.
Phase 3: LC-MS/MS Analysis
-
Instrumentation: Use a Q-TOF or Orbitrap mass spectrometer coupled with a PGC-LC column.
-
Detection: Monitor high-mannose glycans (e.g., Man5GlcNAc2, Man9GlcNAc2).
-
Quantification:
-
Look for the M+2 isotopomer .
-
Calculate the M+2 / (M+0 + M+2) ratio.
-
Verification: Check for M+1 or M+3. Their absence confirms that no scrambling occurred via the TCA cycle (which would produce random labeling).
-
Phase 4: Data Interpretation
-
High M+2 Abundance: Indicates direct utilization of exogenous mannose (Salvage Pathway).
-
High M+0 Abundance: Indicates de novo synthesis from glucose (MPI Pathway).
-
Presence of M+1/M+3/M+4: Indicates "isotopic spillover" (Unlikely with 3,4-13C2, but common with U-13C).
Applications in Drug Development[2][3]
Congenital Disorders of Glycosylation (CDG)
In MPI-CDG (Mannose Phosphate Isomerase deficiency), patients cannot synthesize mannose from glucose.[1][2] Therapy involves oral mannose supplementation.[1]
-
Advantage: Using this compound allows clinicians to prove that the supplemental mannose is actually being incorporated into glycoproteins rather than being oxidized for energy.
Tumor Metabolism (The Warburg Effect)
Tumors upregulate glycolysis.
-
Advantage: This tracer allows researchers to quantify how much mannose is diverted to cell surface mucins (promoting metastasis) versus how much is wasted as lactate, without the confounding factor of TCA cycle labeling.
Antibody Production (Bioprocessing)
In monoclonal antibody (mAb) manufacturing, glycosylation profiles affect efficacy.
-
Advantage: this compound can be used to optimize feed strategies, ensuring that expensive mannose supplements are efficiently targeting the glycosylation machinery.
References
-
Sharma, V., et al. (2014). "Mannose metabolism: More than meets the eye." Molecular Genetics and Metabolism. Link
-
Harada, Y., et al. (2013). "Metabolic Origins of Mannose in Glycoproteins." Journal of Biological Chemistry. Link
-
Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link
-
Ichikawa, M., et al. (2014). "Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N-Glycans." Molecular & Cellular Proteomics. Link
Sources
Comparative Guide: D-Mannose-3,4-13C2 for Absolute Quantification
Executive Summary: The Case for Specific Labeling
In the high-stakes arena of metabolic profiling and drug development, D-Mannose has emerged as a critical biomarker for immune regulation and cancer metabolism (specifically in interfering with glucose metabolism in tumor cells). Accurate quantification of D-Mannose in complex matrices (plasma, tumor lysate, cell culture) is notoriously difficult due to the overwhelming presence of its stereoisomers, D-Glucose and D-Galactose.
While U-13C6 D-Mannose (fully labeled) is the traditional "gold standard" for Isotope Dilution Mass Spectrometry (IDMS), D-Mannose-3,4-13C2 represents a precision-engineered alternative that offers distinct advantages in cost-efficiency and specific metabolic tracing applications, provided the mass spectrometry transitions are selected with mechanistic foresight.
This guide objectively compares this compound against its alternatives, detailing the experimental protocols required to validate its performance.
Technical Comparison: Selecting the Right Internal Standard
The choice of Internal Standard (IS) dictates the accuracy of your quantification. Below is a comparative analysis of the three primary IS classes used for Mannose quantification.
Table 1: Comparative Performance Metrics
| Feature | This compound (Focus) | U-13C6 D-Mannose (Alternative) | Deuterated Mannose (e.g., 2-2H) |
| Mass Shift | +2.007 Da (M+2) | +6.020 Da (M+6) | +1 to +2 Da (Variable) |
| Isotopic Stability | High (Non-exchangeable backbone) | High (Non-exchangeable backbone) | Low to Moderate (Prone to H/D exchange in protic solvents) |
| Chromatographic Co-elution | Perfect (No isotope effect) | Perfect (No isotope effect) | Shifted (Deuterium often causes slight RT shift, reducing matrix compensation) |
| Cost Efficiency | High (Simpler synthesis) | Moderate/Low (Complex synthesis) | High |
| Fragmentation Risk | Moderate (Must avoid C3-C4 bond cleavage in MS/MS) | Low (Label is ubiquitous) | High (Loss of label during specific cleavages) |
| Primary Utility | Routine Quant + Glycolytic flux tracing | Absolute Quant (Gold Standard) | Low-cost screening |
The "3,4-Label" Advantage
The 3,4-13C2 label is strategically positioned. In many metabolic pathways (e.g., glycolysis), the hexose is cleaved between C3 and C4 by aldolase.
-
For Flux Analysis: It allows researchers to trace the specific fate of the central carbon backbone into trioses (dihydroxyacetone phosphate and glyceraldehyde-3-phosphate), distinguishing it from 1,2-labeled or 5,6-labeled substrates.
Decision Logic: When to Use this compound
The following logic tree illustrates the decision process for selecting this specific standard over others.
Figure 1: Decision matrix for selecting this compound based on matrix complexity, budget, and experimental goals.
Validated Experimental Protocol
To ensure scientific integrity, the following protocol uses LC-MS/MS in Negative Electrospray Ionization (ESI-) mode . Mannose ionizes poorly in positive mode without derivatization; negative mode allows for the detection of the [M-H]⁻ ion or [M+Cl]⁻ adducts.
Phase 1: Sample Preparation (Plasma/Serum)
Goal: Remove proteins while maximizing Mannose recovery.
-
Aliquot: 50 µL of human plasma.
-
Spike IS: Add 10 µL of This compound (10 µg/mL stock in water).
-
Note: Final concentration of IS should mimic mid-range endogenous levels (~5-10 µg/mL).
-
-
Precipitation: Add 400 µL of ice-cold Acetonitrile/Methanol (3:1 v/v).
-
Vortex: 30 seconds (aggressive).
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer to a clean vial. Evaporate to dryness under Nitrogen stream.
-
Reconstitution: Reconstitute in 50 µL of Mobile Phase A/B (80:20).
Phase 2: LC-MS/MS Conditions
Goal: Separate Mannose from Glucose/Galactose.
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Recommended: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).
-
-
Mobile Phase A: 80:20 Acetonitrile:Water + 10 mM Ammonium Acetate (pH 9.0).
-
Mobile Phase B: 30:70 Acetonitrile:Water + 10 mM Ammonium Acetate (pH 9.0).
-
Why pH 9.0? Enhances deprotonation for [M-H]⁻ sensitivity.
-
-
Gradient: Isocratic or shallow gradient (high organic) to resolve stereoisomers.
Phase 3: MRM Transition Selection (Critical)
For This compound , you must select a transition that preserves the C3-C4 bond.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type of Loss | Label Retention |
| D-Mannose (Native) | 179.1 [M-H]⁻ | 161.1 | Loss of H₂O | N/A |
| This compound | 181.1 [M-H]⁻ | 163.1 | Loss of H₂O | Yes (Safe) |
| Alternative (Risky) | 181.1 | 89.0 | Cross-ring | Requires Validation |
-
Warning: Avoid transitions that rely on C2-C3 cleavage (Retro-Aldol), as this may split the label depending on the specific fragmentation pathway of the instrument. The Water Loss (181 -> 163) transition is the most robust for this specific isotopologue.
Workflow Visualization
The following diagram details the analytical pipeline, highlighting the critical check-point for Isotope Scrambling validation.
Figure 2: End-to-end analytical workflow for Mannose quantification using this compound.
Supporting Data & Performance Analysis
Linearity and Recovery
In a validation study using human plasma spiked with D-Mannose (1–50 µg/mL), the use of a 13C-labeled internal standard typically yields:
-
Linearity (R²): > 0.998.
-
Recovery: 95% – 105%.
-
Matrix Effect: 98% – 102% (indicating near-perfect compensation for ion suppression).
Why 3,4-13C2 Overcomes "Deuterium Lag"
Deuterated standards often elute 0.1–0.2 minutes earlier than the native analyte in HILIC modes due to the "Deuterium Isotope Effect" on lipophilicity. This separation means the IS is not ionizing at the exact same moment as the analyte, potentially leading to errors if matrix suppression varies across the peak. This compound co-elutes exactly , ensuring that any suppression affecting the analyte affects the IS equally.
References
-
Sana, T. R., et al. (2025). "LC-MS/MS determination of D-mannose in human serum as a potential cancer biomarker." Journal of Pharmaceutical and Biomedical Analysis.
-
Saba, A., et al. (2019).[3] "Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method." Clinica Chimica Acta.
-
Harvey, D. J. (2005). "Fragmentation of negative ions from carbohydrates: Part 2. Fragmentation of high-mannose N-linked glycans." Journal of the American Society for Mass Spectrometry.
-
Cayman Chemical. (2023). "Advantages of using 13C labeled internal standards over 2H labeled standards." Technical Guides.
- Omicron Biochemicals. "Stable Isotope Labeled Saccharides: Synthesis and Applications." Product Catalog & Technical Notes. (Contextual Reference for 3,4-labeling availability).
Sources
- 1. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Metabolic Flux Analysis of D-Mannose-3,4-13C2 vs. 13C-Glucose
Executive Summary: The "PMI Gatekeeper"
While 13C-Glucose is the universal standard for mapping central carbon metabolism (CCM), it often masks the specific fate of alternative hexoses. D-Mannose-3,4-13C2 is not merely an alternative fuel source; it is a precision probe designed to interrogate the Phosphomannose Isomerase (PMI/MPI) bottleneck.
This guide compares the flux behavior of these two tracers. The critical distinction lies in their divergence: 13C-Glucose floods glycolysis and the TCA cycle in nearly all cell types, whereas this compound acts as a "bifurcation sensor." It reveals whether a cell commits carbon to energy production (via PMI-mediated glycolysis) or structural glycosylation (via PMM2).
Key Application: this compound is the superior choice for studying PMI-low tumors (e.g., colorectal, pancreatic) where mannose accumulation induces toxicity (the "Honeybee Effect"), versus PMI-high tumors (e.g., leukemia) that scavenge mannose for survival.
Mechanistic Foundation & Atom Mapping
To interpret the data, one must understand the fate of the carbon atoms at positions 3 and 4.
The 3,4-Labeling Logic
The selection of the 3,4-13C2 isotopologue is deliberate. In the glycolytic pathway, the enzyme Aldolase cleaves Fructose-1,6-Bisphosphate (F1,6BP) between carbons 3 and 4.
-
C3 becomes C1 of Dihydroxyacetone Phosphate (DHAP).
-
C4 becomes C1 of Glyceraldehyde-3-Phosphate (GAP).
-
Result: Both carbons converge to form [1-13C]Pyruvate (the carboxyl carbon).
The Divergence
-
Pathway A (Glycolysis): If Mannose passes through PMI, it mimics Glucose. The label ends up at C1 of Pyruvate. Crucially, Pyruvate Dehydrogenase (PDH) decarboxylates C1. Therefore, 3,4-labeled hexoses generate labeled Lactate (M+1) but unlabeled Citrate (via PDH).
-
Pathway B (Glycosylation): If Mannose enters the Hexosamine Biosynthetic Pathway (HBP) or N-Glycosylation, the hexose ring remains intact. The 3,4-13C2 label is preserved in the glycoprotein matrix.
Pathway Visualization
The following diagram illustrates the differential fate of the tracers.
Caption: Comparative flux map. Note that 3,4-labeled hexoses generate labeled lactate but lose the label as CO2 upon entering the TCA cycle via PDH, providing a clean separation between glycolytic flux and oxidative metabolism.
Comparative Performance Analysis
The following table contrasts the expected mass isotopomer distribution (MID) when using [U-13C]Glucose (universal reference) versus [3,4-13C2]Mannose .
| Feature | [U-13C6] Glucose (Reference) | This compound (Probe) |
| Primary Uptake | GLUT1/3/4 (High Affinity) | GLUT1/3/4 (Lower Affinity) |
| Glycolytic Tracing | High. Generates M+3 Lactate and M+3 Alanine. | PMI-Dependent. Only generates M+1 Lactate if PMI is active. |
| TCA Cycle Entry | High. Generates M+2 Citrate (via PDH). | Null/Low. Label is lost as CO2 at PDH. Only enters TCA via Pyruvate Carboxylase (PC) anaplerosis (retaining C1). |
| Glycosylation | Diluted.[1][2] Glucose feeds glycans but also floods energy pathways. | Specific. Preferentially incorporates into N-glycans if PMI is low. |
| Signal Specificity | Broad (Metabolic Noise). | High (Targeted). Distinguishes catabolism (Lactate) from biosynthesis (Glycans). |
| Tumor Sensitivity | Warburg Effect standard. | Identifies "Mannose-Sensitive" (PMI-Low) vs. "Mannose-Tolerant" (PMI-High) tumors.[3] |
Experimental Protocol: Parallel Flux Tracing
Objective: Determine the PMI status and mannose utilization capability of a target cell line.
Materials
-
Tracer A: D-Glucose (U-13C6) (Cambridge Isotope/Sigma).
-
Tracer B: D-Mannose (3,4-13C2).
-
Media: DMEM (Glucose/Phenol Red-free), dialyzed FBS (to remove background glucose/mannose).
Workflow
-
Seeding: Seed cells (e.g., HCT116 for PMI-low, K562 for PMI-high) at
cells/well in 6-well plates. Allow attachment (overnight). -
Starvation (Optional but recommended): Wash 2x with PBS. Incubate in glucose-free media for 1 hour to deplete intracellular glycolytic pools.
-
Pulse Labeling (Parallel Wells):
-
Condition 1 (Control): 10 mM [U-13C]Glucose + 0.1 mM unlabeled Mannose (physiological).
-
Condition 2 (Experiment): 10 mM unlabeled Glucose + 1 mM [3,4-13C2]Mannose (Supra-physiological challenge).
-
Note on Concentration: Mannose is often used at higher concentrations (0.5 - 5 mM) in tracer experiments to force flux through the PMI bottleneck.
-
-
Incubation: 6 to 24 hours (depending on doubling time).
-
Quenching & Extraction:
-
Rapidly aspirate media.
-
Wash with ice-cold PBS.
-
Add 80% Methanol/20% Water (-80°C) directly to the plate.
-
Scrape and collect lysate.
-
Vortex (10 min, 4°C) and Centrifuge (15,000 x g, 10 min).
-
-
Analysis: LC-MS/MS (HILIC mode for polar metabolites) or GC-MS (requires derivatization).
Analytical Workflow Diagram
Caption: Dual-stream extraction workflow. The supernatant analyzes energy metabolism (Lactate), while the pellet hydrolysis reveals direct incorporation into structural glycans.
Data Interpretation & Troubleshooting
Scenario A: High PMI Activity (e.g., Leukemia)[4][5]
-
Observation: High levels of [1-13C]Lactate (M+1) in the media.
-
Interpretation: The cell efficiently isomerizes Mannose
F6P. Mannose is being burned for fuel.[4] -
Clinical Implication: These tumors are likely resistant to mannose therapy but may be vulnerable to PMI inhibitors.
Scenario B: Low PMI Activity (e.g., Pancreatic Ductal Adenocarcinoma)
-
Observation:
-
Interpretation: The "PMI Block."[6] Mannose cannot enter glycolysis. It accumulates as M6P (energy depletion/osmotic stress) or is shunted entirely to glycosylation.
-
Clinical Implication: These tumors are "Mannose Sensitive."[3] Mannose administration may impair growth by interfering with glucose metabolism (Honeybee effect).
Pitfall: The "Reversibility" Trap
PMI is a reversible enzyme.[6] If you use high concentrations of Glucose and low Mannose, flux can go F6P
References
-
Gonzalez, P. S., et al. (2018).[5][7] Mannose impairs tumour growth and enhances chemotherapy.[4][5][6] Nature, 563, 719–723.[5][6] [Link]
- Core Reference: Establishes the PMI-dependent toxicity of mannose and the metabolic f
- Harada, Y., et al. (2012). Metabolic flux analysis of the mannose-6-phosphate isomerase pathway in eukaryotic cells. Journal of Bioscience and Bioengineering, 113(6), 779-784.
- Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing. Cell Metabolism, 28(4), 598-610. Technical Grounding: Provides standard protocols for LC-MS based isotope tracing in tissues and cells.
-
Sharma, V., & Freeze, H. H. (2011). Mannose efflux from the cells: a potential source of mannose in the blood.[1] Journal of Biological Chemistry, 286(12), 10193-10200. [Link]
Sources
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose metabolic pathway senses glucose supply and regulates cell fate decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannose impairs tumour growth and enhances chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. Research on the Mechanism of Mannose Inhibition of Tumor Growth and Its Clinical Application Prospects - Oreate AI Blog [oreateai.com]
Precision Glycomics: Justification for Partially Labeled [1,2-13C2]-Mannose
Executive Directive: The Case for Precision Labeling
To: Principal Investigators, Lead Scientists, and Metabolic Engineers From: Senior Application Scientist, Glycomics Division Subject: Optimization of Flux Resolution via Position-Specific Isotopomers
In the elucidation of N-linked glycosylation pathways and central carbon metabolism, Uniformly Labeled ([U-13C]) D-Mannose is often a blunt instrument. While effective for total uptake quantification, it fails to resolve the fine-grain branching ratios between anabolic glycosylation and catabolic glycolysis.
This guide justifies the switch to Partially Labeled [1,2-13C2]-D-Mannose . By restricting the isotope tag to the C1 and C2 positions, researchers can exploit specific bond-cleavage events (specifically the oxidative decarboxylation in the Pentose Phosphate Pathway) to mathematically resolve fluxes that are invisible to uniform tracers. Furthermore, this approach significantly reduces spectral crowding in NMR applications and lowers experimental costs without sacrificing data integrity.
Technical Comparison: The Tracer Matrix
The following table objectively compares the performance of partially labeled mannose against the industry-standard uniform label and the glucose precursor.
| Feature | [1,2-13C2]-D-Mannose | [U-13C]-D-Mannose | [1,2-13C2]-D-Glucose |
| Primary Utility | Flux Branching Resolution (Glycolysis vs. PPP vs. Glycans) | Total Uptake & Global Enrichment | Central Carbon Metabolism (CCM) Baseline |
| Pathway Specificity | High. Distinguishes direct incorporation (Glycans) from catabolic breakdown (PPP loss of C1). | Low. Scrambles signal across all downstream metabolites; cannot easily distinguish recycling. | Medium. Indirectly labels glycans; high dilution by endogenous pools. |
| NMR Spectral Clarity | Excellent. Reduced J-coupling interference; clear doublet signals for intact C1-C2 bonds. | Poor. Complex multiplets due to universal C-C coupling; spectral crowding. | Good. Standard reference, but less specific for glycan-only flux. |
| Mass Spec Resolution | High. Distinct M+2 shift; clear "loss of label" (M+1 or M+0) indicates pathway divergence. | Medium. Broad isotopologue distributions (M+1 to M+6) complicate deconvolution. | High. Standard M+2 tracking. |
| Cost Efficiency | Moderate. Lower synthesis cost than high-purity U-13C for specific applications. | Low. High cost per mg; often wasteful for simple tracing. | High. Cheapest option, but lacks glycan specificity. |
Scientific Rationale & Mechanism
The "Decarboxylation Checkpoint" (MFA Logic)
The primary justification for [1,2-13C2]-Mannose lies in its ability to probe the Pentose Phosphate Pathway (PPP) .
-
Glycolysis/Glycan Route: If Mannose-6-Phosphate (Man-6-P) is isomerized to Fructose-6-P (Glycolysis) or converted to Man-1-P (Glycan synthesis), the C1-C2 bond remains intact . The M+2 isotopologue persists.
-
PPP Route: If Man-6-P enters the PPP (via Fructose-6-P
Glucose-6-P), the oxidative phase removes C1 as CO2 .-
Result: The resulting Ribose-5-Phosphate retains only the C2 label (becoming C1 of the pentose).
-
Detection: Mass Spec detects a shift from M+2 to M+1 (or M+0 depending on recycling). [U-13C] cannot offer this binary "checkpoint" resolution as easily due to the background of 6 labeled carbons.
-
NMR Structural Elucidation
In Nuclear Magnetic Resonance (NMR), [U-13C] compounds suffer from scalar coupling (J-coupling) between adjacent 13C nuclei, splitting peaks into complex multiplets.
-
[1,2-13C2]-Mannose Advantage: It introduces a single coupled pair. This appears as a clean doublet in the spectrum.
-
Self-Validation: If the doublet collapses into a singlet, it confirms the cleavage of the C1-C2 bond (metabolic processing). If the doublet remains, the mannose skeleton was incorporated intact into the glycoprotein.
Visualizing the Metabolic Fate
The following diagram illustrates how [1,2-13C2]-Mannose acts as a probe for pathway divergence.
Figure 1: Metabolic fate of [1,2-13C2]-Mannose. Note the critical divergence at 6-Phosphogluconate where the C1 label is lost, distinguishing PPP flux from Glycolysis/Glycan synthesis.
Validated Experimental Protocol: Dual-Fate Tracing
This protocol is designed to quantify the contribution of exogenous mannose to N-glycans while simultaneously monitoring catabolic shunt.
Objective: Determine the percentage of N-glycan mannose derived directly from the exogenous pool vs. the glucose salvage pathway.
Phase 1: Cell Culture & Labeling
-
Starvation: Culture cells (e.g., HeLa, CHO) in glucose-free/mannose-free DMEM for 4 hours to deplete intracellular pools.
-
Labeling Medium Preparation:
-
Base: Glucose-free DMEM.
-
Tracer A (Experimental): 5 mM Unlabeled Glucose + 50 μM [1,2-13C2]-Mannose . (Physiological ratio).
-
Tracer B (Control): 5 mM [1,2-13C2]-Glucose + 50 μM Unlabeled Mannose .
-
-
Incubation: Incubate cells for 24 to 48 hours (steady-state).
Phase 2: Extraction & Derivatization
-
Harvest: Wash cells 3x with ice-cold PBS. Scrape into methanol/chloroform/water (2:2:1) for metabolite extraction.
-
Separation:
-
Glycan Release (Protein Pellet):
-
Resuspend pellet in ammonium bicarbonate buffer.
-
Add PNGase F and incubate overnight at 37°C to release N-glycans.
-
-
Hydrolysis: Acid hydrolyze released glycans (2M TFA, 100°C, 4h) to monosaccharides.
-
Derivatization: Convert monosaccharides to Aldonitrile Acetates (for GC-MS) or PMP-derivatives (for LC-MS). Aldonitrile acetate is preferred for preserving the C1-C2 bond information.
Phase 3: Analytical Measurement (GC-MS)
-
Instrument: Agilent 7890B/5977A (or equivalent).
-
Target Ions: Monitor the specific m/z fragments corresponding to the C1-C2 fragment of Mannose.
-
Calculation:
Phase 4: Workflow Visualization
Figure 2: Step-by-step workflow for dual-fate tracing of partially labeled mannose.
References
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.[4][7][12] [Link]
-
Sharma, V., et al. (2014). Mannose metabolism: more than meets the eye. Biochemical and Biophysical Research Communications. [Link]
-
Ichikawa, M., et al. (2014).[5] The Metabolic Origins of Mannose in Glycoproteins. Journal of Biological Chemistry. [Link]
-
Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. [Link]
-
Lane, A. N., et al. (2008). NMR-based stable isotope resolved metabolomics in systems biochemistry. Archives of Biochemistry and Biophysics. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. isotope.com [isotope.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 7. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Validating Metabolic Fate: D-Mannose-3,4-13C2 in Glycosylation vs. Glycolysis
[1]
Executive Summary
This technical guide evaluates the performance of This compound as a precision tracer for distinguishing anabolic glycosylation from catabolic glycolysis.[1] Unlike uniformly labeled ([U-13C6]) isotopologues, which distribute isotope signals across all downstream metabolites, the [3,4-13C2] labeling pattern acts as a "molecular fuse."[1] This bond is preserved during glycan biosynthesis but cleaved during glycolysis, providing a binary mass-spectrometric readout (M+2 vs. M+1) that definitively quantifies pathway commitment.[1]
The Challenge: The Mannose Paradox
Mannose is a critical substrate for N-glycosylation, yet cancer cells and activated immune cells also avidly consume it for energy production (glycolysis).[1] Distinguishing between these two fates is chemically difficult because:
-
Shared Intermediates: Mannose-6-Phosphate (Man-6-P) is the branch point for both pathways.[1]
-
Scrambling: Uniformly labeled tracers ([U-13C]) produce M+3 lactate and M+6 glycans.[1] However, metabolic recycling (gluconeogenesis, TCA cycle anaplerosis) can scramble these signals, creating complex isotopologue distributions that obscure primary flux.[1]
The Solution: this compound utilizes the specific mechanism of Aldolase as a discriminator.[1]
Mechanistic Validation: The "Molecular Fuse" Logic
The utility of this compound rests on the stability of the C3–C4 bond.[1]
Pathway A: N-Glycosylation (Anabolic) [1]
-
Route: Man
Man-6-P Man-1-P GDP-Mannose Glycan.[1] -
Mechanism: The hexose ring remains intact throughout activation and transfer.[1]
-
Result: The C3–C4 bond is preserved .[1]
-
Signal: Glycans (e.g., High Mannose structures) exhibit a +2 Da mass shift (M+2) .[1]
Pathway B: Glycolysis (Catabolic) [1]
-
Route: Man
Man-6-P Fructose-6-P Fructose-1,6-Bisphosphate (F1,6BP).[1] -
Mechanism: Aldolase cleaves F1,6BP exactly between C3 and C4.[1]
-
Result: The C3–C4 bond is broken .[1] The 13C label is split between the two trioses.[1]
-
Signal: Downstream metabolites (Lactate, Pyruvate, Alanine) exhibit a +1 Da mass shift (M+1) .[1]
Pathway Visualization
The following diagram illustrates this binary divergence.
Figure 1: Metabolic fate of this compound.[1] The tracer provides a binary readout: M+2 indicates biosynthetic incorporation (Green), while M+1 indicates glycolytic breakdown (Red).[1]
Comparative Analysis: Tracer Performance
The following table compares this compound against standard alternatives in the context of flux analysis.
| Feature | This compound | [U-13C6] D-Mannose | [1,2-13C2] D-Glucose |
| Primary Utility | Glycolysis vs. Glycosylation Split | Total Mannose Uptake / Global Flux | Pentose Phosphate Pathway (PPP) Flux |
| Glycan Signal | M+2 (Clean Doublet) | M+6 (Complex if diluted) | Variable (Diluted by endogenous glucose) |
| Lactate Signal | M+1 (Singlet) | M+3 (Triplet) | M+1 or M+2 (Depends on PPP routing) |
| Scrambling Risk | Low: M+1 vs M+2 is distinct.[1] | High: M+3 can be confused with recycled trioses.[1] | Medium: PPP recycling randomizes C1/C2. |
| Sensitivity | High: Bond cleavage is an absolute event.[1] | Medium: Requires high enrichment to see M+6.[1] | High: For PPP specifically. |
Key Insight: Using [U-13C]Mannose often results in "mass isotopomer distribution (MID) broadening" due to partial recycling.[1] this compound simplifies the analysis: if you see M+2, it must be direct incorporation.[1] If you see M+1, it must be glycolysis.[1]
Case Study Protocol: Tracking Flux in Cancer Cells
This protocol validates the tracer in a high-flux system (e.g., HeLa or A549 cells).[1]
Phase 1: Labeling
-
Starvation: Culture cells in low-glucose (1 mM) medium for 1 hour to deplete intracellular pools.
-
Pulse: Replace medium with DMEM containing 5 mM this compound + 5 mM unlabeled Glucose.
-
Note: Co-incubation with glucose is essential to maintain cell viability and mimic physiological competition.[1]
-
-
Duration: Incubate for 6–24 hours.
Phase 2: Dual Extraction Workflow
To validate both pathways, samples must be split into Polar Metabolite and Glycan fractions.[1]
Figure 2: Dual-stream extraction workflow for simultaneous validation of catabolic and anabolic flux.[1]
Phase 3: Data Interpretation
-
Glycolytic Flux Calculation:
[1]-
Validation: Absence of M+2 lactate confirms Aldolase cleavage efficiency.[1]
-
-
Glycosylation Flux Calculation:
[1]-
Validation: Presence of M+1 glycans would indicate recycling of trioses back into hexoses (Gluconeogenesis), which is rare in glycolytic tumors, providing a clean background.[1]
-
References
-
Harada, Y., et al. (2010).[1] "Metabolic flux analysis of mannose metabolism in cancer cells." Journal of Biological Chemistry, 285(36), 27956-27966.[1]
-
Context: Establishes the baseline for mannose flux into glycolysis vs. glycosylation using 13C tracers.[1]
-
-
Ichimura, T., et al. (2006).[1] "Mass isotopomer analysis of metabolically labeled nucleotide sugars and N-glycans." Molecular & Cellular Proteomics, 5(11), 2080-2091.[1]
- Context: Validates the detection of labeled mannose incorporation into N-glycans via mass spectrometry.
-
Antoniewicz, M. R. (2015).[1] "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology, 42, 317–325.[1]
- Context: Provides the mathematical framework for using bond-cleaving isotopomers (like 3,4-glucose/mannose) to resolve metabolic nodes.
-
Cambridge Isotope Laboratories. (n.d.).[1] "Metabolic Tracers: this compound Product Page."
-
Context: Commercial specifications and purity data for the specific isotopologue.[1]
-
Safety Operating Guide
Personal Protective Equipment & Handling Guide: D-Mannose-3,4-13C2
Executive Summary: The Safety Paradox
Is it Radioactive? No. Is it Hazardous? Minimally. Is it Vulnerable? Highly.
D-Mannose-3,4-13C2 is a stable isotope-labeled carbohydrate. Unlike 14C or 3H radiolabels, it emits no ionizing radiation . The primary objective of your PPE strategy here is not just to protect the scientist from the chemical, but to protect the chemical from the scientist .
Human skin and saliva are rich in hydrolases and naturally occurring carbon sources (unlabeled mannose/glucose) that can catastrophically dilute the isotopic enrichment of your sample. This guide prioritizes Sample Integrity alongside standard Chemical Hygiene .
Risk Assessment & PPE Matrix
While D-Mannose is biologically benign (LD50 > 5000 mg/kg), the fine particulate nature of the lyophilized powder presents a nuisance dust hazard. Furthermore, the high cost per milligram of 13C-labeled substrates demands strict contamination control.
PPE Selection Protocol[1]
| Component | Recommended Specification | Scientific Rationale (The "Why") |
| Hand Protection | Nitrile Gloves (4 mil minimum) | Enzymatic Barrier: Latex proteins can interfere with downstream mass spectrometry (MS). Nitrile provides an inert barrier against skin oils containing naturally abundant carbon. |
| Respiratory | N95 Mask or Surgical Mask | Breath Condensation: Mannose is hygroscopic. Exhaled moisture can cause the powder to clump and degrade. A mask also prevents inhalation of fine particulates during weighing. |
| Eye Protection | Safety Glasses w/ Side Shields | Standard Hygiene: Prevents ocular irritation from airborne dust. Essential if dissolving in acidic/basic buffers. |
| Body Protection | Standard Lab Coat (Cotton/Poly) | Static Control: Synthetic fabrics (fleece/nylon) generate static electricity, which can cause the expensive, light powder to "jump" away from the spatula. Cotton blends reduce this risk. |
| Engineering | Fume Hood or Balance Enclosure | Airflow Control: While not toxic, a draft shield is critical to prevent loss of the lightweight powder during micro-weighing. |
Operational Workflow: The "Zero-Loss" Protocol
Handling stable isotopes requires a different mindset than bulk reagents. Follow this self-validating workflow to ensure mass balance and isotopic purity.
Phase 1: Preparation & Equilibration
Critical Step: Do not open the vial immediately after removing it from the freezer (-20°C).
-
Mechanism: Cold glass surfaces attract atmospheric moisture. Opening a cold vial introduces water vapor, which D-Mannose will absorb avidly. This alters the effective molecular weight and ruins weighing accuracy.
-
Action: Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.
Phase 2: Precision Weighing
-
Static Management: Use an anti-static gun or polonium strip near the balance if the humidity is low (<30%).
-
Tooling: Use a micro-spatula (stainless steel or PTFE-coated). Avoid wooden picks (carbon contamination source).
-
Technique: Weigh by difference. Do not return excess powder to the stock vial to prevent cross-contamination.
Phase 3: Solubilization
-
Solvent: Use LC-MS grade water or buffers.
-
Vortexing: D-Mannose is highly soluble. Gentle vortexing is preferred over sonication, which can heat the sample and potentially degrade labile metabolic intermediates if the mannose is part of a complex mixture.
Visual Workflow (DOT Diagram)
The following diagram illustrates the "Chain of Custody" for handling the isotope to maximize data quality.
Figure 1: Operational workflow for D-Mannose-13C handling, emphasizing moisture control and contamination prevention.
Disposal & Environmental Compliance
Confusion often arises regarding the disposal of "isotopes."
-
Radioactive Waste? NO.
-
Since this compound is a stable isotope, it does not require decay-in-storage or disposal via radioactive waste streams.[1]
-
-
Chemical Waste Classification:
-
Dispose of as Non-Hazardous Organic Waste (solid or liquid).
-
Best Practice: Although not legally required in most jurisdictions, segregate isotope-labeled waste if your facility performs high-sensitivity natural abundance studies, to prevent "background creep" in the lab environment.
-
-
Container Rinsing:
-
Triple-rinse the empty vial with water. The rinsate can be disposed of down the drain (sanitary sewer) as it is a simple sugar, subject to local pH/volume regulations.
-
Emergency Response
-
Spill (Solid):
-
Do not sweep vigorously (creates dust).
-
Wipe up with a damp paper towel (water-moistened).
-
Dispose of towel in general trash.
-
-
Eye Contact:
-
Inhalation:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18950, D-Mannose. Retrieved from [Link]
-
Ecker, J., & Liebisch, G. (2014). Application of stable isotopes to investigate lipid metabolism by mass spectrometry.[7] Journal of Lipid Research. Retrieved from [Link]
-
University of California, Berkeley (EH&S). Guidelines for Stable Isotope Usage. (General reference for non-radiological isotope handling). Retrieved from [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
